PRDX1-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H48N2O5 |
|---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
methyl 1-[[(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicen-2-yl]carbamoylamino]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C35H48N2O5/c1-21-22-9-10-25-32(4,23(22)19-24(38)27(21)39)16-18-34(6)26-20-31(3,15-13-30(26,2)14-17-33(25,34)5)36-29(41)37-35(11-8-12-35)28(40)42-7/h9-10,19,26,39H,8,11-18,20H2,1-7H3,(H2,36,37,41)/t26-,30-,31-,32+,33-,34+/m1/s1 |
InChI Key |
VRZYWQDMGPXURI-ZIMIRHEFSA-N |
Isomeric SMILES |
CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)NC(=O)NC6(CCC6)C(=O)OC)C)C)C)C)O |
Canonical SMILES |
CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)NC(=O)NC6(CCC6)C(=O)OC)C)C)C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
PRDX1-IN-2: A Deep Dive into its Mechanism of Action as a Peroxiredoxin 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of PRDX1-IN-2, a selective inhibitor of Peroxiredoxin 1 (PRDX1). PRDX1 is a key antioxidant enzyme frequently overexpressed in various cancers, playing a crucial role in detoxifying reactive oxygen species (ROS) and promoting cancer cell survival and proliferation.[1][2] this compound has emerged as a promising tool for investigating the therapeutic potential of targeting PRDX1 in oncology.
Core Mechanism of Action
This compound, also identified as compound 15, is a selective inhibitor of the antioxidant enzyme Peroxiredoxin 1 (PRDX1) with an IC50 of 0.35 μM.[3] Its primary mechanism of action revolves around the disruption of cellular redox homeostasis, leading to a cascade of events that culminate in cancer cell apoptosis and cell cycle arrest.[3]
The inhibition of PRDX1 by this compound leads to an accumulation of intracellular ROS.[3] This increase in oxidative stress is a key initiating event that triggers downstream cellular responses. One of the primary consequences of elevated ROS is the depolarization of the mitochondrial membrane, leading to a decrease in the mitochondrial membrane potential and subsequent mitochondrial dysfunction.[3] This mitochondrial-mediated pathway is a central component of the apoptotic process induced by this compound.
Furthermore, the inhibitor has been shown to induce G2/M cell cycle arrest in colon cancer cells, which contributes to its antiproliferative activity.[3] In vivo studies using a colorectal cancer cell xenograft model have demonstrated that this compound can successfully inhibit tumor growth through the induction of apoptosis, with good tolerance in the animal models.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
| Parameter | Value | Cell Line | Reference |
| IC50 | 0.35 μM | SW620 | [3] |
| Activity | Concentration Range | Duration | Effect | Cell Line | Reference |
| Increased ROS levels | 0.5-2 μM | 48 h | Dose-dependent increase | SW620 | [3] |
| Apoptosis induction | 0.25-2 μM | 48 h | Regulation of pro- and anti-apoptotic marker proteins | SW620 | [3] |
| G2/M cell cycle arrest | 0.5, 1, 2 μM | 48 h | - | Colon cancer cells | [3] |
| In vivo tumor growth inhibition | 2 mg/kg (i.g.) | Once a day for 16 days | Inhibition of tumor growth | Colorectal cancer cell xenograft | [3] |
Signaling Pathways
The inhibition of PRDX1 by this compound perturbs several signaling pathways that are regulated by the redox state of the cell. PRDX1 is known to interact with and regulate the activity of various signaling proteins, including those involved in apoptosis and cell proliferation.
Caption: Mechanism of action of this compound.
In a broader context, PRDX1 is involved in complex signaling networks. In the cytoplasm, PRDX1 can suppress apoptosis by interacting with key signaling molecules like ASK1, p66Shc, and components of the JNK pathway.[1] In the nucleus, oligomeric PRDX1 can directly bind to transcription factors such as p53, c-Myc, and NF-κB, thereby influencing gene expression related to cell death and survival.[1]
Caption: PRDX1 protein interaction network.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard laboratory techniques and the available information on the effects of the compound.
1. PRDX1 Inhibition Assay (IC50 Determination)
-
Principle: This assay measures the enzymatic activity of PRDX1 in the presence of varying concentrations of the inhibitor. The activity is typically monitored by following the consumption of a reducing equivalent, such as NADPH, in a coupled enzyme system.
-
Protocol:
-
Recombinant human PRDX1 is incubated with a reaction mixture containing thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH.
-
This compound is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of hydrogen peroxide (H₂O₂).
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Measurement of Intracellular ROS Levels
-
Principle: This assay utilizes a fluorescent probe that becomes fluorescent upon oxidation by ROS.
-
Protocol:
-
SW620 cells are seeded in a multi-well plate and allowed to adhere overnight.
-
The cells are treated with this compound at the desired concentrations (0.5-2 μM) for 48 hours.
-
The cells are then incubated with a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions.
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.
-
The increase in fluorescence intensity in treated cells compared to untreated controls indicates an increase in intracellular ROS levels.
-
3. Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Principle: This assay uses a cationic fluorescent dye that accumulates in the mitochondria of healthy cells due to the negative mitochondrial membrane potential. A decrease in potential leads to a loss of dye from the mitochondria and a decrease in fluorescence.
-
Protocol:
-
SW620 cells are treated with this compound as described above.
-
The cells are then stained with a mitochondrial membrane potential-sensitive dye, such as JC-1 or TMRE (tetramethylrhodamine, ethyl ester), following the manufacturer's protocol.
-
The fluorescence is analyzed by flow cytometry or fluorescence microscopy.
-
A shift in the fluorescence signal (e.g., a decrease in red fluorescence and an increase in green fluorescence for JC-1) indicates depolarization of the mitochondrial membrane.
-
4. Apoptosis Assay
-
Principle: Apoptosis is often assessed by detecting the externalization of phosphatidylserine on the cell surface using Annexin V and the loss of membrane integrity using a vital dye like propidium iodide (PI).
-
Protocol:
-
SW620 cells are treated with this compound (0.25-2 μM) for 48 hours.
-
The cells are harvested and washed with a binding buffer.
-
The cells are then stained with FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V-positive) is quantified.
-
5. Cell Cycle Analysis
-
Principle: This method involves staining the cellular DNA with a fluorescent dye and analyzing the DNA content of the cell population by flow cytometry.
-
Protocol:
-
Colon cancer cells are treated with this compound (0.5, 1, 2 μM) for 48 hours.
-
The cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase A and stained with propidium iodide.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.
-
6. In Vivo Tumor Xenograft Study
-
Principle: This study evaluates the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Human colorectal cancer cells (e.g., SW620) are subcutaneously injected into immunocompromised mice.
-
Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.
-
The treatment group receives this compound (e.g., 2 mg/kg, intragastrically) daily for a specified period (e.g., 16 days). The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for apoptosis markers).
-
Caption: Experimental workflow for this compound characterization.
References
The Cellular Function of PRDX1-IN-2: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Functions and Mechanisms of the Peroxiredoxin 1 Inhibitor, PRDX1-IN-2
Introduction
Peroxiredoxin 1 (PRDX1) is a ubiquitous and highly abundant antioxidant enzyme that plays a critical role in cellular redox homeostasis by catalyzing the reduction of hydrogen peroxide, organic hydroperoxides, and peroxynitrite.[1][2] Beyond its canonical role in detoxifying reactive oxygen species (ROS), PRDX1 is increasingly recognized as a key modulator of various signaling pathways that govern cell proliferation, differentiation, and apoptosis.[3][4] Its dysregulation is implicated in a range of pathologies, most notably in cancer, where it often contributes to tumor progression, metastasis, and resistance to therapy.[4][5] Consequently, PRDX1 has emerged as a promising therapeutic target for the development of novel anticancer agents.
This technical guide provides a comprehensive overview of this compound, a selective inhibitor of PRDX1. We will delve into its mechanism of action, its effects on cellular functions, and the key signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals engaged in the study of redox biology and oncology.
This compound: A Selective Peroxiredoxin 1 Inhibitor
This compound is a small molecule compound identified as a selective inhibitor of the antioxidant enzyme Peroxiredoxin 1. Its inhibitory action on PRDX1 leads to a cascade of cellular events, primarily driven by the accumulation of intracellular ROS.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound and other relevant PRDX1 inhibitors.
| Inhibitor | Target | IC50 (µM) | Cell Line | Assay Type | Reference |
| This compound | PRDX1 | 0.35 | - | Enzyme Inhibition | [6] |
| PRDX1-IN-1 | PRDX1 | 0.164 | - | Enzyme Inhibition | [7] |
| Compound | Cell Line | Concentration (µM) | Effect | Assay Type | Reference |
| This compound | SW620 (colorectal cancer) | 0.5 - 2 | Dose-dependent increase in ROS levels | Not Specified | [6] |
| This compound | SW620 (colorectal cancer) | 0.5, 1, 2 | Induction of apoptosis and G2/M cell cycle arrest | Not Specified | [6] |
| This compound | SW620 (colorectal cancer) | 0.25 - 2 | Induction of apoptosis via mitochondrial dysfunction | Not Specified | [6] |
| In Vivo Study | Compound | Dose | Administration | Model | Effect | Reference |
| Colorectal Cancer Xenograft | This compound | 2 mg/kg | Intragastric; once a day for 16 days | Colorectal cancer cell xenograft | Inhibition of tumor growth | [6] |
Core Cellular Functions and Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the peroxidase activity of PRDX1. This inhibition disrupts the cellular redox balance, leading to an accumulation of intracellular ROS, particularly hydrogen peroxide (H₂O₂). The elevated ROS levels then trigger a series of downstream cellular responses, culminating in apoptosis and cell cycle arrest in cancer cells.
Induction of Oxidative Stress
By inhibiting PRDX1, this compound effectively disables a key cellular antioxidant defense mechanism. This leads to a dose-dependent increase in intracellular ROS levels.[6] This state of oxidative stress is a critical initiating event for the subsequent cellular effects of the inhibitor.
Induction of Apoptosis
The accumulation of ROS induced by this compound is a potent trigger for the intrinsic pathway of apoptosis. This is characterized by the depolarization of the mitochondrial membrane, leading to mitochondrial dysfunction.[6] The compromised mitochondrial integrity results in the release of pro-apoptotic factors into the cytoplasm, activating the caspase cascade and ultimately leading to programmed cell death. Western blot analyses have shown that treatment with PRDX1 inhibitors leads to the cleavage of caspase-3 and PARP, hallmark indicators of apoptosis.[7]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest at the G2/M phase in colon cancer cells.[6] This effect likely contributes to its antiproliferative activity. The precise molecular mechanisms linking PRDX1 inhibition to G2/M arrest are an area of ongoing investigation but are thought to be related to the cellular response to oxidative DNA damage.
Signaling Pathways Modulated by PRDX1 Inhibition
PRDX1 is a central node in a complex network of signaling pathways. Its inhibition by this compound can therefore have far-reaching effects on cellular function.
Apoptosis Signaling Pathway
The inhibition of PRDX1 by this compound directly impacts the intrinsic apoptosis pathway. The resulting increase in ROS leads to mitochondrial outer membrane permeabilization (MOMP), a key event in this pathway.
NF-κB Signaling Pathway
PRDX1 has been shown to enhance the transactivation potential of NF-κB.[5] By regulating intracellular H₂O₂ levels, PRDX1 can influence the phosphorylation of NF-κB subunits, a critical step in its activation. Inhibition of PRDX1 would be expected to modulate this pathway, although the precise downstream consequences in the context of this compound require further investigation.
mTOR/p70S6K Signaling Pathway
PRDX1 promotes tumorigenesis in certain cancers through the regulation of the mTOR/p70S6K pathway.[5] This pathway is a central regulator of cell growth and proliferation. Inhibition of PRDX1 could potentially disrupt this pathway, contributing to the anti-proliferative effects of this compound.
PTEN-AKT Signaling Pathway
PRDX1 can protect the tumor-suppressive function of the phosphatase and tensin homolog (PTEN) from oxidative inactivation.[5][8] PTEN is a critical negative regulator of the pro-survival PI3K/AKT signaling pathway. By preserving PTEN activity, PRDX1 can suppress tumor growth in some contexts. Conversely, inhibition of PRDX1 could lead to the inactivation of PTEN, potentially activating the AKT pathway. However, other studies have shown that PRDX1 inhibition can suppress AKT signaling.[7] This highlights the context-dependent role of PRDX1 in this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of PRDX1 inhibitors like this compound.
PRDX1 Enzyme Inhibition Assay
This assay quantitatively measures the inhibitory effect of a compound on the peroxidase activity of PRDX1.
Materials:
-
Recombinant human PRDX1 protein
-
This compound or other test compounds
-
HEPES buffer (20 mM, pH 7.4)
-
EDTA (5 mM)
-
Cofactor A (5 µM)
-
Cofactor B (2 µM)
-
NADPH (300 µM)
-
Hydrogen peroxide (H₂O₂) (200 µM)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction buffer containing HEPES, EDTA, cofactor A, cofactor B, and NADPH.
-
Add 120 µL of the reaction buffer to each well of a 96-well plate.
-
Prepare serial dilutions of the test compound (e.g., this compound) at the desired concentrations.
-
Incubate the test compounds with recombinant PRDX1 protein (final concentration 200 nM) at 37°C for 25 minutes.
-
Add the pre-incubated enzyme-inhibitor mixture to the wells containing the reaction buffer.
-
Initiate the enzymatic reaction by adding 200 µM H₂O₂ to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The oxidation of NADPH is monitored as a decrease in absorbance.
-
Calculate the rate of NADPH oxidation for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on cell viability and proliferation.
Materials:
-
SW620 colorectal cancer cells (or other relevant cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 4,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the test compound (e.g., this compound, 0.25-2 µM) for the desired duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify the expression of key proteins involved in apoptosis.
Materials:
-
SW620 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound as described for the MTT assay.
-
After treatment, harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Colorectal Cancer Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of a compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
SW620 colorectal cancer cells
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of SW620 cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 2 mg/kg) or vehicle control to the respective groups via the desired route (e.g., intragastric gavage) daily for a specified period (e.g., 16 days).
-
Measure the tumor volume with calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting).
Conclusion
This compound represents a valuable research tool for investigating the multifaceted roles of PRDX1 in cellular physiology and pathology. Its ability to selectively inhibit PRDX1 and induce oxidative stress provides a powerful means to probe the intricate connections between redox signaling and critical cellular processes such as apoptosis and cell cycle regulation. The data summarized and the protocols detailed in this guide offer a solid foundation for researchers aiming to further elucidate the therapeutic potential of targeting PRDX1 in cancer and other diseases characterized by redox dysregulation. Further studies are warranted to fully unravel the complex downstream effects of PRDX1 inhibition and to optimize the development of PRDX1-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. PRDX1 inhibits ferroptosis by binding to Cullin-3 as a molecular chaperone in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrative analysis the characterization of peroxiredoxins in pan-cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane Bound Peroxiredoxin-1 Serves as a Biomarker for In Vivo Detection of Sessile Serrated Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxiredoxin 2 is required for the redox mediated adaptation to exercise - PMC [pmc.ncbi.nlm.nih.gov]
PRDX1-IN-2 and Oxidative Stress: A Technical Guide for Researchers
An In-depth Examination of a Selective Peroxiredoxin 1 Inhibitor for Cancer Therapy
This technical guide provides a comprehensive overview of PRDX1-IN-2, a selective inhibitor of Peroxiredoxin 1 (PRDX1), for researchers, scientists, and drug development professionals. We delve into its mechanism of action, its intricate relationship with oxidative stress, and its potential as a therapeutic agent in colorectal cancer. This document compiles quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate a deeper understanding and further investigation of this compound.
Core Concepts: PRDX1 and Oxidative Stress in Cancer
Peroxiredoxin 1 (PRDX1) is a crucial antioxidant enzyme that plays a pivotal role in maintaining cellular homeostasis by detoxifying reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). In numerous cancer types, including colorectal cancer, PRDX1 is often overexpressed, contributing to tumor cell survival, proliferation, and resistance to therapy by mitigating oxidative stress-induced damage.
The inhibition of PRDX1 presents a promising therapeutic strategy to selectively target cancer cells, which often exhibit a higher basal level of ROS compared to normal cells. By disabling this key antioxidant defense mechanism, the resulting accumulation of intracellular ROS can trigger a cascade of events leading to cellular damage and, ultimately, apoptosis (programmed cell death).
This compound: A Selective Inhibitor of PRDX1
This compound (also referred to as compound 15) is a selective and potent inhibitor of PRDX1 with an IC₅₀ of 0.35 µM. Its selectivity for PRDX1 over other peroxiredoxin isoforms makes it a valuable tool for studying the specific roles of PRDX1 and a promising candidate for targeted cancer therapy.
Mechanism of Action
This compound exerts its anticancer effects primarily by inducing overwhelming oxidative stress within cancer cells. By inhibiting PRDX1, the cell's capacity to neutralize ROS is significantly diminished. This leads to a cascade of downstream events, including mitochondrial dysfunction, cell cycle arrest, and the induction of apoptosis.
dot graph "PRDX1_IN_2_Mechanism_of_Action" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
// Nodes PRDX1_IN_2 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PRDX1 [label="Peroxiredoxin 1 (PRDX1)", fillcolor="#FBBC05"]; ROS [label="Increased\nReactive Oxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TumorGrowth [label="Inhibition of\nTumor Growth", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PRDX1_IN_2 -> PRDX1 [label="Inhibits"]; PRDX1 -> ROS [label="Reduces\n(Inhibition blocks this)"]; ROS -> Mitochondria [label="Induces"]; Mitochondria -> Apoptosis [label="Leads to"]; PRDX1_IN_2 -> CellCycle; CellCycle -> TumorGrowth; Apoptosis -> TumorGrowth; }
Figure 1: Mechanism of action of this compound in inducing cancer cell death.
Quantitative Effects of this compound on Colorectal Cancer Cells
The following tables summarize the dose-dependent effects of this compound on the human colorectal cancer cell line SW620 after 48 hours of treatment.
Table 1: Induction of Reactive Oxygen Species (ROS)
| This compound (µM) | ROS-Positive Cells (%) |
| 0 (Control) | 6.3 |
| 0.5 | Not Reported |
| 1.0 | 19.5 |
| 2.0 | 40.6 |
Table 2: Induction of Apoptosis
| This compound (µM) | Total Apoptotic Cells (%) |
| 0 (Control) | 19.0 |
| 1.0 | 54.7 |
| 2.0 | Not Reported |
Table 3: Cell Cycle Arrest
| This compound (µM) | Cells in G2/M Phase (%) |
| 0.5 | 7.1 |
| 1.0 | Not Reported |
| 2.0 | 17.4 |
Table 4: In Vivo Antitumor Efficacy
| Treatment (2 mg/kg, i.p., 16 days) | Tumor Growth Inhibition |
| This compound | Significant |
Note: The in vivo data indicates successful tumor growth inhibition with this compound at a dose of 2 mg/kg administered intraperitoneally daily for 16 days in a colorectal cancer cell xenograft model, with the compound being well-tolerated.[1]
Signaling Pathways Implicated in PRDX1 Function and Inhibition
PRDX1 is known to intersect with several critical signaling pathways that regulate cell survival, proliferation, and death. While the direct effects of this compound on these pathways are still under investigation, inhibiting PRDX1 is expected to modulate their activity due to the resulting increase in oxidative stress.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, PRDX1 contributes to the maintenance of redox homeostasis, which in turn influences Nrf2 activity. Knockdown of PRDX1 has been shown to result in a significant reduction of Nrf2, leading to decreased expression of downstream antioxidant genes like GPX4. This suggests that PRDX1 inhibition by compounds like this compound could suppress the Nrf2-mediated antioxidant defense, further exacerbating oxidative stress.
dot graph "Nrf2_Signaling_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
// Nodes PRDX1_IN_2 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PRDX1 [label="PRDX1", fillcolor="#FBBC05"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Genes [label="Antioxidant Genes\n(e.g., GPX4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PRDX1_IN_2 -> PRDX1 [label="Inhibits"]; PRDX1 -> Nrf2 [label="Positively Regulates"]; Nrf2 -> Antioxidant_Genes [label="Induces Transcription"]; Antioxidant_Genes -> Cell_Survival [label="Promotes"]; }
Figure 2: Postulated effect of this compound on the Nrf2 signaling pathway.
Apoptosis and Cell Survival Pathways (p53, NF-κB, MAPK)
Oxidative stress is a potent activator of various signaling cascades that determine cell fate.
-
p53: The tumor suppressor p53 can be activated by oxidative stress and, in turn, induce apoptosis. The accumulation of ROS following PRDX1 inhibition can lead to DNA damage, a known activator of the p53 pathway.
-
NF-κB: The transcription factor NF-κB plays a dual role in cancer, promoting both survival and inflammation. PRDX1 has been shown to regulate NF-κB activity. Inhibition of PRDX1 could therefore modulate NF-κB signaling, although the context-dependent outcomes require further investigation.
-
MAPK Pathways (JNK, p38): The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are stress-activated kinases that are strongly induced by oxidative stress and can promote apoptosis.
dot graph "Apoptosis_Signaling_Pathways" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
// Nodes PRDX1_IN_2 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PRDX1 [label="PRDX1", fillcolor="#FBBC05"]; ROS [label="Increased ROS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#34A853", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB", fillcolor="#FBBC05"]; JNK_p38 [label="JNK/p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PRDX1_IN_2 -> PRDX1 [label="Inhibits"]; PRDX1 -> ROS [label="Reduces\n(Inhibition blocks this)"]; ROS -> p53 [label="Activates"]; ROS -> NF_kB [label="Modulates"]; ROS -> JNK_p38 [label="Activates"]; p53 -> Apoptosis [label="Induces"]; JNK_p38 -> Apoptosis [label="Induces"]; }
Figure 3: Intersection of PRDX1 inhibition with key apoptosis and survival pathways.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound.
Measurement of Intracellular ROS
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.
Protocol:
-
Seed SW620 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 2 µM) or vehicle control (DMSO) for 48 hours.
-
After treatment, wash the cells twice with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the fluorescence intensity of DCF by flow cytometry using an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
dot graph "ROS_Measurement_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
// Nodes Cell_Culture [label="Seed and Culture\nSW620 Cells", fillcolor="#FFFFFF"]; Treatment [label="Treat with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash with PBS", fillcolor="#FFFFFF"]; Staining [label="Incubate with\nDCFH-DA", fillcolor="#FBBC05"]; Wash2 [label="Wash with PBS", fillcolor="#FFFFFF"]; Harvest [label="Harvest Cells", fillcolor="#FFFFFF"]; Analysis [label="Flow Cytometry\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Treatment; Treatment -> Wash1; Wash1 -> Staining; Staining -> Wash2; Wash2 -> Harvest; Harvest -> Analysis; }
Figure 4: Experimental workflow for measuring intracellular ROS levels.
Apoptosis Assay
Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Seed SW620 cells and treat them with this compound as described for the ROS assay.
-
Harvest the cells, including any floating cells in the medium, and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. FITC is detected in the FL1 channel (green), and PI is detected in the FL2 channel (red).
Cell Cycle Analysis
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population. The fluorescence intensity of PI is directly proportional to the amount of DNA, enabling the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Seed and treat SW620 cells with this compound as previously described.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The PI fluorescence is typically measured in the FL2 channel.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Principle: The lipophilic cationic dye JC-1 exhibits a potential-dependent accumulation in mitochondria. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Protocol:
-
Seed and treat SW620 cells with this compound.
-
After treatment, incubate the cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells by flow cytometry. Green fluorescence (monomers) is detected in the FL1 channel, and red fluorescence (aggregates) is detected in the FL2 channel.
-
The ratio of red to green fluorescence is calculated to determine the change in mitochondrial membrane potential.
Conclusion and Future Directions
This compound is a promising selective inhibitor of PRDX1 that effectively induces oxidative stress, leading to mitochondrial dysfunction, cell cycle arrest, and apoptosis in colorectal cancer cells. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound.
Future research should focus on elucidating the precise molecular interactions of this compound with PRDX1 and its impact on various signaling pathways. Investigating the efficacy of this compound in combination with other chemotherapeutic agents or radiation therapy could also unveil synergistic effects and novel treatment strategies for colorectal and other cancers characterized by PRDX1 overexpression. Furthermore, a deeper understanding of the Nrf2 pathway's role in the response to PRDX1 inhibition may provide insights into potential resistance mechanisms and strategies to overcome them.
References
The Role of PRDX1-IN-2 in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRDX1-IN-2 is a selective inhibitor of Peroxiredoxin 1 (PRDX1), a key antioxidant enzyme frequently overexpressed in various cancers, including colorectal cancer. Inhibition of PRDX1 by this compound disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequently triggering programmed cell death, or apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound in inducing apoptosis, focusing on its effects in the colorectal cancer cell line SW620. We will detail the quantitative effects of this compound on cellular processes, outline the experimental protocols for assessing its apoptotic activity, and provide visual representations of the involved signaling pathways and experimental workflows.
Introduction to PRDX1 and its Role in Cancer
Peroxiredoxin 1 (PRDX1) is a member of the peroxiredoxin family of antioxidant enzymes that play a crucial role in maintaining cellular homeostasis by detoxifying reactive oxygen species (ROS). In many cancer types, the expression of PRDX1 is upregulated, which helps malignant cells to cope with increased oxidative stress associated with rapid proliferation and metabolic activity. By neutralizing ROS, PRDX1 promotes cancer cell survival and resistance to therapy. Therefore, selective inhibition of PRDX1 presents a promising therapeutic strategy to sensitize cancer cells to oxidative stress-induced cell death mechanisms like apoptosis.
This compound: A Selective PRDX1 Inhibitor
This compound (also referred to as compound 15 in some literature) is a potent and selective inhibitor of PRDX1.[1][2]
| Parameter | Value | Reference |
| Target | Peroxiredoxin 1 (PRDX1) | [1][2] |
| IC50 | 0.35 μM | [1][2] |
| Cell Line | SW620 (colorectal cancer) | [1][3] |
The Role of this compound in Inducing Apoptosis
This compound induces apoptosis in colorectal cancer cells through a multi-faceted mechanism that originates from the inhibition of PRDX1's antioxidant function.[1][3]
Induction of Oxidative Stress
The primary mechanism initiated by this compound is the accumulation of intracellular ROS. By inhibiting PRDX1, the cell's capacity to neutralize peroxides is diminished, leading to a state of oxidative stress.
| Treatment | Effect on ROS Levels in SW620 cells | Reference |
| This compound (0.5-2 μM, 48 h) | Dose-dependent increase in ROS levels | [1] |
Disruption of Mitochondrial Function
The excess ROS generated by PRDX1 inhibition directly impacts the integrity and function of mitochondria, key organelles in the regulation of apoptosis. This is characterized by a decrease in the mitochondrial membrane potential (MMP).[1][3]
| Treatment | Effect on Mitochondrial Membrane Potential in SW620 cells | Reference |
| This compound | Dose-dependent decrease | [1][4] |
Regulation of Apoptotic Proteins
The mitochondrial dysfunction triggered by this compound leads to the modulation of key proteins involved in the intrinsic apoptotic pathway.[1] This includes the downregulation of anti-apoptotic proteins and the release of pro-apoptotic factors from the mitochondria.
| Protein | Effect of this compound Treatment in SW620 cells | Reference |
| Bcl-2 | Down-regulated | [1] |
| Bcl-xL | Down-regulated | [1] |
| Cytochrome C | Increased expression (indicative of release from mitochondria) | [1] |
| γ-H2AX | Accumulated (marker of DNA damage) | [1] |
Induction of Cell Cycle Arrest
In addition to inducing apoptosis, this compound causes cell cycle arrest at the G2/M phase in colon cancer cells.[1] This arrest can be a prelude to apoptosis, preventing damaged cells from proliferating.
| Treatment | Effect on Cell Cycle in Colon Cancer Cells | Reference |
| This compound (0.5, 1, 2 μM, 48 h) | G2/M phase arrest | [1] |
In Vivo Antitumor Activity
The pro-apoptotic effects of this compound translate to antitumor efficacy in vivo. In a colorectal cancer cell xenograft model, oral administration of this compound successfully inhibited tumor growth, an effect attributed to the induction of apoptosis within the tumor tissue.[1]
| Treatment | Effect in Colorectal Cancer Xenograft Model | Reference |
| This compound (2 mg/kg, i.g., once a day for 16 days) | Inhibition of tumor growth via induction of apoptosis | [1] |
Signaling Pathway of this compound Induced Apoptosis
The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the pro-apoptotic role of this compound.
Cell Culture
-
Cell Line: SW620 (human colorectal adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Measurement of Intracellular ROS
This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Caption: Workflow for intracellular ROS detection.
Analysis of Mitochondrial Membrane Potential (MMP)
This protocol uses the fluorescent dye JC-1.
Caption: Workflow for MMP analysis.
Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining.
Caption: Workflow for apoptosis analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol uses Propidium Iodide (PI) staining to analyze DNA content.
Caption: Workflow for cell cycle analysis.
Western Blot Analysis
-
Sample Preparation: Lyse this compound treated and untreated SW620 cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 30-50 µg of protein per lane on a 10-12% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bcl-xL, anti-Cytochrome C, anti-γ-H2AX, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a promising selective inhibitor of PRDX1 that effectively induces apoptosis in colorectal cancer cells. Its mechanism of action is centered on the induction of oxidative stress, leading to mitochondrial dysfunction, modulation of key apoptotic proteins, and cell cycle arrest. The in vivo efficacy of this compound further underscores its potential as a therapeutic agent for cancers that overexpress PRDX1. The experimental protocols and pathways detailed in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the pro-apoptotic potential of this compound.
References
The Discovery and Synthesis of PRDX1-IN-2: A Selective Inhibitor of Peroxiredoxin 1 for Colorectal Cancer Research
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxiredoxin 1 (PRDX1) has emerged as a critical antioxidant enzyme frequently overexpressed in various cancers, playing a pivotal role in protecting tumor cells from oxidative stress-induced damage. This protective mechanism makes PRDX1 a compelling therapeutic target for anticancer drug development. This technical guide details the discovery and synthesis of PRDX1-IN-2, a novel and selective inhibitor of PRDX1. Identified as compound 15 in a series of celastrol urea derivatives, this compound demonstrates potent and selective inhibitory activity against PRDX1 and exhibits significant anti-proliferative effects in colorectal cancer cells. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying signaling pathways associated with this compound, offering a valuable resource for researchers in oncology and drug discovery.
Introduction
Reactive oxygen species (ROS) are integral to normal cellular physiology, acting as signaling molecules in various pathways. However, an imbalance leading to excessive ROS levels can inflict oxidative damage on vital cellular components, including proteins, lipids, and DNA, ultimately triggering apoptosis. Cancer cells, with their heightened metabolic activity, often exhibit elevated levels of intracellular ROS. To counteract this, they upregulate antioxidant enzymes, such as Peroxiredoxin 1 (PRDX1), to maintain redox homeostasis and promote survival.
PRDX1, a typical 2-cysteine peroxiredoxin, is a highly efficient peroxidase that reduces hydrogen peroxide and other peroxides. Its overexpression has been documented in numerous human cancers, correlating with tumor progression, metastasis, and resistance to therapy. Consequently, the inhibition of PRDX1 presents a promising strategy to disrupt the redox balance in cancer cells, leading to increased oxidative stress and subsequent cell death.
Celastrol, a natural pentacyclic triterpenoid, has been identified as a potent inhibitor of PRDXs. However, its clinical utility is hampered by significant toxicity and off-target effects. This has spurred efforts to develop derivatives of celastrol with improved selectivity and a better safety profile. This compound (compound 15) emerged from these efforts as a selective and potent inhibitor of PRDX1.
Discovery of this compound
The discovery of this compound was the result of a structure-based drug design approach aimed at improving the selectivity of celastrol for PRDX1. A series of urea derivatives of celastrol were synthesized and screened for their inhibitory activity against PRDX1.
Screening and Identification
Among the synthesized compounds, this compound (compound 15) was identified as a lead candidate due to its potent and selective inhibition of PRDX1. It exhibited a half-maximal inhibitory concentration (IC50) of 0.35 μM for PRDX1, while showing significantly weaker activity against other PRDX isoforms (PRDX2–PRDX6), with IC50 values exceeding 50 μM.[1] This high selectivity represents a significant improvement over the parent compound, celastrol.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound [1]
| Target | IC50 (μM) |
| PRDX1 | 0.35 |
| PRDX2 | > 50 |
| PRDX3 | > 50 |
| PRDX4 | > 50 |
| PRDX5 | > 50 |
| PRDX6 | > 50 |
Table 2: Binding Affinity of this compound for PRDX1 [1]
| Parameter | Value (μM) |
| Binding Affinity (KD) | 0.37 |
Table 3: Anti-proliferative Activity of this compound in Colorectal Cancer Cells (SW620) [2]
| Parameter | Concentration (μM) | Effect |
| Apoptosis Induction | 0.25 - 2 | Dose-dependent increase |
| Mitochondrial Membrane Potential | 0.5 - 2 | Dose-dependent decrease |
| ROS Levels | 0.5 - 2 | Dose-dependent increase |
| Cell Cycle Arrest | 0.5, 1, 2 | G2/M arrest |
Table 4: In Vivo Efficacy of this compound [2]
| Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Safety Profile |
| Colorectal cancer cell xenograft | 2 mg/kg, i.g. | Once a day for 16 days | Successful inhibition of tumor growth | Well tolerated |
Experimental Protocols
Synthesis of this compound (Compound 15)
Disclaimer: The detailed, step-by-step synthesis protocol for this compound was not available in the public domain at the time of this writing. The following is a general procedure for the synthesis of celastrol urea derivatives, based on available literature.
The synthesis of this compound, a urea derivative of celastrol, likely involves a multi-step process starting from celastrol. The key transformation is the formation of a urea linkage at the C-20 carboxylic acid position of celastrol. A plausible synthetic route would involve:
-
Activation of the Carboxylic Acid: The carboxylic acid group of celastrol is first activated to facilitate amide bond formation. This can be achieved using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Formation of an Acyl Azide Intermediate: The activated carboxylic acid can then be reacted with sodium azide (NaN3) to form an acyl azide intermediate.
-
Curtius Rearrangement: The acyl azide is then heated in an inert solvent (e.g., toluene) to induce a Curtius rearrangement, which results in the formation of an isocyanate intermediate with the loss of nitrogen gas.
-
Urea Formation: The isocyanate intermediate is then reacted in situ with the desired amine to form the final urea derivative, this compound.
PRDX1 Enzyme Inhibition Assay
The inhibitory activity of this compound against PRDX1 is typically assessed using an in vitro enzyme assay. A common method involves monitoring the consumption of NADPH in a coupled reaction with thioredoxin (Trx) and thioredoxin reductase (TrxR).
-
Recombinant human PRDX1 is incubated with varying concentrations of the inhibitor (this compound).
-
The reaction is initiated by the addition of H2O2.
-
The peroxidase activity of PRDX1 is coupled to the thioredoxin system, where oxidized Trx is reduced by TrxR at the expense of NADPH.
-
The decrease in NADPH absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Assays
-
Cell Viability Assay (MTT Assay): Colorectal cancer cells (e.g., SW620) are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 48 hours). MTT reagent is then added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is measured to determine cell viability.
-
Apoptosis Assay (Annexin V/PI Staining): Cells treated with this compound are stained with Annexin V-FITC and propidium iodide (PI). The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.
-
Mitochondrial Membrane Potential (MMP) Assay: Treated cells are incubated with a fluorescent probe such as JC-1 or TMRM. The change in fluorescence, indicating depolarization of the mitochondrial membrane, is measured by flow cytometry or fluorescence microscopy.
-
Intracellular ROS Measurement: Cells are treated with this compound and then incubated with a ROS-sensitive fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the level of intracellular ROS, is measured using flow cytometry.
Mandatory Visualizations
Signaling Pathway of PRDX1 Inhibition
Caption: Signaling cascade initiated by this compound.
Experimental Workflow for this compound Discovery
Caption: Discovery workflow for this compound.
Chemical Synthesis Route of this compound
Caption: Plausible synthesis of this compound.
Conclusion
This compound represents a significant advancement in the development of selective PRDX1 inhibitors. Its potent and selective activity against PRDX1, coupled with its demonstrated efficacy in cellular and in vivo models of colorectal cancer, underscores its potential as a valuable research tool and a promising lead compound for the development of novel anticancer therapeutics. The detailed data and methodologies presented in this whitepaper provide a solid foundation for further investigation into the therapeutic applications of PRDX1 inhibition. Future studies should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound and exploring its efficacy in a broader range of cancer types characterized by PRDX1 overexpression.
References
PRDX1-IN-2: A Selective Covalent Inhibitor of Peroxiredoxin 1 for Colorectal Cancer Therapy
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Peroxiredoxin 1 (PRDX1) is a ubiquitously expressed antioxidant enzyme that plays a critical role in cellular redox homeostasis by detoxifying reactive oxygen species (ROS).[1] In numerous cancers, including colorectal cancer, PRDX1 is overexpressed, contributing to tumor progression, metastasis, and resistance to therapy.[2][3] This has positioned PRDX1 as a promising therapeutic target. PRDX1-IN-2, a urea derivative of celastrol, has emerged as a potent and selective covalent inhibitor of PRDX1.[4][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and effects on cancer cells, supported by detailed experimental protocols and data visualizations.
Introduction to PRDX1
PRDX1 is a typical 2-Cys peroxiredoxin that catalyzes the reduction of hydrogen peroxide and organic hydroperoxides.[1][7] Beyond its peroxidase activity, PRDX1 can function as a molecular chaperone, regulating various signaling pathways involved in cell growth, differentiation, and apoptosis.[1][8] Its dual role in both promoting and suppressing tumorigenesis is context-dependent, involving interactions with key signaling molecules such as ASK1, c-Abl, PTEN, and NF-κB.[1][2][8]
This compound: A Selective PRDX1 Inhibitor
This compound (also referred to as compound 15 in its discovery paper) was developed as a selective inhibitor of PRDX1, derived from the natural product celastrol.[4][5][6]
Mechanism of Action
This compound acts as a covalent inhibitor of PRDX1. It selectively binds to the Cysteine-173 (Cys-173) residue of PRDX1.[4][5][6] This covalent modification disrupts the catalytic cycle of PRDX1, leading to the accumulation of intracellular ROS and subsequent induction of apoptosis in cancer cells.
Potency and Selectivity
This compound exhibits potent inhibitory activity against PRDX1 and remarkable selectivity over other PRDX isoforms.[4][5][6]
| Target | IC50 |
| PRDX1 | 0.35 µM |
| PRDX2 | > 50 µM |
| PRDX3 | > 50 µM |
| PRDX4 | > 50 µM |
| PRDX5 | > 50 µM |
| PRDX6 | > 50 µM |
| Table 1: Inhibitory activity of this compound against PRDX isoforms.[5] |
Cellular Effects of this compound in Colorectal Cancer
Increased Intracellular ROS
Treatment of colorectal cancer cells with this compound leads to a dose-dependent increase in intracellular ROS levels. This is a direct consequence of PRDX1 inhibition and the subsequent failure to detoxify cellular peroxides.
Induction of Apoptosis and Cell Cycle Arrest
The accumulation of ROS triggers the intrinsic apoptotic pathway. This compound has been shown to decrease the mitochondrial membrane potential in SW620 colorectal cancer cells, leading to apoptosis.[4][6] Furthermore, it induces G2/M cell cycle arrest.
| Cell Line | Effect | Concentration/Time |
| SW620 | Increased ROS levels | Dose-dependent |
| SW620 | Decreased mitochondrial membrane potential | Dose-dependent |
| SW620 | Induction of apoptosis | Dose-dependent |
| SW620 | G2/M cell cycle arrest | - |
| Table 2: Cellular effects of this compound on SW620 colorectal cancer cells. |
In Vivo Antitumor Efficacy
In a colorectal cancer cell xenograft model, this compound demonstrated potent antitumor efficacy.[4][6] Importantly, it exhibited a superior safety profile compared to its parent compound, celastrol.[4][6]
Experimental Protocols
PRDX1 Enzyme Inhibition Assay
This assay measures the ability of an inhibitor to block the peroxidase activity of PRDX1 in a coupled reaction with thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH. The oxidation of NADPH is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PRDX1
-
Thioredoxin (Trx)
-
Thioredoxin Reductase (TrxR)
-
NADPH
-
Hydrogen peroxide (H₂O₂)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)
-
This compound or other test compounds
Procedure:
-
Prepare a reaction mixture containing Trx, TrxR, and NADPH in the assay buffer.
-
Add PRDX1 to the reaction mixture.
-
Add the test compound (this compound) at various concentrations.
-
Incubate the mixture for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of H₂O₂.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the rate of NADPH oxidation for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Measurement of Intracellular ROS
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Colorectal cancer cells (e.g., SW620)
-
Cell culture medium
-
This compound
-
DCFH-DA
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed cells in a suitable culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate in the dark at 37°C for 30 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a flow cytometer (Excitation: 488 nm, Emission: 525 nm) or a fluorescence plate reader.
-
Quantify the relative ROS levels compared to untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Colorectal cancer cells (e.g., SW620)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the ROS assay.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Signaling Pathways and Visualizations
PRDX1's Role in Redox Signaling
PRDX1 is a central node in cellular redox signaling. It scavenges ROS, thereby protecting other proteins from oxidative damage. It also acts as a signal transducer by becoming oxidized itself and then oxidizing target proteins.
Proposed Mechanism of this compound Action
This compound covalently modifies PRDX1, inhibiting its peroxidase activity. This leads to an accumulation of ROS, which in turn causes mitochondrial dysfunction and initiates the apoptotic cascade.
Experimental Workflow for Inhibitor Characterization
The characterization of a PRDX1 inhibitor like this compound follows a logical progression from in vitro enzymatic assays to cellular and in vivo studies.
Conclusion
This compound is a promising selective covalent inhibitor of PRDX1 with potent anti-cancer activity in colorectal cancer models. Its well-defined mechanism of action, involving the induction of ROS and subsequent apoptosis, coupled with its favorable in vivo safety profile, makes it a valuable tool for further research and a potential lead compound for the development of novel cancer therapeutics. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers interested in the study of PRDX1 inhibition.
References
- 1. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of peroxiredoxins in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression And Prognostic Role of PRDX1 In Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of Urea Derivatives of Celastrol as Selective Peroxiredoxin 1 Inhibitors against Colorectal Cancer Cells - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Knockout Mouse Models for Peroxiredoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
PRDX1-IN-2: A Technical Guide on its Effects on Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PRDX1-IN-2, a selective inhibitor of Peroxiredoxin 1 (PRDX1), and its impact on cellular reactive oxygen species (ROS). This document collates quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in oncology and redox biology.
Quantitative Effects of this compound on Cellular ROS and Mitochondrial Health
This compound has been identified as a potent and selective inhibitor of PRDX1, a key antioxidant enzyme. Its inhibitory action leads to a significant increase in intracellular ROS levels and a subsequent decline in mitochondrial membrane potential, ultimately triggering apoptosis in cancer cells. The quantitative effects of this compound on SW620 human colorectal cancer cells are summarized below.
| Parameter | Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Observed Effect | Citation |
| PRDX1 Inhibition (IC50) | - | 0.35 | - | 50% inhibition of PRDX1 peroxidase activity. | [1][2] |
| Selectivity (IC50) | - | > 50 | - | Weak inhibitory effects on PRDX2–PRDX6, indicating high selectivity for PRDX1. | [1] |
| Intracellular ROS Levels | SW620 | 0.5, 1, 2 | 48 | Dose-dependent increase in reactive oxygen species. | [2] |
| Mitochondrial Membrane Potential | SW620 | 0.5, 1, 2 | 48 | Dose-dependent decrease in mitochondrial membrane potential. | [1][2] |
| Apoptosis | SW620 | 0.25, 0.5, 1, 2 | 48 | Induction of apoptosis. | [2] |
| Cell Cycle | SW620 | 0.5, 1, 2 | 48 | G2/M phase cell cycle arrest. | [2] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a reproducible framework for further investigation.
Cell Culture
-
Cell Line: SW620 human colorectal cancer cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Measurement of Intracellular ROS
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is utilized to quantify intracellular ROS levels.
-
Principle: DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Seed SW620 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (0.5, 1, and 2 µM) for 48 hours. Include a vehicle-treated control group.
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Normalize the fluorescence intensity of the treated cells to the vehicle-treated control to determine the fold-increase in ROS.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The JC-1 assay is employed to measure changes in the mitochondrial membrane potential.
-
Principle: JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Procedure:
-
Seed SW620 cells in a 96-well plate and treat with this compound (0.5, 1, and 2 µM) for 48 hours.
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µg/mL JC-1 staining solution in DMEM for 20 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Measure the red fluorescence (excitation/emission ~585/590 nm) and green fluorescence (excitation/emission ~514/529 nm) using a fluorescence microplate reader.
-
Calculate the ratio of red to green fluorescence intensity for each condition. A decrease in this ratio compared to the control indicates a loss of mitochondrial membrane potential.
-
Signaling Pathways and Mechanisms of Action
The inhibition of PRDX1 by this compound initiates a cascade of events driven by the accumulation of intracellular ROS. This oxidative stress primarily targets the mitochondria, leading to a disruption of the mitochondrial membrane potential and the activation of the intrinsic apoptotic pathway.
Experimental Workflow for Assessing this compound Effects
The following diagram illustrates the typical experimental workflow to characterize the effects of this compound on cancer cells.
This compound Induced Apoptotic Signaling Pathway
The inhibition of PRDX1 by this compound leads to an accumulation of ROS, which in turn triggers mitochondrial dysfunction and initiates the intrinsic pathway of apoptosis.
Logical Relationship between PRDX1 Inhibition and Cellular Outcomes
The following diagram outlines the logical progression from the inhibition of PRDX1 to the ultimate cellular fate of apoptosis.
References
The Role of PRDX1-IN-2 in Modulating Mitochondrial Membrane Potential: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxiredoxin 1 (PRDX1) is a crucial antioxidant enzyme frequently overexpressed in various cancers, contributing to tumor progression and therapeutic resistance by mitigating oxidative stress. Its inhibition presents a promising strategy for cancer therapy. This technical guide delves into the effects of a selective PRDX1 inhibitor, PRDX1-IN-2, on mitochondrial function, with a specific focus on its impact on mitochondrial membrane potential. We will explore the underlying signaling pathways, present available quantitative data, and provide detailed experimental protocols for assessing these effects.
Introduction to PRDX1 and its Inhibition
Peroxiredoxin 1 (PRDX1) belongs to the family of peroxiredoxins, a ubiquitous group of antioxidant enzymes that catalyze the reduction of hydrogen peroxide, organic hydroperoxides, and peroxynitrite. By detoxifying reactive oxygen species (ROS), PRDX1 plays a critical role in maintaining cellular redox homeostasis and protecting cells from oxidative damage. In the context of cancer, elevated PRDX1 levels help tumor cells survive the high oxidative stress environment characteristic of rapid proliferation and metabolic activity.
This compound is a selective inhibitor of PRDX1 with an IC50 of 0.35 μM.[1] By inhibiting PRDX1, this compound disrupts the antioxidant defense system of cancer cells, leading to an accumulation of ROS. This increase in intracellular ROS can trigger a cascade of events, ultimately culminating in apoptosis. A key event in this process is the disruption of mitochondrial function, particularly the mitochondrial membrane potential.
This compound and its Impact on Mitochondrial Membrane Potential
Mitochondria are central to cellular metabolism and apoptosis. The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function. A decrease in ΔΨm is an early hallmark of apoptosis.
This compound has been shown to decrease the mitochondrial membrane potential in SW620 colorectal cancer cells.[1] This effect is dose-dependent and is likely a direct consequence of the increased intracellular ROS levels induced by PRDX1 inhibition.[1] The accumulation of ROS can damage mitochondrial components, including lipids and proteins, leading to the opening of the mitochondrial permeability transition pore (mPTP) and the dissipation of the proton gradient across the inner mitochondrial membrane, thus reducing the ΔΨm.
Quantitative Data
The following table summarizes the observed effects of this compound on SW620 cells.
| Concentration of this compound | Incubation Time | Effect on Mitochondrial Membrane Potential | Effect on ROS Levels |
| 0.5 - 2 µM | 48 hours | Dose-dependent decrease[1] | Dose-dependent increase[1] |
Note: Specific percentage decreases in mitochondrial membrane potential and fold-increases in ROS levels are not yet available in peer-reviewed literature and are based on vendor-provided information.
Signaling Pathways
The inhibition of PRDX1 by this compound initiates a signaling cascade that leads to mitochondrial dysfunction. A plausible pathway involves the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) and the antioxidant enzyme GPX4 (Glutathione Peroxidase 4).
Under normal conditions, PRDX1 can act as a molecular chaperone, protecting NRF2 from degradation. NRF2 is a master regulator of the antioxidant response, and its activation leads to the expression of various antioxidant genes, including GPX4. GPX4 is a crucial enzyme that detoxifies lipid peroxides and protects cellular membranes, including the mitochondrial membrane, from oxidative damage.
By inhibiting PRDX1, this compound may disrupt the protective interaction between PRDX1 and NRF2, leading to NRF2 degradation. Reduced NRF2 levels would, in turn, decrease the expression of GPX4. Lower GPX4 activity would result in an accumulation of lipid peroxides in the mitochondrial membrane, leading to membrane damage, loss of mitochondrial membrane potential, and ultimately, ferroptosis, a form of iron-dependent programmed cell death.
Signaling Pathway Diagram
Caption: Proposed signaling cascade following PRDX1 inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial membrane potential and related cellular events.
Measurement of Mitochondrial Membrane Potential using JC-1 Assay
The JC-1 assay is a widely used method to determine mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the changes in ΔΨm.
Materials:
-
SW620 cells
-
This compound (solubilized in DMSO)
-
JC-1 dye
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Cell culture medium (e.g., DMEM)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed SW620 cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 2 µM) for 48 hours. Include a vehicle control (DMSO).
-
JC-1 Staining:
-
Prepare a 5 µg/mL working solution of JC-1 in pre-warmed cell culture medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add 100 µL of the JC-1 working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
-
Washing:
-
Remove the JC-1 staining solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity for both red (excitation ~560 nm, emission ~595 nm) and green (excitation ~485 nm, emission ~535 nm) channels.
-
Flow Cytometer: Detach the cells using trypsin, wash with PBS, and resuspend in PBS. Analyze the cells using a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each sample. A decrease in this ratio indicates a depolarization of the mitochondrial membrane.
Experimental Workflow for JC-1 Assay
References
In-Depth Technical Guide to the Cellular Targets of PRDX1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRDX1-IN-2 is a selective inhibitor of Peroxiredoxin 1 (PRDX1), a key antioxidant enzyme. This document provides a comprehensive technical overview of the cellular targets and mechanisms of action of this compound. By directly inhibiting PRDX1, this small molecule induces a cascade of downstream cellular events, primarily driven by an increase in reactive oxygen species (ROS). This guide details the direct and indirect cellular targets of this compound, presents quantitative data on its activity, outlines experimental protocols for target validation, and provides visual representations of the affected signaling pathways.
Direct Cellular Target: Peroxiredoxin 1 (PRDX1)
The primary and direct cellular target of this compound is Peroxiredoxin 1 (PRDX1). PRDX1 is a ubiquitous and highly abundant antioxidant enzyme that plays a crucial role in detoxifying reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), and is involved in cellular signaling and heat stress response.
Mechanism of Inhibition
This compound acts as a selective inhibitor of the peroxidase activity of PRDX1. This inhibition leads to an accumulation of intracellular ROS, which are normally neutralized by PRDX1.
Quantitative Data
The inhibitory activity of this compound against its primary target has been quantified as follows:
| Compound | Target | IC50 | Cell Line |
| This compound | PRDX1 | 0.35 µM | N/A |
Indirect Cellular Targets and Downstream Effects
The inhibition of PRDX1 by this compound triggers a series of downstream cellular events, making a host of other proteins and pathways indirect targets. These effects are primarily mediated by the accumulation of ROS.
Induction of Oxidative Stress
The central consequence of PRDX1 inhibition is the elevation of intracellular ROS levels. This oxidative stress is the primary driver for the subsequent cellular responses.
Mitochondrial Dysfunction and Apoptosis
Increased ROS levels lead to a decrease in mitochondrial membrane potential, a key indicator of mitochondrial dysfunction.[1] This disruption of mitochondrial integrity initiates the intrinsic apoptotic pathway.
Key molecular events in this pathway include:
-
Downregulation of anti-apoptotic proteins: The expression of Bcl-2 and Bcl-xL, key proteins that protect against apoptosis, is decreased.
-
Release of Cytochrome C: The compromised mitochondrial outer membrane allows for the release of Cytochrome c from the intermembrane space into the cytoplasm.
-
DNA Damage: The accumulation of ROS leads to DNA damage, as evidenced by the increased expression of the DNA damage marker γ-H2AX.
These events culminate in the induction of apoptosis, or programmed cell death, in cancer cells.
Cell Cycle Arrest
Treatment with this compound has been shown to induce G2/M cell cycle arrest in colon cancer cells, preventing them from proceeding through mitosis and proliferation.[2]
Modulation of Signaling Pathways
PRDX1 is known to interact with and modulate the activity of several key signaling proteins. By inhibiting PRDX1, this compound indirectly affects these pathways. The known interacting partners of PRDX1 include:
-
TBK1/IKKε: Involved in the innate immune response.
-
c-Abl: A non-receptor tyrosine kinase involved in cell differentiation, division, adhesion, and stress response. PRDX1 inhibits c-Abl activity.
-
ASK1 (Apoptosis Signal-regulating Kinase 1): A MAP kinase kinase kinase that activates the JNK and p38 MAPK pathways in response to stress.
-
JNK (c-Jun N-terminal Kinase): A key component of the MAPK signaling pathway involved in apoptosis, inflammation, and cell differentiation. PRDX1 can suppress JNK activation.[3]
-
PTEN (Phosphatase and Tensin Homolog): A tumor suppressor that negatively regulates the PI3K/AKT signaling pathway. PRDX1 can promote PTEN activity.
-
FOXO3 (Forkhead Box O3): A transcription factor that regulates the expression of genes involved in stress resistance, metabolism, and apoptosis.
The inhibition of PRDX1 by this compound is expected to disinhibit c-Abl and JNK signaling while suppressing PTEN activity.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Target Validation
Caption: Experimental workflow for validating this compound targets.
Experimental Protocols
Western Blot for Apoptosis Markers
Objective: To detect changes in the expression of Bcl-2, Bcl-xL, and γ-H2AX following treatment with this compound.
Protocol:
-
Cell Lysis: Treat cells with this compound at desired concentrations (e.g., 0.5, 1, 2 µM) for 48 hours. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, γ-H2AX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Cell Cycle Analysis
Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for 48 hours. Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
Objective: To measure the mitochondrial membrane potential as an indicator of mitochondrial health.
Protocol:
-
Cell Plating and Treatment: Plate cells in a multi-well plate and treat with this compound.
-
JC-1 Staining: Add JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low membrane potential, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in membrane potential.
Immunofluorescence for Cytochrome C Release
Objective: To visualize the translocation of Cytochrome c from the mitochondria to the cytoplasm.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with a solution containing BSA to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against Cytochrome c.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. In healthy cells, Cytochrome c will show a punctate mitochondrial staining pattern. In apoptotic cells, the staining will be diffuse throughout the cytoplasm.
Conclusion
This compound is a potent and selective inhibitor of PRDX1 that induces cancer cell death through the induction of oxidative stress, leading to mitochondrial dysfunction, apoptosis, and cell cycle arrest. Its well-defined mechanism of action and the array of downstream cellular targets make it a valuable tool for studying redox biology and a promising candidate for further development in cancer therapy. This guide provides a foundational understanding of the cellular and molecular consequences of PRDX1 inhibition by this compound for researchers and drug development professionals.
References
PRDX1-IN-2: A Technical Guide for Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxiredoxin 1 (PRDX1) is a key antioxidant enzyme frequently overexpressed in colorectal cancer (CRC), where it plays a crucial role in eliminating excessive reactive oxygen species (ROS) to protect tumor cells from oxidative damage. This protective function contributes to cancer cell proliferation, survival, and resistance to therapy. Consequently, PRDX1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents. This technical guide provides an in-depth overview of PRDX1-IN-2, a selective inhibitor of PRDX1, and its potential applications in colorectal cancer research and drug development. This compound, a urea derivative of Celastrol, has demonstrated potent and selective inhibitory activity against PRDX1, leading to increased intracellular ROS, induction of apoptosis, and significant anti-tumor efficacy in preclinical models of colorectal cancer.[1][2][3]
Core Compound Data
This compound, also referred to as compound 15 in its discovery publication, is a potent and selective inhibitor of PRDX1.[1][2][3] It covalently binds to the Cys-173 residue of PRDX1, effectively blocking its peroxidase activity.[1][2] A structurally related compound, PRDX1-IN-3 (compound 19-048), also a derivative of Celastrol, functions as a covalent inhibitor of PRDX1 as well.[4][5]
| Compound | Target | IC50 (PRDX1) | Binding Affinity (KD) | Selectivity (PRDX2-6) | Cell Line (CRC) | Antiproliferative IC50 | Reference |
| This compound (Compound 15) | PRDX1 | 0.35 µM | 0.37 µM | > 50 µM | SW620 | Potent (exact value not specified in abstract) | [1][2][3] |
| PRDX1-IN-3 (Compound 19-048) | PRDX1 | - | - | Selective over PRDX2-6 | SW620, HCT116 | Effective suppression | [4][5] |
| Celastrol | PRDX1 (and other targets) | - | - | Non-selective | SW620, HCT116 | Effective suppression | [4][5] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by selectively inhibiting the antioxidant function of PRDX1. This inhibition leads to an accumulation of intracellular ROS, which in turn triggers a cascade of events culminating in cancer cell death. The primary mechanism involves the induction of mitochondrial dysfunction and apoptosis.[1][2][6]
The elevated ROS levels disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors. This initiates the apoptotic cascade, characterized by the activation of caspases and eventual cell death.[6] Furthermore, studies with the related compound PRDX1-IN-3 and the parent compound Celastrol suggest the involvement of the p53 signaling pathway. Inhibition of PRDX1 can lead to the upregulation of downstream targets of p53, contributing to cell cycle arrest and apoptosis.[4][5]
Signaling Pathway Diagram
Caption: Inhibition of PRDX1 by this compound leads to increased ROS, mitochondrial dysfunction, p53 pathway activation, and ultimately apoptosis in colorectal cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound and related compounds.
PRDX1 Enzymatic Activity Assay (TRX–TrxR–NADPH Coupling Assay)
This assay measures the peroxidase activity of PRDX1 by coupling it to the oxidation of NADPH.
Materials:
-
Recombinant human PRDX1 protein
-
Thioredoxin (Trx)
-
Thioredoxin Reductase (TrxR)
-
NADPH
-
Hydrogen peroxide (H2O2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, Trx, TrxR, and NADPH at their final concentrations.
-
Add the test compound (this compound) at various concentrations. Include a DMSO control.
-
Add recombinant PRDX1 protein to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding H2O2 to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH oxidation is proportional to the PRDX1 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability and Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., SW620, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified duration (e.g., 48 or 72 hours).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the DMSO control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Materials:
-
Colorectal cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRDX1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Colorectal cancer cells (e.g., SW620)
-
Matrigel (optional)
-
This compound formulation for in vivo administration (e.g., in a vehicle of 0.5% carboxymethylcellulose sodium)
-
Calipers for tumor measurement
-
Animal housing and care facilities
Protocol:
-
Subcutaneously inject a suspension of colorectal cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 2 mg/kg, once daily by oral gavage) to the treatment group and the vehicle to the control group for a specified period (e.g., 16 days).[6]
-
Measure the tumor volume with calipers every few days using the formula: Volume = (length × width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
-
Plot the tumor growth curves and compare the final tumor weights between the treatment and control groups to assess the anti-tumor efficacy.
Experimental Workflow Visualization
The following diagrams illustrate typical experimental workflows for the evaluation of a PRDX1 inhibitor.
In Vitro Evaluation Workflow
Caption: A typical workflow for the in vitro characterization of a PRDX1 inhibitor like this compound.
In Vivo Evaluation Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Celastrol suppresses colorectal cancer via covalent targeting peroxiredoxin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Celastrol as an emerging anticancer agent: Current status, challenges and therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of PRDX1-IN-2 Binding to Peroxiredoxin-1
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, "PRDX1-IN-2" is not a publicly documented inhibitor of Peroxiredoxin-1 (PRDX1). This guide has been constructed based on the known structural and functional characteristics of PRDX1 and its interactions with other known inhibitors, treating this compound as a hypothetical active-site directed small molecule inhibitor for illustrative purposes. The principles, methodologies, and data structures presented herein are applicable to the study of any similar inhibitor targeting PRDX1.
Introduction to Peroxiredoxin-1 (PRDX1)
Peroxiredoxin-1 (PRDX1) is a member of the peroxiredoxin family of antioxidant enzymes that play a crucial role in cellular protection against oxidative stress by reducing hydrogen peroxide and organic hydroperoxides.[1][2][3] Beyond its peroxidase activity, PRDX1 is involved in various cellular signaling pathways that control cell growth, differentiation, and apoptosis.[1][4] Structurally, PRDX1 is a typical 2-Cys peroxiredoxin, forming a homodimer where the catalytic cycle involves two key cysteine residues: the peroxidatic cysteine (Cys52) and the resolving cysteine (Cys173 from the opposing subunit).[3][4][5] The catalytic cycle involves the oxidation of Cys52 by a peroxide substrate to a sulfenic acid, which then forms an intermolecular disulfide bond with Cys173 of the other subunit.[3][5] This disulfide is then reduced by the thioredoxin (Trx) system.[5][6] Given its role in redox signaling and its overexpression in various cancers, PRDX1 has emerged as a promising therapeutic target.
Structural Basis of this compound Interaction with PRDX1
The binding of a hypothetical inhibitor, this compound, is presumed to occur at the active site of PRDX1, thereby preventing its catalytic function. The active site is characterized by the presence of the peroxidatic cysteine (Cys52) and the resolving cysteine (Cys173). Docking studies with known inhibitors like SK053 suggest that the inhibitor likely forms covalent or non-covalent interactions with these key cysteine residues.[7][8]
Key Interacting Residues and Binding Mode
The interaction between this compound and PRDX1 is hypothesized to involve the following key features:
-
Covalent Thioalkylation: Similar to some known inhibitors, this compound may act as a Michael acceptor, forming a covalent bond with the thiolate group of one or both catalytic cysteines (Cys52 and Cys173).[7]
-
Hydrogen Bonding: The inhibitor may form hydrogen bonds with residues in the active site pocket, contributing to its binding affinity and specificity.
-
Hydrophobic Interactions: The pocket surrounding the active site cysteines can accommodate hydrophobic moieties of the inhibitor, further stabilizing the complex.
A logical representation of the key molecular interactions is depicted below:
Quantitative Analysis of this compound Binding
The binding affinity and inhibitory potential of this compound would be determined using various biophysical and biochemical assays. The following tables summarize the expected quantitative data for a potent PRDX1 inhibitor.
Table 1: Binding Affinity and Kinetics
| Parameter | Value | Method |
| Binding Affinity (Kd) | 50 nM | Surface Plasmon Resonance (SPR) |
| Association Rate (kon) | 1 x 105 M-1s-1 | Surface Plasmon Resonance (SPR) |
| Dissociation Rate (koff) | 5 x 10-3 s-1 | Surface Plasmon Resonance (SPR) |
| Inhibitory Concentration (IC50) | 100 nM | Peroxidase Activity Assay |
Table 2: Key Interacting Residues and Distances (Hypothetical from Molecular Docking)
| PRDX1 Residue | Inhibitor Atom | Interaction Type | Distance (Å) |
| Cys52 (SG) | C1 (Inhibitor) | Covalent | 1.8 |
| Arg128 (NH1) | O1 (Inhibitor) | Hydrogen Bond | 2.9 |
| Thr49 (OG1) | N2 (Inhibitor) | Hydrogen Bond | 3.1 |
| Pro45 | Phenyl Ring | Hydrophobic | 3.5 |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time interaction between a ligand (this compound) and an analyte (PRDX1).
Methodology:
-
Immobilization: Recombinant human PRDX1 is immobilized on a CM5 sensor chip via amine coupling.
-
Binding: A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface.
-
Data Analysis: The association (kon) and dissociation (koff) rates are measured from the sensorgrams. The equilibrium dissociation constant (Kd) is calculated as koff/kon.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: Purified PRDX1 is placed in the sample cell, and this compound is loaded into the injection syringe.
-
Titration: The inhibitor is titrated into the protein solution in a series of small injections.
-
Data Analysis: The heat change after each injection is measured to determine the binding stoichiometry (n), binding constant (Ka), and the enthalpy (ΔH) and entropy (ΔS) of binding.
X-ray Crystallography for Structural Determination
This technique provides high-resolution structural information of the this compound complex.
Methodology:
-
Crystallization: The this compound complex is crystallized using vapor diffusion or other suitable methods.
-
Data Collection: The crystals are exposed to an X-ray beam, and the diffraction data is collected.
-
Structure Solution and Refinement: The diffraction data is processed to solve the three-dimensional structure of the complex, revealing the precise binding mode and interactions.
The general workflow for these experimental procedures is illustrated below:
PRDX1 Signaling Pathways and a Role for Inhibition
PRDX1 is implicated in several signaling pathways, primarily through its regulation of reactive oxygen species (ROS) levels.[1][9] By inhibiting PRDX1, this compound can modulate these pathways. One key pathway involves the apoptosis signal-regulating kinase 1 (ASK1), which is activated by oxidative stress and leads to apoptosis.[4][5][10] PRDX1 normally suppresses ASK1 activation.[4][10]
The diagram below illustrates the simplified ASK1 signaling pathway and the potential impact of this compound.
Conclusion
This technical guide provides a comprehensive framework for the structural and functional analysis of a hypothetical inhibitor, this compound, binding to PRDX1. The outlined methodologies for determining binding affinity, kinetics, thermodynamics, and high-resolution structure are standard in the field of drug discovery. The insights gained from such studies are critical for the rational design and optimization of potent and selective PRDX1 inhibitors for therapeutic applications, particularly in oncology. While the specific data for this compound is illustrative, the principles and experimental approaches are directly applicable to the characterization of any novel PRDX1 inhibitor.
References
- 1. PRDX1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. PRDX1 activates autophagy via the PTEN-AKT signaling pathway to protect against cisplatin-induced spiral ganglion neuron damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxiredoxin 1 and its role in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Dimeric peroxiredoxins are druggable targets in human Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 10. Prdx1 Interacts with ASK1 upon Exposure to H2O2 and Independently of a Scaffolding Protein - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
PRDX1-IN-2: Application Notes and Experimental Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRDX1-IN-2 is a selective inhibitor of Peroxiredoxin 1 (PRDX1), a key antioxidant enzyme.[1] Inhibition of PRDX1 by this compound disrupts cellular redox homeostasis, leading to an increase in reactive oxygen species (ROS), subsequent mitochondrial dysfunction, and ultimately, apoptosis.[1] These characteristics make this compound a valuable tool for studying the role of PRDX1 in cancer biology and as a potential therapeutic agent, particularly in colorectal cancer. This document provides detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, apoptosis, mitochondrial membrane potential, and cell cycle progression.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of PRDX1, a thiol-dependent peroxidase responsible for detoxifying peroxides. This inhibition leads to an accumulation of intracellular ROS, which in turn triggers a cascade of cellular events including the depolarization of the mitochondrial membrane, release of pro-apoptotic factors, and cell cycle arrest at the G2/M phase, culminating in apoptotic cell death.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on cancer cells.
| Parameter | Cell Line | Value | Reference |
| IC50 | SW620 (colorectal cancer) | 0.35 µM | [1] |
| Treatment Concentration (µM) | Treatment Duration (hours) | Observed Effects in SW620 cells | Reference |
| 0.5 - 2 | 48 | Dose-dependent increase in ROS levels | [1] |
| 0.5, 1, 2 | 48 | Induction of apoptosis | [1] |
| 0.5, 1, 2 | 48 | G2/M phase cell cycle arrest | [1] |
| 0.25 - 2 | 48 | Regulation of pro- and anti-apoptotic marker proteins | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate the plate for the desired treatment period (e.g., 48 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis of Apoptosis Markers
This protocol describes the detection of apoptosis-related proteins following treatment with this compound.
Materials:
-
This compound
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by scraping and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This protocol measures changes in mitochondrial membrane potential using the fluorescent probe JC-1.
Materials:
-
This compound
-
Complete cell culture medium
-
PBS
-
JC-1 dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells and wash with warm PBS.
-
Resuspend the cells in 500 µL of complete medium containing 2.5 µg/mL JC-1 dye.
-
Incubate the cells for 15-30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the cells immediately by flow cytometry. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).
-
Alternatively, visualize the cells under a fluorescence microscope.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
This compound
-
Complete cell culture medium
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells, and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
Application Notes and Protocols for PRDX1-IN-2 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRDX1-IN-2 is a selective inhibitor of Peroxiredoxin 1 (PRDX1), a key antioxidant enzyme frequently overexpressed in various cancers. By inhibiting PRDX1, this compound disrupts cellular redox homeostasis, leading to an increase in reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptosis in cancer cells. These application notes provide detailed protocols for the in vitro use of this compound to study its effects on cancer cells, focusing on its mechanism of action and its impact on relevant signaling pathways.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 | 0.35 µM | SW620 (colorectal cancer) | [1] |
| Effective Concentration for ROS Increase | 0.5-2 µM (48 h) | SW620 | [1] |
| Effective Concentration for Apoptosis Induction | 0.25-2 µM (48 h) | SW620 | [1] |
| Effective Concentration for G2/M Arrest | 0.5, 1, 2 µM (48 h) | SW620 | [1] |
Signaling Pathways Modulated by PRDX1
PRDX1 plays a crucial role in redox signaling. Its inhibition by this compound is expected to impact several downstream pathways.
Caption: PRDX1 signaling pathways affected by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cells.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., SW620)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe DCFH-DA to measure intracellular ROS levels following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black plate (for plate reader) or a 6-well plate (for flow cytometry) and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 0.5, 1, and 2 µM) for 48 hours.[1] Include a vehicle control.
-
After treatment, remove the medium and wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add 100 µL of PBS to each well (for plate reader) or trypsinize and resuspend cells in PBS (for flow cytometry).
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the cationic dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
JC-1 dye
-
PBS
-
Fluorescence microscope, flow cytometer, or fluorescence microplate reader
Procedure:
-
Seed cells and treat with this compound as described in the previous protocols.
-
After treatment, collect the cells and wash them once with PBS.
-
Resuspend the cells in 500 µL of medium containing 10 µg/mL JC-1.
-
Incubate the cells for 15-30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the cells promptly. For flow cytometry, detect green fluorescence (FITC channel) and red fluorescence (PE channel). For microscopy, observe the shift from red to green fluorescence. For a plate reader, measure fluorescence at both emission wavelengths.
-
A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
References
Application Notes and Protocols for PRDX1-IN-2 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRDX1-IN-2 is a selective inhibitor of Peroxiredoxin 1 (PRDX1), an antioxidant enzyme frequently overexpressed in various cancers.[1][2] Inhibition of PRDX1 by this compound leads to an increase in intracellular reactive oxygen species (ROS), subsequently inducing mitochondrial dysfunction and apoptosis in cancer cells.[3] These characteristics make this compound a promising candidate for cancer therapy. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of colorectal cancer, including information on formulation, dosage, and methods for evaluating efficacy.
Mechanism of Action
PRDX1 is a key enzyme in the detoxification of peroxides, playing a crucial role in maintaining redox homeostasis.[1][4] In cancer cells, elevated PRDX1 levels help mitigate oxidative stress, promoting cell survival and resistance to therapy.[1][2] this compound selectively inhibits the peroxidase activity of PRDX1.[3] This inhibition disrupts the cellular antioxidant defense, leading to an accumulation of ROS. Elevated ROS levels can damage cellular components, including mitochondria, leading to the activation of apoptotic signaling pathways and ultimately, cancer cell death.[3][5]
Signaling Pathway
The inhibition of PRDX1 by this compound initiates a cascade of events culminating in apoptosis. The following diagram illustrates the proposed signaling pathway.
Caption: Signaling pathway of this compound inducing apoptosis.
Quantitative Data Summary
The following tables summarize the in vivo administration parameters and efficacy of this compound in colorectal cancer xenograft mouse models.
| Parameter | Intraperitoneal (i.p.) Administration | Oral Gavage (i.g.) Administration |
| Dose | 20 mg/kg | 2 mg/kg |
| Frequency | Daily | Daily |
| Duration | 14 days | 16 days |
| Mouse Model | Colorectal Cancer Xenograft | Colorectal Cancer Xenograft |
| Observed Effects | Inhibition of tumor growth | Successful inhibition of tumor growth, induction of apoptosis |
| Safety Profile | Superior safety profile compared to Celastrol; no death or noticeable drop in body weight; no significant pathohistological differences in key organs. | Well tolerated. |
| Reference | [3] | [3] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Weigh the required amount of this compound based on the desired concentration and the total volume to be prepared.
-
Dissolve this compound in the appropriate volume of DMSO.
-
Add PEG300 to the solution and vortex thoroughly.
-
Add Tween 80 and vortex until the solution is homogenous.
-
Add saline to the final volume and vortex thoroughly.
-
If necessary, sonicate the solution to ensure complete dissolution.
-
The final formulation should be a clear solution, prepared fresh daily before administration.
Colorectal Cancer Xenograft Mouse Model
Materials:
-
Human colorectal cancer cell line (e.g., SW620)
-
Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) with 27-gauge needles
Protocol:
-
Culture colorectal cancer cells to 80% confluency.
-
Harvest the cells by trypsinization and wash them with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.[6]
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should be palpable within 1-2 weeks.
Administration of this compound
Workflow for In Vivo Study:
Caption: Experimental workflow for in vivo administration of this compound.
Protocols:
-
Intraperitoneal (i.p.) Injection:
-
Once tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment and control groups.
-
Prepare this compound at the desired concentration (e.g., for a 20 mg/kg dose).
-
Administer the prepared this compound solution or vehicle control intraperitoneally once daily for the duration of the study (e.g., 14 days).
-
Monitor the mice for any signs of toxicity.
-
-
Oral Gavage (i.g.):
-
Follow the same initial steps as for i.p. injection.
-
Prepare this compound at the desired concentration (e.g., for a 2 mg/kg dose).
-
Administer the prepared solution or vehicle control via oral gavage once daily for the duration of the study (e.g., 16 days).
-
Monitor the mice for any signs of toxicity.
-
Tumor Volume Measurement
Materials:
-
Digital calipers
Protocol:
-
Measure the length (longest dimension) and width (shortest dimension perpendicular to length) of the tumor every 2-3 days.
-
Calculate the tumor volume using the formula:
-
Record the measurements and calculated volumes for each mouse.
-
Monitor the body weight of the mice at the same frequency.
Apoptosis Detection in Tumor Tissue (TUNEL Assay)
Materials:
-
Tumor tissues fixed in 4% paraformaldehyde and embedded in paraffin
-
Xylene
-
Ethanol (graded series)
-
Proteinase K
-
TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, Fluorescein)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Protocol:
-
Deparaffinize and rehydrate the tumor tissue sections.
-
Incubate the sections with Proteinase K to retrieve antigens.
-
Perform the TUNEL assay according to the manufacturer's instructions. This typically involves incubating the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.[10][11][12]
-
Wash the sections with PBS.
-
Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Analyze the sections under a fluorescence microscope to visualize and quantify apoptotic cells (TUNEL-positive cells).[11]
Conclusion
This compound demonstrates significant anti-tumor activity in preclinical mouse models of colorectal cancer with a favorable safety profile. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound. Adherence to these detailed methodologies will ensure reproducibility and contribute to the robust evaluation of this compound as a novel cancer therapeutic.
References
- 1. Roles of peroxiredoxins in cancer, neurodegenerative diseases and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TUNEL Assay of Tumor Cells Apoptosis [bio-protocol.org]
- 11. Video: The TUNEL Assay [jove.com]
- 12. TUNEL staining [abcam.com]
Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) Levels after PRDX1-IN-2 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Peroxiredoxin 1 (PRDX1) is a key antioxidant enzyme belonging to the peroxiredoxin family.[1][2] It plays a crucial role in cellular defense against oxidative stress by catalyzing the reduction of hydrogen peroxide (H₂O₂) and other organic hydroperoxides.[3] PRDX1's activity is vital for maintaining redox homeostasis, and its dysregulation is implicated in various diseases, including cancer.[4][5] Inhibition of PRDX1 is a promising therapeutic strategy to induce oxidative stress and promote cell death in cancer cells. PRDX1-IN-2 is a selective inhibitor of PRDX1 with an IC50 of 0.35 µM.[6] Treatment with this compound has been shown to increase intracellular ROS levels in a dose-dependent manner, leading to mitochondrial dysfunction, cell cycle arrest, and apoptosis.[6] These application notes provide detailed protocols for measuring changes in ROS levels in cells following treatment with this compound.
Data Presentation: Quantitative Effects of this compound on ROS Levels
The following table summarizes the reported quantitative data on the effect of this compound on cellular ROS levels in SW620 colorectal cancer cells.
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | Observed Effect on ROS | Reference |
| SW620 | This compound | 0.5 - 2 | 48 | Dose-dependent increase | [6] |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes the use of the cell-permeable probe DCFH-DA to measure intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the intracellular ROS levels.[7][8]
Materials:
-
This compound (MedChemExpress, Cat. No. HY-139185)
-
Cell line of interest (e.g., SW620)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., H₂O₂ or Tert-Butyl hydroperoxide)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
-
Flow cytometer (optional)
-
Fluorescence microscope (optional)
Procedure:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in a complete cell culture medium to the desired final concentrations (e.g., 0.5, 1, and 2 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
For a positive control, prepare a working solution of a known ROS inducer (e.g., 100 µM H₂O₂ for 1 hour).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound, vehicle control, or positive control.
-
Incubate the cells for the desired time period (e.g., 48 hours).
-
-
DCFH-DA Staining:
-
Prepare a fresh working solution of DCFH-DA by diluting the stock solution in serum-free medium or PBS to a final concentration of 10-20 µM. Protect the solution from light.
-
After the treatment period, remove the medium containing this compound.
-
Wash the cells twice with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Measurement of ROS Levels:
-
Microplate Reader:
-
After incubation with DCFH-DA, remove the staining solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Flow Cytometry:
-
After DCFH-DA staining, wash the cells with PBS and detach them using trypsin.
-
Resuspend the cells in PBS.
-
Analyze the cells immediately on a flow cytometer using the FL1 channel (green fluorescence).
-
-
Fluorescence Microscopy:
-
After DCFH-DA staining and washing, visualize the cells under a fluorescence microscope using a standard FITC filter set.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Normalize the fluorescence intensity of the treated samples to the vehicle control.
-
The results can be expressed as a fold change in ROS levels compared to the control.
Mandatory Visualizations
Signaling Pathway of PRDX1 Inhibition by this compound
Caption: this compound inhibits PRDX1, leading to increased ROS and downstream effects.
Experimental Workflow for Measuring ROS Levels
Caption: Workflow for measuring ROS levels after this compound treatment.
References
- 1. Peroxiredoxin - Wikipedia [en.wikipedia.org]
- 2. Peroxiredoxin 1 and its role in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human peroxiredoxin 1 and 2 are not duplicate proteins: the unique presence of CYS83 in Prx1 underscores the structural and functional differences between Prx1 and Prx2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PRDX1 is essential for the viability and maintenance of reactive oxygen species in chicken DT40 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Induction of Apoptosis in SW620 Cells by PRDX1-IN-2
References
- 1. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peroxiredoxin 1 suppresses apoptosis via regulation of the apoptosis signal-regulating kinase 1 signaling pathway in human oral leukoplakia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ebiohippo.com [ebiohippo.com]
- 5. SW620 Cells [cytion.com]
- 6. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. assaygenie.com [assaygenie.com]
- 10. bosterbio.com [bosterbio.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. kumc.edu [kumc.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. promega.com [promega.com]
Application Note: Measuring Cell Viability in Response to PRDX1-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peroxiredoxin 1 (PRDX1) is a key antioxidant enzyme responsible for reducing cellular peroxides, thereby protecting cells from oxidative damage.[1][2] It plays a multifaceted role in cellular processes, including proliferation, apoptosis, and the regulation of various signaling pathways.[1][3] In many cancers, PRDX1 is dysregulated and contributes to tumor progression and resistance to therapy by protecting cancer cells from oxidative stress.[4][5][6]
PRDX1-IN-2 is a selective, potent small-molecule inhibitor of PRDX1.[7] By inhibiting PRDX1, this compound disrupts cellular redox balance, leading to an increase in reactive oxygen species (ROS), subsequent mitochondrial dysfunction, cell cycle arrest, and apoptosis.[7] This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using a standard colorimetric cell viability assay.
Mechanism of Action of this compound
This compound selectively inhibits the peroxidase activity of PRDX1.[7] This inhibition leads to the accumulation of intracellular ROS, which can induce depolarization of the mitochondrial membrane, leading to mitochondrial dysfunction.[7] The resulting oxidative stress and mitochondrial damage trigger downstream apoptotic pathways and can also induce cell cycle arrest at the G2/M phase, contributing to the compound's overall anti-proliferative activity.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. PRDX1 is essential for the viability and maintenance of reactive oxygen species in chicken DT40 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.org [oncotarget.org]
- 5. oncotarget.com [oncotarget.com]
- 6. Roles of peroxiredoxins in cancer, neurodegenerative diseases and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
PRDX1-IN-2: A Tool for Investigating Antioxidant Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PRDX1-IN-2 is a potent and selective inhibitor of Peroxiredoxin 1 (PRDX1), a key enzyme in cellular antioxidant defense.[1] By inhibiting PRDX1, this small molecule provides a valuable tool for studying the roles of reactive oxygen species (ROS) in various cellular processes, including signaling, proliferation, and apoptosis. These application notes provide detailed protocols for utilizing this compound to investigate antioxidant pathways in cancer cell lines, with a focus on colorectal cancer.
Mechanism of Action
PRDX1 is a member of the peroxiredoxin family of antioxidant enzymes that catalyze the reduction of hydrogen peroxide, organic hydroperoxides, and peroxynitrite.[2][3] PRDX1 plays a crucial role in maintaining redox homeostasis and is implicated in numerous signaling pathways that govern cell growth, differentiation, and apoptosis.[2][3][4]
This compound selectively inhibits the enzymatic activity of PRDX1, leading to an accumulation of intracellular ROS. This increase in oxidative stress can disrupt mitochondrial function, induce DNA damage, and trigger programmed cell death.[1] In colorectal cancer cells, inhibition of PRDX1 by this compound has been shown to induce apoptosis, cause cell cycle arrest at the G2/M phase, and decrease mitochondrial membrane potential.[1]
Data Presentation
The following table summarizes the quantitative data regarding the effects of this compound on the colorectal cancer cell line SW620.
| Parameter | Value | Cell Line | Reference |
| IC50 | 0.35 µM | SW620 | [1] |
| In Vitro Concentration Range | 0.25 - 2 µM (48 h) | SW620 | [1] |
| G2/M Cell Cycle Arrest | Accumulation of cells from 7.1% to 17.4% | SW620 | [1] |
| In Vivo Dosage | 2 mg/kg, ig; once a day for 16 days | SW620 xenograft | |
| In Vivo Safety Profile | Superior safety profile in mice compared to Celastrol (20 mg/kg, ip; every day for 14 days) | Mice | [1] |
Experimental Protocols
Here are detailed protocols for key experiments using this compound to study antioxidant pathways.
Cell Culture and Treatment
-
Cell Line: SW620 (human colorectal adenocarcinoma)
-
Culture Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere without CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the culture medium to the desired final concentrations (e.g., 0.25, 0.5, 1, 2 µM). Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Reagent: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Protocol:
-
Seed SW620 cells in a 96-well plate or other suitable culture vessel and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 48 hours).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at ~485 nm and emission at ~530 nm.
-
Apoptosis Assay by Flow Cytometry
-
Reagents: Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit
-
Protocol:
-
Seed SW620 cells in a 6-well plate and treat with this compound or vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis
-
Reagent: Propidium Iodide (PI)
-
Protocol:
-
Treat SW620 cells with this compound or vehicle control for 48 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Reagent: JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Protocol:
-
Seed SW620 cells in a suitable culture vessel for microscopy or flow cytometry.
-
Treat the cells with this compound or vehicle control for the desired time.
-
Incubate the cells with JC-1 staining solution according to the manufacturer's protocol. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Analyze the cells by fluorescence microscopy or flow cytometry to determine the ratio of red to green fluorescence, which is indicative of the mitochondrial membrane potential.
-
In Vivo Xenograft Model
-
Animal Model: Athymic nude mice (4-6 weeks old)
-
Protocol:
-
Subcutaneously inject SW620 cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., 2 mg/kg) or vehicle control via intragastric gavage daily for a specified period (e.g., 16 days).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
-
Visualizations
Signaling Pathways Influenced by PRDX1 Inhibition
Caption: Inhibition of PRDX1 by this compound leads to increased ROS and downstream effects.
Experimental Workflow for Studying this compound Effects
Caption: A typical workflow for investigating the effects of this compound.
Logical Relationship of PRDX1 Inhibition and Apoptosis Induction
Caption: The logical cascade from PRDX1 inhibition to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of peroxiredoxins in cancer, neurodegenerative diseases and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression And Prognostic Role of PRDX1 In Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PRDX1-IN-2 Treatment for Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxiredoxin 1 (PRDX1) is a ubiquitous antioxidant enzyme that plays a critical role in cellular redox homeostasis by detoxifying reactive oxygen species (ROS).[1][2][3] In many cancer types, PRDX1 is overexpressed, contributing to tumor cell proliferation, survival, and resistance to therapy.[4][5][6] PRDX1-IN-2 is a selective inhibitor of PRDX1 that has emerged as a promising therapeutic agent for cancer treatment.[7] This document provides detailed application notes and protocols for the use of this compound in cancer cell research, focusing on treatment duration and its effects on cell viability, apoptosis, and key signaling pathways.
Mechanism of Action
This compound selectively inhibits the peroxidase activity of PRDX1.[7] This inhibition leads to an accumulation of intracellular ROS, which in turn induces oxidative stress. The elevated ROS levels can cause damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[7] A key event in this process is the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[7]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cancer Cells
| Parameter | Cell Line | Value | Treatment Duration | Reference |
| IC50 | SW620 (colorectal cancer) | 0.35 µM | Not Specified | [7] |
Table 2: Cellular Effects of this compound Treatment on SW620 Colorectal Cancer Cells
| Effect | Concentration Range | Treatment Duration | Key Observations | Reference |
| Increased ROS Levels | 0.5 - 2 µM | 48 hours | Dose-dependent increase in intracellular ROS. | [7] |
| Induction of Apoptosis | 0.25 - 2 µM | 48 hours | Regulation of pro- and anti-apoptotic marker proteins. | [7] |
| Cell Cycle Arrest | 0.5, 1, 2 µM | 48 hours | Induction of G2/M cell cycle arrest. | [7] |
| Mitochondrial Dysfunction | 0.5 - 2 µM | 48 hours | Depolarization of the mitochondrial membrane. | [7] |
| Modulation of Apoptotic Proteins | 0.25 - 2 µM | 48 hours | Increased Cytochrome C, decreased Bcl-2 and Bcl-xL. | [7] |
| DNA Damage | 0.25 - 2 µM | 48 hours | Accumulation of the DNA damage marker γ-H2AX. | [7] |
Signaling Pathways Modulated by PRDX1 Inhibition
Inhibition of PRDX1 by this compound can impact several critical signaling pathways involved in cancer cell proliferation and survival.
PRDX1 and NF-κB Signaling
PRDX1 can negatively regulate the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. It has been shown to interact with TRAF6 (TNF receptor-associated factor 6), an E3 ubiquitin ligase, and inhibit its activity. This, in turn, suppresses the ubiquitination of downstream signaling molecules required for NF-κB activation.[8][9] Therefore, inhibition of PRDX1 may lead to the activation of NF-κB signaling in some contexts, a factor to consider in experimental design. NF-κB activation is known to regulate the expression of genes involved in inflammation, immunity, and cell survival.[10][11]
References
- 1. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Integrative analysis the characterization of peroxiredoxins in pan-cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of peroxiredoxins in cancer, neurodegenerative diseases and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Up-regulation of peroxiredoxin-1 promotes cell proliferation and metastasis and inhibits apoptosis in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression And Prognostic Role of PRDX1 In Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of TRAF6 ubiquitin-ligase activity by PRDX1 leads to inhibition of NFKB activation and autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of TRAF6 ubiquitin-ligase activity by PRDX1 leads to inhibition of NFKB activation and autophagy activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2 and NF-κB and Their Concerted Modulation in Cancer Pathogenesis and Progression [mdpi.com]
PRDX1-IN-2: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRDX1-IN-2 is a selective inhibitor of Peroxiredoxin 1 (PRDX1), a key antioxidant enzyme.[1] Inhibition of PRDX1 by this compound leads to an increase in intracellular reactive oxygen species (ROS), resulting in mitochondrial dysfunction and subsequent apoptosis.[1] This compound is under investigation for its potential therapeutic applications, particularly in colorectal cancer research.[1] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in cell-based assays.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 576.77 g/mol | --INVALID-LINK-- |
| IC₅₀ | 0.35 µM (for PRDX1) | [1] |
| Appearance | Solid | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | Based on data for similar compounds like PRDX1-IN-1[2] |
| Storage (Powder) | -20°C for up to 3 years | General guideline for small molecules |
| Storage (in Solvent) | -80°C for up to 6 months, -20°C for up to 1 month | General guideline for small molecules |
Stock Solution Preparation
Proper preparation of a concentrated stock solution is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.
Materials
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol for Preparing a 10 mM Stock Solution
-
Equilibrate Reagents: Allow the this compound vial and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing the Compound (for larger quantities): If working with a larger quantity of the compound, accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For small, pre-weighed vials, this step can be skipped.
-
Calculating the Required Solvent Volume: To prepare a 10 mM stock solution, use the following formula:
Volume of DMSO (in µL) = (Weight of this compound in mg / 576.77 g/mol ) * 100,000
Example Calculation for 1 mg of this compound: Volume of DMSO (µL) = (1 mg / 576.77) * 100,000 ≈ 173.4 µL
-
Dissolving the Compound: Add the calculated volume of DMSO directly to the vial containing the this compound powder.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for a few minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm the absence of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Caption: Workflow for this compound Stock Solution Preparation.
Experimental Protocols
Cell-Based Assay Protocol
This protocol provides a general guideline for treating cells with this compound. Specific cell types and assay conditions may require optimization.
Recommended Working Concentrations: 0.25 µM to 2 µM for in vitro cell-based assays.[1]
-
Cells of interest cultured in appropriate media
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium
-
Sterile serological pipettes and micropipette tips
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
Cell Seeding: Seed cells in the desired plate format at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a series of intermediate dilutions of the stock solution in cell culture medium. It is crucial to perform serial dilutions to avoid precipitation of the compound.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to minimize solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the freshly prepared medium containing the desired final concentrations of this compound (and the vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining, caspase activity), or western blotting for relevant signaling proteins.
Signaling Pathways
Inhibition of PRDX1 by this compound disrupts the cellular redox balance, leading to an accumulation of ROS. This increase in oxidative stress triggers apoptotic signaling cascades.
Caption: this compound induced apoptotic signaling pathway.
Inhibition of PRDX1 leads to an accumulation of ROS, which in turn can activate stress-activated protein kinase pathways such as ASK1-JNK/p38 MAPK, promoting apoptosis.[3][4] Furthermore, PRDX1 is known to protect the tumor suppressor PTEN from oxidation-induced inactivation.[3][5] By inhibiting PRDX1, PTEN activity may be compromised, leading to altered AKT signaling, which can also influence cell survival.[5]
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.
-
Handle the compound in a well-ventilated area.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
Disclaimer: This document is intended for research use only. The information provided is based on currently available data and should be used as a guide. Researchers should always perform their own optimization and validation experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prdx1 alleviates cardiomyocyte apoptosis through ROS-activated MAPK pathway during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
PRDX1-IN-2 solubility issues in DMSO
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting protocols for handling PRDX1-IN-2, with a specific focus on overcoming solubility challenges in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Peroxiredoxin 1 (PRDX1), an antioxidant enzyme, with an IC50 of 0.35 μM.[1][2] By inhibiting PRDX1, the compound prevents the detoxification of reactive oxygen species (ROS), leading to their accumulation. This increase in intracellular ROS can induce depolarization of the mitochondrial membrane, leading to mitochondrial dysfunction, G2/M cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1] It is primarily used for research in areas such as colorectal cancer.[1]
Q2: I'm having trouble dissolving the this compound powder in DMSO. What should I do?
Difficulty in dissolving this compound or similar inhibitors can be due to several factors, including solvent quality and compound concentration. It is crucial to use fresh, anhydrous, cell culture-grade DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of hydrophobic compounds.[3][4] If the powder does not dissolve readily with vortexing, gentle warming and sonication are recommended.
Q3: My this compound stock solution is precipitating over time. How can I prevent this?
Precipitation in a stock solution may indicate that the solution is supersaturated or that the compound is degrading. To avoid this, ensure your stock solution is stored correctly (typically at -20°C or -80°C for long-term stability). For a similar compound, PRDX1-IN-1, storage at -80°C for up to 6 months in solvent is recommended.[4] If you observe particulates, you can try to redissolve the compound using the protocol below. If the issue persists, consider preparing a fresh, slightly more dilute stock solution. Filtering the stock solution through a 0.22 µm DMSO-compatible syringe filter can also remove particulates.[3]
Q4: The compound precipitates immediately when I dilute my DMSO stock into my aqueous cell culture medium. Why is this happening and how can I fix it?
This is a common issue known as "crashing out," which occurs when a compound soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble.[3] To prevent this, several strategies can be employed:
-
Optimize Final DMSO Concentration : Maintain a sufficient final DMSO concentration in your media to keep the compound dissolved, but low enough to avoid cellular toxicity. A final concentration of 0.1% to 0.5% is generally safe for most cell lines.[3][5]
-
Use Pre-warmed Media : Diluting the stock in media pre-warmed to 37°C can improve solubility.[3]
-
Modify Dilution Technique : Add the DMSO stock to the media dropwise while gently vortexing or swirling. This promotes rapid and uniform dispersion.[3]
-
Perform Serial Dilutions : Instead of a single large dilution, perform a series of smaller, sequential dilutions in your culture medium. This gradual change in solvent environment can help maintain solubility.[3]
Quantitative Data Summary
Table 1: this compound Compound Properties
| Property | Value | Reference |
|---|---|---|
| Target | Peroxiredoxin 1 (PRDX1) | [1][2] |
| IC50 | 0.35 μM | [1][2] |
| Primary Use | Colorectal Cancer Research | [1] |
| Mechanism | Induces ROS accumulation, leading to apoptosis |[1] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Conc. | General Applicability | Considerations |
|---|---|---|
| ≤ 0.1% | Considered safe for nearly all cell lines, including sensitive primary cells. | May not be sufficient to maintain solubility for some compounds at high concentrations. |
| 0.1% - 0.5% | Generally tolerated by most robust cell lines. | Recommended to perform a DMSO tolerance test for your specific cell line.[3] |
| > 0.5% | Can induce cytotoxic effects and alter gene expression, potentially confounding results.[5] | Should be avoided unless absolutely necessary and accompanied by rigorous vehicle controls. |
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol is designed to achieve complete dissolution of this compound powder.
Materials:
-
This compound powder
-
Anhydrous, sterile, cell culture-grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block set to 37°C
-
Ultrasonic bath (sonicator)
Methodology:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes.[3]
-
Vortex the solution again.
-
If dissolution is still incomplete, place the tube in an ultrasonic bath for 5-15 minutes. For a similar inhibitor, sonication was noted as a necessary step.[4]
-
Once fully dissolved, aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Diluting this compound Stock for Cell-Based Assays
This protocol aims to prevent precipitation of the compound upon dilution into aqueous media.
Materials:
-
Prepared this compound DMSO stock solution
-
Pre-warmed (37°C) sterile cell culture medium
Methodology:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium in a 37°C water bath.
-
To prepare the final working concentration, add the DMSO stock solution dropwise directly into the pre-warmed medium while gently vortexing or swirling the tube.[3] This ensures immediate and thorough mixing.
-
Alternative Method (Serial Dilution): Create an intermediate dilution of the DMSO stock in pre-warmed media (e.g., a 10x or 100x solution). Vortex gently. Then, use this intermediate solution to prepare the final working concentration.[3]
-
Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains particulates, the concentration may be too high for the final DMSO percentage.
-
Apply the final working solution to your cells immediately. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[5]
Visual Guides
References
potential off-target effects of PRDX1-IN-2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PRDX1-IN-2. The information is intended for scientists and drug development professionals to address potential issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential experimental issues.
| Question | Answer |
| What is the reported on-target mechanism of action for this compound? | This compound is a selective inhibitor of Peroxiredoxin 1 (PRDX1) with a reported IC50 of 0.35 μM.[1] Its primary mechanism involves inhibiting the antioxidant function of PRDX1, leading to an increase in intracellular reactive oxygen species (ROS). This elevated ROS is believed to cause depolarization of the mitochondrial membrane, leading to mitochondrial dysfunction, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells.[1] |
| My cells are showing a different phenotype than expected (e.g., changes in signaling pathways not directly linked to ROS). What could be the cause? | While this compound is reported as a selective inhibitor, unexpected phenotypes could arise from several sources: 1) On-target effects in a specific cell context: PRDX1 is a multi-functional protein involved in numerous signaling pathways beyond simple ROS scavenging.[2][3] Its inhibition could be affecting these pathways. 2) Potential off-target effects: Like many small molecule inhibitors, this compound could have unidentified off-target interactions. 3) Cell line-specific responses: The cellular response to PRDX1 inhibition can be highly dependent on the genetic background and metabolic state of the cell line used. |
| I am observing cytotoxicity in a cell line that is resistant to other ROS-inducing agents. Why might this be? | This could suggest a mechanism of action that is not solely dependent on bulk ROS increase. PRDX1 has chaperone activities and interacts with numerous signaling proteins.[2] Inhibition of these specific protein-protein interactions by this compound could be a factor. Alternatively, this compound may have off-target effects that contribute to cytotoxicity through a different pathway. Consider performing a rescue experiment by overexpressing a PRDX1 mutant that is resistant to the inhibitor to confirm on-target engagement. |
| Are there any known off-target activities for this compound? | As of the latest available information, a broad off-target screening profile for this compound (e.g., a kinome scan or a comprehensive safety pharmacology panel) has not been publicly disclosed. The compound is described as "selective," and in vivo studies in mice have suggested a good safety profile compared to other compounds like Celastrol, which is known for off-target toxicities.[1][4] However, the absence of published broad screening data means that potential off-target effects cannot be ruled out. |
| How can I begin to investigate if an observed effect is off-target? | A good first step is to perform a dose-response experiment and correlate the phenotype with the IC50 for PRDX1 inhibition. If the effect occurs at concentrations significantly different from the IC50, it may suggest an off-target mechanism. Another approach is to use a structurally unrelated PRDX1 inhibitor to see if the same phenotype is reproduced. Additionally, a rescue experiment with PRDX1 overexpression can help confirm on-target activity. |
| What are the known signaling pathways involving PRDX1 that could be affected by its inhibition? | PRDX1 is a hub protein that interacts with and modulates several key signaling pathways. Inhibition of PRDX1 could, therefore, have wider effects than just increasing ROS. See the table below for a summary of known PRDX1 interactions. |
Potential On-Target and Network Effects of PRDX1 Inhibition
Given the lack of specific off-target binding data for this compound, it is crucial to consider the known biological roles of its target, PRDX1. The inhibition of PRDX1 could lead to a cascade of effects beyond direct ROS accumulation. The following table summarizes key protein-protein interactions and pathways involving PRDX1. Researchers observing unexpected phenotypes should consider if their results could be explained by the modulation of these pathways.
| Interacting Partner/Pathway | Function of Interaction with PRDX1 | Potential Consequence of Inhibition by this compound |
| c-Abl | PRDX1 can inhibit the c-Abl tyrosine kinase under oxidative stress, thereby suppressing apoptosis.[2] | Inhibition of PRDX1 could lead to increased c-Abl activity and potentially modulate apoptosis in a context-dependent manner. |
| ASK1 (Apoptosis Signal-regulating Kinase 1) | PRDX1 interacts with and suppresses ASK1, a kinase upstream of the JNK and p38 MAPK signaling cascades that are involved in stress responses and apoptosis.[3] | Inhibition of PRDX1 may lead to the activation of the ASK1-JNK/p38 pathway, promoting apoptosis or inflammatory responses. |
| PTEN | PRDX1 can protect the PTEN lipid phosphatase from oxidation-induced inactivation, thus suppressing the pro-survival Akt signaling pathway.[2] | Inhibition of PRDX1 could lead to increased oxidative inactivation of PTEN, resulting in hyperactivation of Akt signaling and potentially promoting cell survival, counteracting the pro-apoptotic effects of ROS. |
| NF-κB | Oligomeric PRDX1 can interact with and affect the activity of the NF-κB transcription factor.[2] | The functional consequence of PRDX1 inhibition on NF-κB signaling is complex and may be cell-type specific, potentially affecting inflammation, survival, and proliferation. |
| c-Myc | PRDX1 can interact with the c-Myc transcription factor and regulate its activity.[2] | Inhibition of PRDX1 could alter c-Myc-dependent gene expression, impacting cell growth and proliferation. |
| Androgen Receptor (AR) | PRDX1 has been shown to interact with the androgen receptor and enhance its trans-activation, a process that may be independent of its peroxidase activity. | In relevant cellular contexts (e.g., prostate cancer), PRDX1 inhibition might modulate AR signaling. |
Experimental Protocols
When encountering unexpected results, the following experimental workflows can help to dissect the on-target versus potential off-target effects of this compound.
Protocol 1: On-Target Engagement Verification in Cells
Objective: To confirm that this compound is engaging and inhibiting PRDX1 in the cellular context of the experiment at the concentrations used.
Methodology:
-
Cell Treatment: Treat cells with a dose range of this compound (e.g., 0.1x to 10x the IC50) for a relevant period.
-
Induce Oxidative Stress: Introduce a mild oxidative challenge, for example, with a low concentration of H₂O₂.
-
Assess PRDX1 Oxidation Status: PRDX1 is hyperoxidized upon significant oxidative stress when its catalytic cycle is overwhelmed. Inhibition of PRDX1 should modulate this. Use a specific antibody that recognizes the hyperoxidized form of PRDXs (anti-Prx-SO2/3) via Western blot to assess the level of hyperoxidized PRDX1. Inhibition by this compound would be expected to alter the level of this hyperoxidation in response to an oxidative challenge.
-
Measure Downstream ROS: Use a fluorescent probe such as DCFDA to measure intracellular ROS levels. A dose-dependent increase in ROS would be consistent with on-target PRDX1 inhibition.
Protocol 2: Rescue Experiment with PRDX1 Overexpression
Objective: To determine if the observed phenotype is a direct result of PRDX1 inhibition.
Methodology:
-
Transfection: Transfect the cells with a vector expressing wild-type PRDX1 or an empty vector control. If a drug-resistant mutant of PRDX1 is available, it would be an even better control.
-
Inhibitor Treatment: After allowing for protein expression (typically 24-48 hours), treat the transfected cells with this compound at a concentration that produces the phenotype of interest.
-
Phenotypic Analysis: Assess the phenotype (e.g., cell viability, phosphorylation of a specific protein, gene expression).
-
Interpretation: If the overexpression of PRDX1 rescues the phenotype (i.e., the cells behave more like the untreated controls), it strongly suggests the effect is on-target.
Visualizations
Signaling Pathway of this compound On-Target Action
Caption: Intended mechanism of action for this compound.
Potential Network Effects of PRDX1 Inhibition
Caption: PRDX1 interaction network and potential downstream effects of inhibition.
Troubleshooting Workflow for Unexpected Results
Caption: Workflow for investigating unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene - PRDX1 [maayanlab.cloud]
- 4. Discovery of novel and potent celastrol derivatives as PRDX1 inhibitors for cancer therapy through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PRDX1-IN-2 Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using PRDX1-IN-2 who are not observing the expected increase in intracellular Reactive Oxygen Species (ROS).
Frequently Asked Questions (FAQs)
Q1: What is PRDX1 and why should its inhibition increase ROS levels?
Peroxiredoxin 1 (PRDX1) is a key antioxidant enzyme belonging to the peroxiredoxin family.[1][2] Its primary function is to scavenge and reduce cellular ROS, particularly hydrogen peroxide (H₂O₂), thereby protecting the cell from oxidative damage.[3][4] PRDX1 is essential for maintaining redox homeostasis.[5] By inhibiting the enzymatic activity of PRDX1, its ability to neutralize ROS is blocked. This leads to the accumulation of endogenous ROS within the cell, which is the expected outcome of treatment with a PRDX1 inhibitor.[5][6]
Q2: What is the expected mechanism of action for this compound?
This compound is a small molecule inhibitor designed to target the peroxidase activity of PRDX1. While specific literature for this compound is limited in the provided search results, its mechanism is analogous to other selective PRDX1 inhibitors like PRDX1-IN-1.[6][7] These inhibitors bind to PRDX1, preventing it from catalyzing the reduction of peroxides. This inhibition disrupts the normal ROS scavenging cycle, leading to a buildup of intracellular ROS, which can in turn induce apoptosis and inhibit cell proliferation in cancer models.[6][7]
Q3: What is a recommended starting concentration and treatment duration for this compound?
The optimal concentration and duration can be cell-line dependent. However, based on data from similar compounds like PRDX1-IN-1, a good starting point is crucial.[6] Below is a table summarizing suggested concentrations based on published data for a known PRDX1 inhibitor.
| Compound | In Vitro IC₅₀ (Enzyme Inhibition) | Recommended Cell Culture Concentration | Recommended Treatment Duration | Cell Line Examples |
| PRDX1-IN-1 | 0.164 µM | 2 µM - 4 µM | 6 - 24 hours | A549, LTEP-a-2, H1975, MDA-MB-231, SK-Hep-1[6] |
| This compound | Data not available | 0.25 µM - 2 µM | 48 hours | SW620 (for apoptosis/cell cycle)[7] |
Note: It is highly recommended to perform a dose-response curve and a time-course experiment for your specific cell line and experimental endpoint.
Q4: Which ROS detection assay is most suitable for this experiment?
The choice of assay depends on the specific type of ROS you intend to measure and the experimental setup.
-
2′,7′-Dichlorodihydrofluorescein Diacetate (H₂DCFDA): This is the most common probe for detecting general intracellular ROS, including hydrogen peroxide.[8][9] It is cell-permeable and fluoresces upon oxidation. It is a good starting point for most experiments.
-
MitoSOX™ Red: This probe specifically targets superoxide in the mitochondria.[10] It is useful if you hypothesize that the ROS accumulation is of mitochondrial origin.
-
Luminol/Lucigenin-based Chemiluminescence: These methods can be more sensitive for detecting superoxide but may be prone to artifacts like redox cycling.[10][11]
For most applications investigating the effect of a PRDX1 inhibitor, the H₂DCFDA assay is a robust and widely used method.[5]
Troubleshooting Guide: Low or No ROS Induction
Problem: I am not observing a significant increase in ROS with this compound compared to my vehicle control.
This is a common issue that can be resolved by systematically evaluating the compound, the cells, and the assay itself.
Category 1: Compound Integrity and Activity
Is the this compound compound soluble, stable, and used at the correct concentration?
-
Solubility: Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it into your culture medium. Precipitated compound will not be biologically active.
-
Stability: Check the manufacturer's storage recommendations. Improper storage or repeated freeze-thaw cycles can degrade the compound. Consider preparing fresh dilutions for each experiment.
-
Concentration: A concentration that is too low will not sufficiently inhibit PRDX1. Conversely, a concentration that is too high may induce cytotoxicity, which can paradoxically lead to a decrease in ROS signal if the cells die and lose metabolic activity before measurement.[12] Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to find the optimal concentration for ROS induction without causing widespread cell death.
Category 2: Cell Line and Culture Conditions
Are my cells healthy and expressing sufficient PRDX1?
-
Cell Health: Only healthy, sub-confluent cells should be used. Over-confluent, starved, or contaminated cells will respond poorly and produce unreliable data.
-
PRDX1 Expression: Different cell lines express varying levels of PRDX1. A cell line with very low endogenous PRDX1 expression will show a minimal increase in ROS upon inhibitor treatment. Confirm PRDX1 expression in your cell line via Western Blot or qPCR.
-
Cellular Antioxidant Capacity: Cells have multiple antioxidant systems (e.g., Catalase, Glutathione Peroxidase).[3] It's possible that in your specific cell line, other systems are compensating for the inhibition of PRDX1. This is a biological limitation that may require trying a different cell line. Knockdown of PRDX1 has been shown to increase ROS levels, confirming its essential role.[5][13]
Category 3: ROS Detection Assay Protocol and Artifacts
Is my ROS detection assay optimized and are proper controls included?
-
Probe Concentration and Loading: Both insufficient and excessive probe concentration can lead to artifacts. Titrate the H₂DCFDA concentration (a common starting range is 10-50 µM) to find the optimal signal-to-noise ratio for your cell type.[14] Ensure a sufficient incubation time (typically 30-60 minutes) for the probe to be taken up and deacetylated by intracellular esterases.[15]
-
Phenol Red Interference: Many standard cell culture media contain phenol red, which can interfere with fluorescence-based assays. Always use phenol red-free medium during the probe loading and measurement steps.[15]
-
Probe Auto-oxidation & Compound Interference: The H₂DCFDA probe can auto-oxidize, leading to high background.[16] More importantly, the test compound itself (this compound) could directly interact with the probe, causing an artificial signal. It is critical to run a cell-free control containing only medium, the probe, and your compound to check for direct chemical interactions.[16]
-
Positive and Negative Controls: Always include a positive control to ensure the assay is working. A common positive control is H₂O₂ (e.g., 100-500 µM for 30-60 minutes) or Pyocyanin.[14] A vehicle control (e.g., DMSO) is your baseline negative control.
-
Measurement Timing: ROS production can be transient. Measure the signal at several time points after adding this compound (e.g., 1, 4, 8, 24 hours) to capture the peak response.
-
Data Normalization: Fluorescence intensity can be affected by the number of cells per well. Normalize your fluorescence readings to cell number using an assay like crystal violet, sulforhodamine B (SRB), or a cell viability reagent.[15]
Key Experimental Protocols
Protocol: Intracellular ROS Detection using H₂DCFDA and a Microplate Reader
This protocol provides a general framework. Optimization of cell number, probe concentration, and inhibitor concentration is required.
Materials:
-
H₂DCFDA (stock solution, e.g., 20 mM in DMSO)
-
This compound (stock solution in DMSO)
-
Positive control (e.g., Hydrogen Peroxide or Pyocyanin)
-
Phenol red-free cell culture medium
-
Black, clear-bottom 96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader (Excitation/Emission ~495/525 nm)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.
-
Compound Treatment: Remove the culture medium and treat the cells with various concentrations of this compound diluted in fresh, phenol red-free medium. Include vehicle and positive controls. Incubate for the desired treatment period (e.g., 4-24 hours).
-
Prepare H₂DCFDA Working Solution: Shortly before use, dilute the H₂DCFDA stock solution to a final working concentration (e.g., 20 µM) in pre-warmed, phenol red-free medium.[14] Protect from light.
-
Probe Loading: Remove the compound-containing medium from the wells. Wash the cells once gently with warm PBS.
-
Add 100 µL of the H₂DCFDA working solution to each well.[15]
-
Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
Measurement: After incubation, remove the H₂DCFDA solution and wash once with PBS. Add 100 µL of PBS or phenol red-free medium to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~525 nm.
-
Data Analysis: Subtract the fluorescence of blank (no cells) wells. Normalize the fluorescence signal of each well to the cell number/protein content. Express the results as a fold change relative to the vehicle-treated control.
Visual Guides and Workflows
PRDX1 Signaling and Inhibition
Caption: Mechanism of ROS accumulation via PRDX1 inhibition.
General Experimental Workflow
Caption: Standard workflow for measuring ROS levels post-treatment.
Troubleshooting Decision Tree
Caption: A logical flow to diagnose experimental issues.
References
- 1. Peroxiredoxin 1 - Wikipedia [en.wikipedia.org]
- 2. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Reactive Oxygen Species Homeostasis by Peroxiredoxins and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxiredoxin I participates in the protection of reactive oxygen species-mediated cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRDX1 is essential for the viability and maintenance of reactive oxygen species in chicken DT40 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How can ROS be measured or detected in living cells? | AAT Bioquest [aatbio.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 15. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PRDX1-IN-2 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PRDX1-IN-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Peroxiredoxin 1 (PRDX1), an antioxidant enzyme.[1][2] Its primary mechanism of action involves the inhibition of PRDX1's peroxidase activity, leading to an increase in intracellular reactive oxygen species (ROS).[1] This elevation in ROS can induce depolarization of the mitochondrial membrane, decrease mitochondrial membrane potential, and ultimately lead to apoptosis and cell cycle arrest at the G2/M phase in cancer cells.[1][3]
Q2: What are the recommended working concentrations for this compound in cell culture experiments?
The optimal concentration of this compound can vary depending on the cell line and the specific experimental endpoint. However, published studies have shown effective concentrations in the range of 0.25 µM to 2 µM for inducing apoptosis and increasing ROS levels in colorectal cancer cell lines like SW620.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How can I validate that the observed effects in my experiment are due to PRDX1 inhibition?
Validating the on-target effect of this compound is crucial for data interpretation. Here are a few approaches:
-
Western Blotting: After treating cells with this compound, you can perform a Western blot to check for the hyperoxidation status of other 2-Cys PRDXs. Inhibition of PRDX1 can lead to a compensatory increase in the hyperoxidation of other PRDXs.[4]
-
Downstream Signaling: Assess the expression or activation of known downstream targets of the PRDX1 pathway. For example, PRDX1 inhibition has been shown to downregulate the expression of NRF2 and its target genes like GPX4.[3]
-
Rescue Experiments: To confirm that the observed phenotype is due to PRDX1 inhibition, you can perform rescue experiments by overexpressing a PRDX1 construct in your cells treated with the inhibitor.
-
Use of a Second Inhibitor: Employing another structurally different PRDX1 inhibitor can help confirm that the observed phenotype is not due to off-target effects of a single compound.
-
Genetic Knockdown: Compare the effects of this compound with the effects of PRDX1 knockdown using siRNA or shRNA. Similar phenotypes would support the on-target activity of the inhibitor.[4][5]
Troubleshooting Guide
Inconsistent or No Effect Observed
| Potential Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the IC50 value for your specific cell line and experimental conditions. Published effective concentrations for SW620 cells range from 0.5-2 µM for 48 hours.[1] |
| Incorrect Incubation Time | Optimize the incubation time. Effects on ROS levels might be detectable earlier than apoptosis or changes in cell proliferation. For SW620 cells, apoptosis and cell cycle arrest were observed after 48 hours.[1] |
| Cell Line Resistance | Some cell lines may have intrinsic resistance to PRDX1 inhibition due to compensatory antioxidant pathways. Consider using a different cell line or combining this compound with other agents. |
| Inhibitor Degradation | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Low PRDX1 Expression | Confirm the expression level of PRDX1 in your cell line of interest by Western blot or qPCR. Cells with low PRDX1 expression may show a weaker response to the inhibitor. |
High Background or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Inhibitor Concentration Too High | High concentrations of any inhibitor can lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments. |
| Cellular Stress | High levels of ROS induced by the inhibitor can cause general cellular stress. Include appropriate controls, such as a vehicle-treated group and a positive control for ROS induction (e.g., H₂O₂), to distinguish specific from non-specific effects. |
| Assay-Specific Artifacts | Some fluorescent dyes used for ROS detection can be prone to artifacts. Ensure you are using the appropriate controls for your ROS assay, such as cells treated with the dye alone and cells treated with an antioxidant. |
Experimental Protocols & Data
This compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound can vary between different cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| SW620 | Colorectal Cancer | 0.35[1][2] |
General Protocol for Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a commercial kit that measures ATP content.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC50 value.
General Protocol for ROS Measurement
-
Cell Seeding and Treatment: Seed cells in a plate suitable for fluorescence microscopy or flow cytometry and treat with this compound at the desired concentration and for the optimal time. Include positive (e.g., 100 µM H₂O₂) and negative (vehicle) controls.
-
Dye Loading: Incubate the cells with a ROS-sensitive fluorescent dye (e.g., DCFDA or CellROX) according to the manufacturer's instructions.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.
-
Data Normalization: Normalize the fluorescence intensity of the treated cells to that of the vehicle-treated cells.
Signaling Pathways and Workflows
PRDX1 Signaling Pathway
The following diagram illustrates the central role of PRDX1 in managing oxidative stress and its interaction with key signaling molecules. Inhibition of PRDX1 by this compound disrupts these pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. PRDX1 inhibits ferroptosis by binding to Cullin-3 as a molecular chaperone in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting peroxiredoxin 1 impairs growth of breast cancer cells and potently sensitises these cells to prooxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Up-regulation of peroxiredoxin-1 promotes cell proliferation and metastasis and inhibits apoptosis in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
PRDX1-IN-2 In Vivo Efficacy Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of PRDX1-IN-2.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Peroxiredoxin 1 (PRDX1), an antioxidant enzyme.[1] By inhibiting PRDX1, this compound leads to an increase in intracellular reactive oxygen species (ROS), which in turn induces depolarization of the mitochondrial membrane, leading to mitochondrial dysfunction and ultimately, apoptosis (programmed cell death) in cancer cells.[1] It has also been observed to cause G2/M cell cycle arrest.[1]
Q2: What is the reported in vivo efficacy of this compound?
A2: In a colorectal cancer cell xenograft model, this compound administered at 2 mg/kg via intragastric gavage once daily for 16 days successfully inhibited tumor growth.[2] This effect was attributed to the induction of apoptosis and was well-tolerated by the animals.[2]
Q3: What are the key signaling pathways regulated by PRDX1 that are affected by this compound?
A3: PRDX1 is a multifaceted enzyme involved in regulating several signaling pathways. In the cytoplasm, it can suppress apoptosis by interacting with key signaling molecules like ASK1, JNK, and p38 MAPK.[3] It also protects the tumor suppressor PTEN from oxidation-induced inactivation, thereby inhibiting the pro-survival Akt pathway.[3] In the nucleus, oligomeric PRDX1 can directly interact with transcription factors such as c-Myc, NF-κB, and p53, modulating their activity to either induce or suppress cell death.[3] By inhibiting PRDX1, this compound is expected to disrupt these protective mechanisms in cancer cells, leading to increased oxidative stress and apoptosis.
Q4: What are the potential reasons for observing suboptimal in vivo efficacy with this compound?
A4: Suboptimal in vivo efficacy can stem from a variety of factors, including:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or rapid clearance, preventing it from reaching and sustaining therapeutic concentrations in the tumor tissue.
-
Inadequate Formulation: If this compound has poor solubility, the formulation may not be optimal for absorption, leading to reduced exposure.
-
Suboptimal Dosing Regimen: The dose or frequency of administration may not be sufficient to maintain the required therapeutic window.
-
Tumor Model Resistance: The specific cancer cell line used in the xenograft model may have intrinsic or acquired resistance mechanisms to PRDX1 inhibition.
-
Inconsistent Drug Administration: Variability in administration techniques (e.g., oral gavage) can lead to inconsistent drug exposure between animals.
Section 2: Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues encountered during in vivo experiments with this compound.
Issue 1: Higher than expected toxicity or adverse effects are observed.
-
Question: Are you confident in the formulation and vehicle safety?
-
Answer: Always include a vehicle-only control group to ensure the observed toxicity is not due to the formulation excipients. If the vehicle control group also shows toxicity, a different, safer vehicle should be explored.
-
-
Question: Could there be off-target effects?
-
Answer: While this compound is reported to be selective, high concentrations could lead to off-target effects. Consider performing in vitro kinase profiling against a panel of related enzymes to identify potential off-target activities that might contribute to toxicity.
-
-
Question: Is the dose too high?
-
Answer: If significant weight loss (>15-20%) or other signs of distress are observed, consider reducing the dose or the frequency of administration. A Maximum Tolerated Dose (MTD) study is recommended to establish a safe dose range.
-
Issue 2: Inconsistent or highly variable anti-tumor efficacy between animals in the same treatment group.
-
Question: Is the drug administration technique consistent?
-
Answer: For oral gavage, ensure proper technique to avoid accidental administration into the lungs. For intraperitoneal injections, vary the injection site to avoid repeated local trauma. Consistent administration is crucial for uniform drug exposure.
-
-
Question: Is the tumor heterogeneity in the xenograft model a factor?
-
Answer: Cell line-derived xenografts can sometimes exhibit heterogeneity. Consider single-cell cloning of the parental cell line to establish a more homogenous model, though this may not fully represent clinical tumor heterogeneity.
-
-
Question: Have you performed pharmacokinetic (PK) analysis?
-
Answer: Conduct a satellite PK study to measure the plasma and tumor concentrations of this compound in a subset of animals. This will help determine if the variability in efficacy is due to inconsistent drug exposure.
-
Issue 3: Lack of significant tumor growth inhibition compared to the vehicle control group.
-
Question: Is the formulation of this compound optimized for in vivo delivery?
-
Answer: this compound may have poor aqueous solubility. Improving the formulation can significantly enhance its bioavailability. Consider the following strategies:
-
Co-solvents: Use a mixture of solvents like DMSO, ethanol, and polyethylene glycol (PEG).
-
Surfactants: Employ surfactants such as Tween 80 or Cremophor EL to increase solubility.
-
Cyclodextrins: Use cyclodextrins to form inclusion complexes, thereby enhancing solubility.
-
-
-
Question: Is the dosing regimen sufficient to achieve a therapeutic effect?
-
Answer: The reported effective dose is 2 mg/kg daily.[2] If this is not effective in your model, a dose-escalation study may be necessary. Pharmacokinetic-pharmacodynamic (PK/PD) modeling can help in optimizing the dosing regimen to maintain drug concentrations above the therapeutic threshold in the tumor.
-
-
Question: Have you confirmed target engagement in the tumor tissue?
-
Answer: It is crucial to verify that this compound is reaching the tumor and inhibiting its target. This can be assessed by measuring downstream biomarkers of PRDX1 inhibition. For example, you can measure levels of ROS or markers of apoptosis (e.g., cleaved caspase-3) in tumor tissue from a satellite group of animals treated with this compound.
-
Section 3: Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Concentration/Time | Result | Reference |
| IC50 | - | - | 0.35 µM | [1] |
| ROS Levels | SW620 | 0.5-2 µM, 48 h | Dose-dependent increase | [1] |
| Apoptosis | SW620 | 0.25-2 µM, 48 h | Induction of apoptosis | [1] |
| Cell Cycle | Colon Cancer Cells | 0.5, 1, 2 µM, 48 h | G2/M arrest | [1] |
Table 2: In Vivo Efficacy and Dosing of this compound
| Parameter | Animal Model | Dose and Regimen | Outcome | Reference |
| Tumor Growth Inhibition | Colorectal Cancer Xenograft | 2 mg/kg, ig, once a day for 16 days | Successful inhibition of tumor growth | [2] |
| Safety Profile | Mice | 20 mg/kg, ip, everyday for 14 days | Superior safety profile compared to Celastrol | [1] |
Section 4: Experimental Protocols
Protocol for Mouse Xenograft Model
-
Cell Culture: Culture the chosen cancer cell line (e.g., SW620 for colorectal cancer) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old. Allow them to acclimatize for at least one week.
-
Cell Implantation:
-
Harvest cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 20 x 10⁶ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the animals daily for health and tumor appearance.
-
Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
-
Treatment Initiation:
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
-
Drug Administration:
-
Prepare the this compound formulation and the vehicle control.
-
Administer the treatment as per the defined schedule (e.g., 2 mg/kg, oral gavage, daily).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
Protocol for Quantifying Apoptosis in Tumor Tissue (TUNEL Assay)
-
Tissue Preparation:
-
Fix the excised tumors in 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissue in paraffin and cut into 5 µm sections.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
-
Permeabilization:
-
Incubate the sections with Proteinase K for 15-30 minutes at room temperature.
-
-
TUNEL Reaction:
-
Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTP) in a humidified chamber for 60 minutes at 37°C.
-
-
Detection:
-
If using a fluorescent label, counterstain with a nuclear stain like DAPI and mount with an anti-fade mounting medium.
-
If using a biotinylated label, follow with streptavidin-HRP and a suitable chromogen (e.g., DAB).
-
-
Imaging and Quantification:
-
Visualize the sections under a microscope.
-
Quantify the apoptotic index by counting the number of TUNEL-positive cells and the total number of cells in several high-power fields.
-
Protocol for Measuring ROS Levels in Tumor Xenografts
-
Tumor Homogenization:
-
Excise fresh tumor tissue at the end of the study.
-
Homogenize the tissue in a suitable buffer on ice.
-
-
Cell Suspension Preparation:
-
Centrifuge the homogenate to pellet the cells and debris.
-
Resuspend the pellet to create a single-cell suspension.
-
-
ROS Staining:
-
Incubate the cell suspension with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), according to the manufacturer's instructions.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The fluorescence intensity will be proportional to the level of intracellular ROS.
-
-
Data Analysis:
-
Compare the mean fluorescence intensity of the this compound treated group with the vehicle control group to determine the change in ROS levels.
-
Section 5: Mandatory Visualizations
Caption: PRDX1 signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
Caption: Troubleshooting logic for suboptimal this compound in vivo efficacy.
References
Technical Support Center: PRDX1-IN-2 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PRDX1-IN-2 in animal models. The information is intended for scientists and drug development professionals to help anticipate and mitigate potential toxicities during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might this relate to in vivo toxicity?
A1: this compound is a selective inhibitor of Peroxiredoxin 1 (PRDX1), an antioxidant enzyme.[1] PRDX1 plays a crucial role in detoxifying reactive oxygen species (ROS), thereby protecting cells from oxidative stress.[2] By inhibiting PRDX1, this compound leads to an accumulation of intracellular ROS, which can induce apoptosis in cancer cells.[1] However, this same mechanism can cause oxidative damage to healthy tissues, leading to potential in vivo toxicities. Therefore, monitoring for signs of oxidative stress in off-target organs is critical.
Q2: What are the reported in vivo dosages of this compound and its general tolerability?
A2: In a colorectal cancer xenograft model, this compound administered at 2 mg/kg via intragastric gavage once daily for 16 days was reported to be well-tolerated and effective in inhibiting tumor growth.[1] Another study using intraperitoneal injections of 20 mg/kg daily for 14 days suggested a superior safety profile compared to the natural product Celastrol.[1] However, "well-tolerated" is a qualitative assessment, and careful monitoring is still essential.
Q3: What are the potential signs of toxicity I should monitor for in my animal models?
A3: Given that this compound increases oxidative stress, researchers should monitor for a range of clinical and sub-clinical signs of toxicity. These include:
-
General Health: Body weight loss, reduced food and water intake, changes in posture or grooming, lethargy, or ruffled fur.
-
Gastrointestinal Issues: Diarrhea or changes in stool consistency.
-
Organ-Specific Toxicity:
-
Hepatotoxicity (Liver): Monitor for changes in liver enzymes (ALT, AST) in blood samples.
-
Nephrotoxicity (Kidney): Monitor for changes in blood urea nitrogen (BUN) and creatinine levels.
-
Hematological Toxicity: Conduct complete blood counts (CBCs) to check for anemia, leukopenia, or thrombocytopenia. PRDX1 knockout mice have been reported to develop hemolytic anemia.[2]
-
Q4: How can I distinguish between on-target and off-target toxicity?
A4: This can be challenging. Here are some strategies:
-
Dose-Response Relationship: An on-target effect should correlate with the dose required to inhibit PRDX1. If toxicity is observed at concentrations significantly different from the efficacious dose, it may be an off-target effect.
-
Biomarker Analysis: Measure markers of oxidative stress (e.g., 8-OHdG in urine or tissue, lipid peroxidation assays) in both tumor and healthy tissues. A significant increase in oxidative stress in healthy organs would suggest mechanism-based, on-target toxicity in those tissues.
-
Use of a Structurally Unrelated Inhibitor: If another PRDX1 inhibitor with a different chemical scaffold produces the same toxicity profile, it is more likely to be an on-target effect.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant body weight loss (>15%) in treated animals. | Systemic toxicity due to high dosage, off-target effects, or excessive oxidative stress in vital organs. | 1. Reduce the dosage of this compound.2. Switch to a different dosing schedule (e.g., every other day).3. Conduct a pilot dose-escalation study to determine the Maximum Tolerated Dose (MTD).4. Perform interim blood draws to check for markers of liver and kidney damage. |
| Precipitation of the compound upon injection or poor solubility. | Improper vehicle formulation for the hydrophobic this compound molecule. | 1. Ensure the vehicle is appropriate for a hydrophobic compound. Common vehicles include solutions with co-solvents like DMSO, ethanol, or polyethylene glycol (PEG).2. Prepare the formulation fresh before each use.3. Gently warm the solution and sonicate to aid dissolution.4. Consider alternative formulations such as lipid-based carriers. |
| Inconsistent tumor growth inhibition between animals. | Issues with drug administration, formulation stability, or animal-to-animal variability. | 1. Ensure accurate and consistent dosing for each animal.2. Check the stability of the this compound formulation over the course of the experiment.3. Increase the number of animals per group to account for biological variability.4. Verify the route of administration is appropriate and consistently performed. |
| Signs of neurological distress (e.g., tremors, ataxia). | Potential for the compound to cross the blood-brain barrier and cause neurotoxicity. | 1. Immediately reduce the dose or cease treatment in affected animals.2. Assess the brain-to-plasma concentration ratio of this compound in a separate pharmacokinetic study.3. Conduct a basic neurological assessment (e.g., grip strength, open field test) as part of the toxicity monitoring. |
Quantitative Data Summary
The following tables present hypothetical, yet realistic, quantitative data that should be collected during a preclinical toxicity study of this compound.
Table 1: Hypothetical Hematology and Blood Chemistry Data in Mice
| Parameter | Vehicle Control | This compound (5 mg/kg) | This compound (20 mg/kg) |
| Hematology | |||
| Red Blood Cells (10^6/µL) | 8.5 ± 0.4 | 8.3 ± 0.5 | 7.1 ± 0.6 |
| Hemoglobin (g/dL) | 14.2 ± 0.7 | 13.9 ± 0.8 | 11.8 ± 1.0 |
| White Blood Cells (10^3/µL) | 6.2 ± 1.1 | 5.9 ± 1.3 | 4.5 ± 0.9 |
| Blood Chemistry | |||
| ALT (U/L) | 35 ± 8 | 42 ± 10 | 98 ± 25 |
| AST (U/L) | 55 ± 12 | 68 ± 15 | 150 ± 30 |
| BUN (mg/dL) | 20 ± 3 | 22 ± 4 | 28 ± 5 |
| Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± standard deviation. |
Table 2: Hypothetical Organ Weight and Histopathology Findings
| Organ | Vehicle Control | This compound (20 mg/kg) |
| Organ Weight (% of Body Weight) | ||
| Liver | 5.1 ± 0.3 | 5.8 ± 0.4 |
| Spleen | 0.45 ± 0.05 | 0.65 ± 0.08 |
| Histopathology Findings | ||
| Liver | No significant findings | Mild to moderate centrilobular necrosis |
| Spleen | No significant findings | Extramedullary hematopoiesis |
| Kidney | No significant findings | No significant findings |
| *Statistically significant difference from vehicle control (p < 0.05). |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Formulation Preparation:
-
This compound is expected to be hydrophobic. A common vehicle for such compounds is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
On the day of dosing, weigh the required amount of this compound.
-
Dissolve it first in DMSO.
-
Add PEG300 and vortex thoroughly.
-
Add Tween 80 and vortex again.
-
Finally, add saline to the final volume and vortex until a clear solution is formed.
-
Protect the formulation from light if the compound is light-sensitive.
-
-
Animal Dosing:
-
Use appropriate animal handling and restraint techniques.
-
For intragastric (i.g.) administration, use a proper gauge gavage needle.
-
For intraperitoneal (i.p.) injection, ensure the injection is in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
The injection volume should typically not exceed 10 mL/kg.
-
-
Monitoring:
-
Monitor animals daily for clinical signs of toxicity.
-
Measure body weight at least twice a week.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect organs for weight analysis and histopathology.
-
Protocol 2: Assessment of Oxidative Stress Markers
-
Sample Collection:
-
Collect urine samples to measure 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of DNA damage.
-
At necropsy, collect tissues (e.g., liver, kidney, tumor) and snap-freeze them in liquid nitrogen.
-
-
Tissue Homogenization:
-
Homogenize the frozen tissues in an appropriate lysis buffer containing protease inhibitors.
-
-
Assays:
-
Use commercially available ELISA kits to measure 8-OHdG in urine and tissue homogenates.
-
Perform a thiobarbituric acid reactive substances (TBARS) assay on tissue homogenates to measure lipid peroxidation.
-
Measure the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase in tissue homogenates using specific activity assay kits.
-
Visualizations
Caption: this compound inhibits PRDX1, leading to increased ROS and apoptosis.
Caption: Workflow for conducting in vivo toxicity studies with this compound.
References
PRDX1-IN-2 stability in cell culture media
Welcome to the technical support center for PRDX1-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this selective Peroxiredoxin 1 (PRDX1) inhibitor.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Question 1: I am observing inconsistent or no biological effect from this compound in my cell culture experiments. What are the possible causes and solutions?
This is a common issue when working with small molecule inhibitors. Several factors can contribute to this problem.
-
Cause A: Compound Degradation in Stock Solution.
-
Solution: Ensure your this compound stock solution is stored correctly, typically at -20°C or -80°C in a tightly sealed vial to prevent moisture contamination.[1] Avoid multiple freeze-thaw cycles by preparing small, single-use aliquots.[1][2] If the stock solution is old or has been handled improperly, it is advisable to use a fresh vial.
-
-
Cause B: Precipitation in Culture Medium.
-
Solution: this compound, like many small molecules, is often dissolved in DMSO to create a concentrated stock solution. When this stock is added directly to aqueous cell culture media, the compound can precipitate, reducing its effective concentration.[3] To prevent this, use a serial dilution method. First, dilute the DMSO stock into a small volume of media, mix thoroughly by vortexing or pipetting, and then add this intermediate dilution to your final culture volume.[3] Warming the solution briefly to 37°C may also help with solubilization.[3]
-
-
Cause C: Instability in Culture Medium at 37°C.
-
Solution: For experiments lasting longer than 24 hours, this compound may degrade in the warm, complex environment of the cell culture incubator. The stability of the compound can be affected by temperature, pH, and interactions with media components.[4][5] It is crucial to empirically determine the stability of this compound in your specific cell culture medium.[6] If degradation is significant, you may need to replenish the compound with fresh media at regular intervals. For guidance, refer to the experimental protocol on assessing compound stability below.
-
-
Cause D: High Final DMSO Concentration.
-
Solution: High concentrations of DMSO can be toxic to cells and may mask the true effect of this compound. Ensure the final DMSO concentration in your cell culture is at a level tolerated by your specific cell line, typically below 0.5%, and for sensitive cells, below 0.1%.[7] Always include a vehicle control in your experiments, which consists of media with the same final DMSO concentration but without this compound, to assess any solvent-induced effects.[2]
-
Question 2: I am observing a precipitate in my culture medium after adding this compound. What should I do?
Precipitation is a common sign of poor solubility of the compound in the aqueous environment of the cell culture medium.
-
Solution 1: Optimize Dilution Technique. As mentioned above, avoid adding a highly concentrated DMSO stock directly into a large volume of medium. Perform serial dilutions, first into a smaller volume of media, to allow for gradual dissolution.
-
Solution 2: Check Final Concentration. Your final working concentration of this compound might be too high and exceed its solubility limit in the culture medium. Try using a lower concentration if your experimental design allows.
-
Solution 3: Gentle Warming and Mixing. After adding this compound to the medium, you can try warming the solution to 37°C and mixing it gently by swirling or brief sonication to aid dissolution.[3] However, be cautious with sonication as it can potentially degrade the compound.
Frequently Asked Questions (FAQs)
Question 1: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for maintaining the integrity and activity of this compound.
-
Solvent: this compound is typically soluble in Dimethyl Sulfoxide (DMSO). For cell culture applications, prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 6 months).[3][7] This minimizes freeze-thaw cycles which can lead to compound degradation.[2]
-
Preparation of Working Solutions: When preparing your working concentration, dilute the DMSO stock into your culture medium. Ensure the final concentration of DMSO is not toxic to your cells (generally <0.5%).[7]
Question 2: What is the stability of this compound in cell culture media?
Illustrative Stability Data for a Generic Small Molecule Inhibitor:
The following tables provide an example of how stability data for a compound like this compound could be presented. Note: This is hypothetical data for illustrative purposes only.
Table 1: Stability in DMEM with 10% FBS at 37°C
| Time (hours) | % Remaining Compound |
| 0 | 100% |
| 8 | 95% |
| 24 | 80% |
| 48 | 65% |
| 72 | 50% |
Table 2: Stability in RPMI-1640 with 10% FBS at 37°C
| Time (hours) | % Remaining Compound |
| 0 | 100% |
| 8 | 98% |
| 24 | 88% |
| 48 | 75% |
| 72 | 60% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).[6][8][9]
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid or other modifiers)
-
Incubator at 37°C with 5% CO2
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Preparation of this compound Spiked Medium:
-
Prepare a solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.
-
Dispense this solution into multiple sterile tubes or wells of a plate, one for each time point.
-
-
Incubation:
-
Place the samples in a cell culture incubator at 37°C with 5% CO2. This mimics the conditions of your cell-based assays.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one sample for analysis.
-
The 0-hour time point serves as your 100% reference.
-
-
Sample Preparation for HPLC:
-
To precipitate proteins from the medium that could interfere with the analysis, add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile).
-
Vortex the sample vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Run your established HPLC method to separate and quantify the amount of this compound remaining in the sample. The method will need to be developed specifically for this compound, involving optimization of the column, mobile phase, and detector settings.[10][11]
-
-
Data Analysis:
-
Determine the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
-
Plot the percentage of remaining compound versus time to visualize the stability profile.
-
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Simplified PRDX1 signaling interactions.[12][13][14]
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. captivatebio.com [captivatebio.com]
- 8. A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 13. Peroxiredoxin 1 and its role in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRDX1 activates autophagy via the PTEN-AKT signaling pathway to protect against cisplatin-induced spiral ganglion neuron damage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Flow Cytometry Troubleshooting for PRDX1-IN-2 Treated Cells
Welcome to the technical support center for researchers utilizing PRDX1-IN-2 in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) specifically tailored to flow cytometry analysis of cells treated with this selective Peroxiredoxin 1 (PRDX1) inhibitor. Given that this compound is known to induce reactive oxygen species (ROS), apoptosis, and cell cycle arrest, this guide will address common issues that may arise from these cellular effects.
Frequently Asked Questions (FAQs)
Q1: What are the expected cellular effects of this compound treatment that might impact my flow cytometry results?
A1: this compound is a selective inhibitor of the antioxidant enzyme Peroxiredoxin 1 (PRDX1). Its inhibition leads to an increase in intracellular reactive oxygen species (ROS), which can subsequently trigger a cascade of cellular events. Key effects that can influence flow cytometry experiments include:
-
Increased Apoptosis: this compound can induce programmed cell death. This will result in a higher percentage of apoptotic and necrotic cells in your sample, which can affect staining and scatter profiles.[1]
-
Cell Cycle Arrest: The compound has been shown to cause G2/M phase cell cycle arrest.[1] This will alter the distribution of cells in your cell cycle analysis.
-
Increased ROS Production: Elevated ROS levels are a direct consequence of PRDX1 inhibition.[1] This can lead to increased autofluorescence and may affect the performance of certain fluorescent dyes.
-
Decreased Mitochondrial Membrane Potential: As a consequence of increased ROS, mitochondrial dysfunction can occur, leading to a drop in membrane potential, an early hallmark of apoptosis.[1]
Q2: I am observing a high amount of debris and dead cells in my forward and side scatter plots after this compound treatment. How should I gate my population of interest?
A2: A high amount of debris and dead cells is expected due to the apoptotic effects of this compound. A proper gating strategy is crucial.
-
Initial Gating: Start by gating on your cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris, which will have low FSC and low SSC.[2][3][4]
-
Viability Dye: It is highly recommended to use a viability dye (e.g., Propidium Iodide (PI), 7-AAD, or a fixable viability dye) to exclude dead cells from your analysis.[5][6] Dead cells can non-specifically bind antibodies, leading to false-positive signals.[6]
-
Doublet Discrimination: After gating on single cells, use a doublet discrimination gate (e.g., FSC-A vs. FSC-H or FSC-W) to exclude cell aggregates.[7]
Troubleshooting Guides
Issue 1: Weak or No Signal
Question: I am not seeing a signal, or the signal is very weak for my protein of interest in this compound treated cells. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Antibody Issues | Ensure your primary and any secondary antibodies are validated for flow cytometry and stored correctly. Titrate your antibodies to determine the optimal concentration. Consider using a brighter fluorochrome for low-expression targets.[8][9] |
| Low Target Expression | This compound treatment might downregulate your protein of interest. Confirm protein expression levels using a different method, like western blotting. |
| Cell Permeabilization (for intracellular targets) | If staining for an intracellular protein, ensure your fixation and permeabilization protocol is optimized. Some epitopes can be sensitive to certain fixation methods. |
| Instrument Settings | Check that the laser and filter settings on the flow cytometer are appropriate for the fluorochromes you are using. Ensure PMT voltages are set correctly using compensation controls.[8] |
| Cell Viability | A high percentage of dead cells can lead to the loss of signal from the viable population. Use a viability dye and gate on live cells. |
Issue 2: High Background or Non-Specific Staining
Question: I am observing high background fluorescence in my this compound treated samples, making it difficult to resolve my positive population. What should I do?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Increased Autofluorescence | This compound induces ROS, which can increase cellular autofluorescence. Include an unstained control to assess the level of autofluorescence.[9] Consider using fluorochromes that emit in the red or far-red spectrum, as autofluorescence is typically lower in these channels.[5] |
| Non-Specific Antibody Binding | Dead cells non-specifically bind antibodies. Use a viability dye to exclude them from your analysis.[6] Block Fc receptors on your cells using an Fc blocking reagent before antibody staining.[9] Ensure adequate washing steps to remove unbound antibodies.[8] |
| Antibody Concentration Too High | Titrate your antibodies to find the optimal concentration that gives a good signal-to-noise ratio.[8] |
| Compensation Issues | Improper compensation can lead to signal spillover, appearing as high background. Ensure you are using single-stained controls for accurate compensation. |
Issue 3: Apoptosis Assay Complications
Question: My Annexin V/PI apoptosis assay results for this compound treated cells are unclear, with poor separation between populations. How can I improve this?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Delayed Analysis | Analyze samples as soon as possible after staining, as apoptosis is a dynamic process and prolonged incubation can lead to secondary necrosis. |
| Compensation Overlap | Ensure proper compensation between the Annexin V and PI channels using single-stained positive controls. |
| Cell Clumping | Gently handle cells and consider adding EDTA to your buffers to prevent clumping, which can interfere with analysis. |
| Gating Strategy | Start with a generous FSC/SSC gate to include all cell populations, then use a viability dye and doublet discrimination before analyzing your apoptosis markers.[2] |
Issue 4: Cell Cycle Analysis Issues
Question: The G2/M peak in my cell cycle analysis of this compound treated cells is broad and difficult to quantify. What could be the problem?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Clumping | Ensure a single-cell suspension before fixation and staining. Filter the cell suspension if necessary. |
| Inconsistent Staining | Ensure thorough mixing of the DNA staining solution (e.g., PI) with the cells and allow for adequate incubation time. |
| High Debris | The presence of apoptotic bodies can interfere with cell cycle analysis. Gate out debris based on FSC and SSC.[10] |
| Flow Rate | Use a low flow rate during acquisition to improve the resolution of the cell cycle peaks. |
Experimental Protocols
Protocol 1: General Immunophenotyping of this compound Treated Cells
-
Cell Treatment: Plate cells at an appropriate density and treat with the desired concentration of this compound for the indicated time. Include a vehicle-treated control.
-
Cell Harvesting: Gently harvest the cells. For adherent cells, use a non-enzymatic cell dissociation solution to minimize epitope damage.
-
Washing: Wash the cells twice with cold PBS containing 2% FBS.
-
Fc Receptor Blocking: Resuspend cells in Fc blocking solution and incubate for 10 minutes at 4°C.
-
Staining: Add the primary antibody cocktail (including a viability dye) and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold PBS with 2% FBS.
-
Secondary Antibody Staining (if applicable): If using an unconjugated primary antibody, resuspend the cells in a solution containing the fluorescently labeled secondary antibody and incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Wash the cells twice with cold PBS with 2% FBS.
-
Resuspension: Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 2% FBS).
-
Analysis: Analyze the samples on a flow cytometer as soon as possible.
Protocol 2: Apoptosis Analysis using Annexin V and PI Staining
-
Cell Treatment and Harvesting: Follow steps 1 and 2 from Protocol 1.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry immediately.
Protocol 3: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Follow steps 1 and 2 from Protocol 1.
-
Washing: Wash cells once with cold PBS.
-
Fixation: While gently vortexing, add ice-cold 70% ethanol dropwise to the cell pellet to a final concentration of approximately 1 x 10^6 cells/mL.
-
Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in a solution containing a DNA staining dye (e.g., PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry using a low flow rate.
Visualizations
Signaling Pathways
Caption: this compound inhibits PRDX1, leading to increased ROS and downstream effects.
Experimental Workflows
Caption: General workflow for flow cytometry analysis of this compound treated cells.
Logical Relationships
Caption: Troubleshooting logic for this compound treated cells in flow cytometry.
References
- 1. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. 5 Gating Strategies To Get Your Flow Cytometry Data Published In Peer-Reviewed Scientific Journals - ExpertCytometry [expertcytometry.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 6. biocompare.com [biocompare.com]
- 7. bosterbio.com [bosterbio.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. bosterbio.com [bosterbio.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Western Blot Results with PRDX1-IN-2
Welcome to the technical support center for troubleshooting Western blot experiments involving PRDX1-IN-2. This guide is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective inhibitor of Peroxiredoxin 1 (PRDX1), an antioxidant enzyme.[1] By inhibiting PRDX1, this compound leads to an increase in intracellular reactive oxygen species (ROS), which can induce mitochondrial membrane depolarization and ultimately lead to apoptosis (programmed cell death).[1] It is currently being investigated for its potential in colorectal cancer research.[1]
Q2: What is the expected molecular weight of PRDX1 on a Western blot?
The theoretical molecular weight of PRDX1 is approximately 22 kDa.[2][3][4] However, it is not uncommon to observe bands at slightly different sizes (e.g., ~26 kDa) depending on the specific antibody and experimental conditions.[5]
Q3: I am seeing bands at a much higher molecular weight than 22 kDa. What could be the cause?
Higher molecular weight bands are a common unexpected result when blotting for PRDX1. Several factors can contribute to this:
-
Oligomerization: PRDX1 can form dimers (~44 kDa) and higher-order oligomers (decamers).[6][7] These may not be fully dissociated under standard reducing SDS-PAGE conditions, leading to the appearance of higher molecular weight species. Running a non-reducing gel can help to investigate these oligomeric states.[8]
-
Post-Translational Modifications (PTMs): PRDX1 can undergo several PTMs, such as SUMOylation, which can significantly increase its molecular weight.[2] For instance, SUMOylated PRDX1 has been observed at approximately 35 kDa and 50 kDa in liver cancer cells.[2] Other PTMs like phosphorylation and glutathionylation also occur and can affect migration on the gel.[7][9]
-
Protein Aggregation: The inhibitor-induced cellular stress might lead to protein aggregation, which can result in high molecular weight smears or bands that do not enter the gel.
Q4: My PRDX1 band appears weaker or is absent after treatment with this compound. Is this expected?
While this compound is an inhibitor of PRDX1's enzymatic activity, it is not expected to directly cause a decrease in the total amount of PRDX1 protein, especially after short incubation times. However, prolonged treatment and the induction of apoptosis can lead to overall protein degradation, which would include PRDX1. Consider the following:
-
Treatment Duration: Short-term treatment should not significantly affect total PRDX1 levels. If you observe a decrease, it may be an indirect effect of the cellular stress response or the onset of apoptosis.
-
Loading Control: Always use a reliable loading control to ensure equal protein loading between lanes.
-
Protein Degradation: Ensure that your lysis buffer contains protease inhibitors to prevent protein degradation during sample preparation.[10][11]
Q5: I am observing multiple bands in my lane after this compound treatment. What does this mean?
Multiple bands can arise from several sources:
-
PRDX1 Isoforms and PTMs: As mentioned, PRDX1 can exist in various modified forms, which may resolve as separate bands.
-
Off-Target Effects of the Inhibitor: While this compound is described as selective, it is crucial to consider potential off-target effects, especially at higher concentrations. These could lead to the altered expression or modification of other proteins that are cross-reactive with your antibody.
-
Antibody Specificity: The primary antibody may be recognizing other proteins with similar epitopes. Ensure your antibody has been validated for specificity.
-
Protein Degradation: Partial degradation of PRDX1 can lead to the appearance of lower molecular weight bands.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common unexpected Western blot results when using this compound.
Problem 1: Higher Molecular Weight Bands
| Possible Cause | Troubleshooting Steps |
| PRDX1 Oligomers | - Prepare samples with a stronger reducing agent or boil for a longer duration. - Run a non-reducing SDS-PAGE to visualize native oligomers.[8] - Compare with an untreated control to see if the inhibitor influences oligomerization. |
| Post-Translational Modifications (e.g., SUMOylation) | - Treat lysates with a de-SUMOylating enzyme before running the gel to see if the higher molecular weight bands disappear. - Use bioinformatics tools to predict potential PTM sites on PRDX1.[2] - Perform co-immunoprecipitation with antibodies against the suspected modification (e.g., anti-SUMO1) followed by Western blotting for PRDX1.[2] |
| Protein Aggregates | - Centrifuge your lysate at a higher speed for a longer duration to pellet insoluble aggregates. - Try different lysis buffers that are more stringent to improve protein solubilization. |
Problem 2: Weaker or No PRDX1 Signal
| Possible Cause | Troubleshooting Steps |
| Inefficient Protein Extraction | - Ensure your lysis buffer is appropriate for your cell or tissue type and contains sufficient detergents. - Sonication or mechanical disruption may be necessary to fully lyse cells and release proteins. |
| Poor Antibody Performance | - Use a fresh aliquot of your primary antibody. - Optimize the antibody concentration; a higher concentration may be needed. - Include a positive control (e.g., recombinant PRDX1 protein or a cell line with high PRDX1 expression) to validate antibody function. |
| Inefficient Transfer | - Check transfer efficiency by staining the membrane with Ponceau S after transfer. - Optimize transfer time and voltage, especially for small proteins like PRDX1. |
| Inhibitor-Induced Apoptosis | - Perform a time-course experiment to observe when protein levels begin to decrease. - Co-treat with an apoptosis inhibitor to see if the PRDX1 signal is restored. - Probe for apoptosis markers like cleaved caspase-3 to confirm if apoptosis is occurring. |
Problem 3: Multiple or Non-Specific Bands
| Possible Cause | Troubleshooting Steps |
| Antibody Cross-Reactivity | - Check the antibody datasheet for information on specificity and potential cross-reactivity with other PRDX isoforms. - Perform a BLAST search with the immunogen sequence to identify other potential targets. - Test a different primary antibody raised against a different epitope of PRDX1. |
| High Antibody Concentration | - Titrate your primary and secondary antibody concentrations to find the optimal dilution that minimizes non-specific binding. |
| Insufficient Blocking | - Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa). |
| Inadequate Washing | - Increase the number and duration of wash steps to remove unbound antibodies. |
Experimental Protocols
Standard Western Blot Protocol for PRDX1
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer containing β-mercaptoethanol and boil at 95-100°C for 5-10 minutes.[2]
-
Load samples onto a 12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1 hour.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PRDX1 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Non-Reducing SDS-PAGE for PRDX1 Oligomers
-
Sample Preparation:
-
Lyse cells in a non-denaturing lysis buffer (e.g., buffer without SDS and reducing agents).
-
Mix the protein sample with a non-reducing Laemmli sample buffer (without β-mercaptoethanol or DTT).
-
Do not boil the samples.
-
-
Electrophoresis and Transfer:
-
Follow the standard protocol for SDS-PAGE and protein transfer.
-
-
Immunoblotting:
-
Proceed with the standard immunoblotting protocol.
-
Visualizations
Caption: Simplified signaling pathway of PRDX1 and points of regulation by this compound and ROS.
Caption: Standard workflow for a Western blot experiment.
Caption: A logical flowchart for troubleshooting unexpected Western blot results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aberrant expression of peroxiredoxin 1 and its clinical implications in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 6. Peroxiredoxin 1 and its role in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PRDX1 inhibits ferroptosis by binding to Cullin-3 as a molecular chaperone in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signals Getting Crossed in the Entanglement of Redox and Phosphorylation Pathways: Phosphorylation of Peroxiredoxin Proteins Sparks Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. blog.addgene.org [blog.addgene.org]
Technical Support Center: Controlling for Off-Target Kinase Inhibition of PRDX1-IN-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for potential off-target kinase inhibition of PRDX1-IN-2 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Peroxiredoxin 1 (PRDX1), an antioxidant enzyme.[1] Its primary mechanism of action involves the inhibition of PRDX1's peroxidase activity, leading to an increase in intracellular reactive oxygen species (ROS). This elevation in ROS can induce depolarization of the mitochondrial membrane, ultimately triggering apoptosis and cell cycle arrest in cancer cells.[1]
Q2: Why is it important to control for off-target kinase inhibition when using this compound?
While this compound is designed to be selective for PRDX1, it is crucial to consider and control for potential off-target effects, particularly inhibition of protein kinases. The human kinome is a large family of structurally related enzymes, and small molecule inhibitors can sometimes bind to unintended kinase targets. Such off-target inhibition can lead to misinterpretation of experimental results, attributing an observed phenotype to the inhibition of PRDX1 when it may be, in fact, due to the modulation of an unrelated kinase signaling pathway.
Q3: What are the known signaling pathways influenced by PRDX1 that might be indirectly affected by this compound?
PRDX1 is a key regulator of cellular signaling pathways through its control of hydrogen peroxide (H₂O₂) levels. H₂O₂ acts as a second messenger, and by modulating its concentration, PRDX1 can influence the activity of various kinases. Key pathways include:
-
ASK1/JNK/p38 MAPK Signaling: PRDX1 can suppress the activation of Apoptosis Signal-regulating Kinase 1 (ASK1), which is upstream of the JNK and p38 MAPK pathways. Inhibition of PRDX1 could therefore lead to the activation of these stress-related kinase cascades.
-
PTEN/PI3K/AKT Signaling: PRDX1 protects the tumor suppressor phosphatase and tensin homolog (PTEN) from oxidative inactivation. By inhibiting PRDX1, PTEN activity may be compromised, leading to the activation of the pro-survival PI3K/AKT pathway.
-
c-Abl Signaling: PRDX1 has been shown to interact with and regulate the activity of the c-Abl tyrosine kinase.
Understanding these interactions is crucial for interpreting data from experiments using this compound.
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed with this compound treatment.
Possible Cause: The observed phenotype may be due to the inhibition of an off-target kinase rather than, or in addition to, the inhibition of PRDX1.
Troubleshooting Steps:
-
Perform a Kinome Scan: A kinome scan is a broad, in vitro screen of an inhibitor against a large panel of kinases. This will provide a selectivity profile and identify potential off-target kinases.
-
Use a Structurally Unrelated PRDX1 Inhibitor: If a different PRDX1 inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, overexpress a resistant mutant of the suspected off-target kinase. If the phenotype is reversed, it confirms the off-target effect.
-
Western Blot Analysis of Key Signaling Pathways: Profile the phosphorylation status of key downstream effectors of suspected off-target kinases. For example, if a receptor tyrosine kinase is a suspected off-target, examine the phosphorylation of its downstream targets like AKT and ERK.
Issue 2: Inconsistent results between different cell lines.
Possible Cause: The expression levels of the on-target (PRDX1) and potential off-target kinases can vary significantly between different cell lines. A cell line expressing high levels of an off-target kinase may be more sensitive to the off-target effects of this compound.
Troubleshooting Steps:
-
Characterize Protein Expression: Perform western blot analysis to determine the relative expression levels of PRDX1 and any identified off-target kinases in the cell lines being used.
-
Correlate Sensitivity with Expression: Correlate the potency of this compound in inducing the observed phenotype with the expression levels of PRDX1 and the off-target kinase.
-
Utilize Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the suspected off-target kinase in a sensitive cell line and assess if this alters the response to this compound.
Data Presentation: Illustrative Kinase Selectivity Profiles
The following tables present hypothetical, yet representative, quantitative data to illustrate how the selectivity of this compound could be assessed. Note: This is not actual experimental data for this compound and is for illustrative purposes only.
Table 1: Illustrative Kinome Scan Data for this compound
| Kinase Target | Percent Inhibition at 1 µM |
| PRDX1 (On-Target) | 95% |
| Kinase A | 75% |
| Kinase B | 52% |
| Kinase C | 15% |
| Kinase D | 8% |
| ... (400+ other kinases) | <10% |
Table 2: Illustrative IC₅₀ Values for this compound Against On- and Off-Target Kinases
| Target | IC₅₀ (nM) | Selectivity (Fold vs. PRDX1) |
| PRDX1 (On-Target) | 350 | 1 |
| Kinase A | 1,200 | 3.4 |
| Kinase B | 5,500 | 15.7 |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling (Kinome Scan)
Objective: To determine the selectivity of this compound against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a single-point screen, a final concentration of 1 µM is common. For dose-response curves, prepare a serial dilution.
-
Assay Plate Preparation: Utilize a commercial kinome scanning service (e.g., Eurofins DiscoverX, Reaction Biology). These services typically use binding assays where the inhibitor competes with a labeled ligand for binding to each kinase in the panel.
-
Incubation: The prepared this compound solution is added to the assay plates containing the individual kinases and the labeled ligand. The plates are incubated to allow for binding equilibrium to be reached.
-
Detection: The amount of labeled ligand bound to each kinase is quantified using various detection methods (e.g., fluorescence, luminescence, qPCR). A reduction in signal compared to the DMSO control indicates inhibition by this compound.
-
Data Analysis: For single-point screens, the data is typically reported as percent inhibition. For dose-response experiments, IC₅₀ values are calculated by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its on-target (PRDX1) and potential off-target kinases in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control (DMSO) for a specified time.
-
Cell Lysis: Harvest and lyse the cells to obtain a protein lysate.
-
Heat Treatment: Aliquot the lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes). Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Analyze the soluble fraction by western blotting using antibodies specific for PRDX1 and any suspected off-target kinases.
-
Data Analysis: Quantify the band intensities for each protein at each temperature. A shift in the melting curve (the temperature at which 50% of the protein is denatured) to a higher temperature in the this compound-treated samples indicates target engagement.
Visualizations
Caption: Simplified PRDX1 signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for identifying and validating off-target kinase inhibition.
Caption: Troubleshooting logic for investigating unexpected experimental outcomes.
References
Validation & Comparative
A Comparative Guide to PRDX1 Inhibitors: PRDX1-IN-2 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Peroxiredoxin 1 (PRDX1) has emerged as a significant therapeutic target in oncology due to its multifaceted roles in redox signaling, cell proliferation, and apoptosis. As a key enzyme in the cellular antioxidant defense system, its inhibition can selectively induce oxidative stress in cancer cells, leading to their demise. This guide provides a comprehensive comparison of PRDX1-IN-2 with other notable PRDX1 inhibitors, supported by experimental data to inform research and development decisions.
Performance Comparison of PRDX1 Inhibitors
The following table summarizes the key quantitative data for this compound and a selection of other well-characterized PRDX1 inhibitors. This data is crucial for evaluating their potency, selectivity, and cellular efficacy.
| Inhibitor | Type | Target | IC50 (PRDX1) | Ki/Kd | Cell-based IC50 | In Vivo Efficacy |
| This compound | Selective | PRDX1 | 0.35 µM[1] | - | SW620: Induces apoptosis at 0.25-2 µM[1] | Inhibits tumor growth in a colorectal cancer xenograft model (2 mg/kg, i.g.)[1] |
| PRDX1-IN-1 | Selective | PRDX1 | 0.164 µM[2] | - | A549: 1.92 µM; H1975: 1.99 µM; MDA-MB-231: 2.67 µM[2] | Tumor growth inhibition in a lung cancer mouse model (0.5-1 mg/kg, i.p.)[2] |
| Celastrol | Pan-PRDX inhibitor | PRDX1, PRDX2, etc. | 0.51 µM[3] | Kd = 0.32 µM[3] | A549: 1.24 µM; HepG2: 1.28 µM; MCF-7: 1.31 µM[3] | Shows anti-tumor activity but with noted toxicity[1] |
| CP1 (Celastrol derivative) | Selective | PRDX1 | 0.08 nM[3] | Kd = 0.06 nM[3] | A549: 0.22 µM; HepG2: 0.25 µM; MCF-7: 0.27 µM[3] | Not specified, but exhibits low toxicity in normal cells[3] |
| SK053 | Peptidomimetic | Dimeric 2-Cys PRDXs | LC50 in Burkitt's lymphoma cells: 7-20 µM[4] | - | Induces apoptosis and cell cycle arrest in lymphoma cells[4] | Not specified |
| H7 | Non-covalent | PRDX1 | 7.85 µM[5] | - | Induces differentiation in leukemia cells[5] | Induces differentiation in a leukemia xenograft model[5] |
Mechanism of Action and Cellular Effects
PRDX1 inhibitors primarily function by increasing intracellular reactive oxygen species (ROS), which in turn triggers a cascade of cellular events culminating in cell death.
This compound has been shown to be a selective inhibitor of PRDX1.[1] Its mechanism of action involves the induction of ROS, leading to a decrease in the mitochondrial membrane potential and subsequent apoptosis in colorectal cancer cells.[1] It also causes G2/M cell cycle arrest.[1] In vivo studies have demonstrated its ability to inhibit tumor growth with good tolerance.[1]
PRDX1-IN-1 is another selective inhibitor that promotes intracellular ROS accumulation.[2] This leads to the inhibition of proliferation, invasion, and migration of cancer cells, alongside the induction of apoptosis.[2] It has shown efficacy in a mouse model of lung cancer.[2]
Celastrol , a natural product, is a pan-inhibitor of peroxiredoxins.[3] While potent, its lack of selectivity can lead to off-target effects and toxicity.[1] Derivatives of Celastrol, such as CP1 , have been developed to improve selectivity and potency, showing significant anti-proliferative effects against various tumor cells with less impact on normal cells.[3]
SK053 is a peptidomimetic inhibitor that targets dimeric 2-cysteine PRDXs, including PRDX1.[4] It induces the formation of covalent PRDX dimers, leading to ROS accumulation, cell cycle arrest, and apoptosis in lymphoma cells.[4]
H7 is a novel, non-covalently binding PRDX1 inhibitor that has been shown to induce the differentiation of leukemia cells both in vitro and in vivo.[5]
Signaling Pathways
PRDX1 is a central node in several critical signaling pathways that regulate cell survival, proliferation, and apoptosis. Inhibition of PRDX1 can significantly impact these pathways.
Caption: Key signaling pathways regulated by PRDX1.
Experimental Workflows
Standard experimental procedures are essential for the consistent evaluation of PRDX1 inhibitors. Below are diagrams illustrating the workflows for key assays.
Caption: Workflow for PRDX1 enzyme inhibition assay.
Caption: Workflow for intracellular ROS measurement.
Caption: Workflow for apoptosis detection assay.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings.
PRDX1 Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of PRDX1 by monitoring the consumption of NADPH.
-
Reagent Preparation :
-
Assay Buffer: 20 mM HEPES, 5 mM EDTA, pH 7.4.
-
Cofactor Solution: 5 µM cofactor A, 2 µM cofactor B in Assay Buffer.
-
NADPH Solution: 300 µM NADPH in Assay Buffer.
-
PRDX1 Enzyme Solution: 200 nM recombinant human PRDX1 in Assay Buffer.
-
Hydrogen Peroxide (H₂O₂) Solution: 200 µM H₂O₂ in Assay Buffer.
-
Test Compound: Serial dilutions in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure :
-
To a 96-well plate, add 120 µL of a master mix containing the assay buffer, cofactor solution, and NADPH solution to each well.[3]
-
Add the test compound at various concentrations to the wells.
-
Add the PRDX1 enzyme solution to each well.
-
Incubate the plate at 37°C for 25 minutes.[3]
-
Initiate the enzymatic reaction by adding 20 µL of the H₂O₂ solution to each well.[3]
-
Immediately measure the decrease in absorbance at 340 nm every 90 seconds for 20 cycles using a microplate reader.[3]
-
The rate of NADPH oxidation is proportional to PRDX1 activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Intracellular ROS Measurement (DCFH-DA Assay)
This assay quantifies the overall levels of ROS within cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Reagent Preparation :
-
DCFH-DA Stock Solution: 10 mM in DMSO.
-
DCFH-DA Working Solution: Dilute the stock solution to a final concentration of 10-25 µM in serum-free medium immediately before use.
-
-
Assay Procedure :
-
Seed adherent cells in a 24-well or 96-well plate and allow them to attach overnight.
-
Treat the cells with the PRDX1 inhibitor at various concentrations for the desired time period.
-
Remove the treatment medium and wash the cells once with serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.[6]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.[6]
-
Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader or microscope with excitation at ~485 nm and emission at ~530 nm.[6]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagent Preparation :
-
1X Annexin V Binding Buffer: Dilute the 10X stock solution with deionized water.
-
Annexin V-FITC and Propidium Iodide (PI) staining solutions.
-
-
Assay Procedure :
-
Seed cells and treat them with the PRDX1 inhibitor for the desired duration.
-
Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[7]
-
Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to 100 µL of the cell suspension.[7][8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[8]
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of proteins within key signaling pathways.
-
Cell Lysis and Protein Quantification :
-
Treat cells with the PRDX1 inhibitor.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Electrotransfer :
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-JNK, JNK, p-p38, p38, NF-κB, cleaved caspase-3) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.[1]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.[1]
-
-
Detection :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
References
- 1. origene.com [origene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of novel and potent celastrol derivatives as PRDX1 inhibitors for cancer therapy through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Up-regulation of peroxiredoxin-1 promotes cell proliferation and metastasis and inhibits apoptosis in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Prdx1 alleviates cardiomyocyte apoptosis through ROS-activated MAPK pathway during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peroxiredoxin 1 and its role in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The peroxidase PRDX1 inhibits the activated phenotype in mammary fibroblasts through regulating c-Jun N-terminal kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PRDX1-IN-2 and Celastrol: Potency, Selectivity, and Cellular Effects
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synthetic inhibitor PRDX1-IN-2 and the natural product Celastrol, both of which target the antioxidant enzyme Peroxiredoxin 1 (PRDX1). This document synthesizes experimental data on their mechanisms of action, potency, selectivity, and effects on cellular signaling pathways.
Introduction
Peroxiredoxin 1 (PRDX1) is a key antioxidant enzyme frequently overexpressed in various cancers, where it contributes to tumor progression and therapeutic resistance by mitigating oxidative stress. Consequently, PRDX1 has emerged as a promising target for cancer therapy. This guide compares two distinct inhibitors of PRDX1: this compound, a selective synthetic compound, and Celastrol, a natural triterpenoid with a broader pharmacological profile that includes PRDX1 inhibition.
Mechanism of Action
This compound is a selective inhibitor of PRDX1.[1] Its primary mechanism involves the direct inhibition of PRDX1's peroxidase activity, leading to an accumulation of reactive oxygen species (ROS). This surge in intracellular ROS induces mitochondrial dysfunction, triggers G2/M phase cell cycle arrest, and ultimately leads to apoptosis in cancer cells.
Celastrol , on the other hand, is a multi-target agent with a more complex mechanism of action. While it is known to modulate several signaling pathways, including NF-κB, MAPK, JAK/STAT, and PI3K/Akt/mTOR, recent studies have identified peroxiredoxins, particularly PRDX1 and PRDX2, as direct molecular targets.[2][3] Celastrol has been shown to covalently bind to PRDX1, thereby inhibiting its function and inducing a similar cascade of events as this compound, including ROS accumulation and apoptosis.[2]
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Celastrol, facilitating a direct comparison of their potency and selectivity.
Table 1: Inhibitory Potency against Peroxiredoxin 1 (PRDX1)
| Compound | IC50 against PRDX1 | Binding Affinity (Kd) for PRDX1 | Reference |
| This compound | 0.35 µM | Not Reported | [1] |
| Celastrol | 0.29 ± 0.01 µM | 0.36 µM | [4] |
| Celastrol Derivative (CP1) | 0.08 ± 0.01 nM | 0.06 ± 0.001 nM | [5] |
| Celastrol Derivative (LC-PDin06) | 0.042 µM | Not Reported | [6] |
Table 2: Selectivity of Celastrol against Peroxiredoxin Isoforms
| PRDX Isoform | IC50 of Celastrol | Reference |
| PRDX1 | 0.29 ± 0.01 µM | [4] |
| PRDX2 | 3.79 ± 0.26 µM | [4] |
| PRDX3 | 6.67 ± 0.52 µM | [4] |
| PRDX4 | No obvious inhibition | [4] |
| PRDX5 | 2.30 ± 0.13 µM | [4] |
| PRDX6 | 27.26 ± 0.39 µM | [4] |
Table 3: Binding Affinity of Celastrol for PRDX1 and PRDX2
| Target | Binding Affinity (Kd) of Celastrol | Method | Reference |
| rhPrdx1 | 60 µM | Surface Plasmon Resonance (SPR) | [3] |
| rhPrdx2 | 5.5 µM | Surface Plasmon Resonance (SPR) | [3] |
| rhPrdx2 | 0.65 µM | Isothermal Titration Calorimetry (ITC) | [7] |
Signaling Pathways and Cellular Effects
Both this compound and Celastrol induce cancer cell death through the inhibition of PRDX1 and subsequent increase in ROS. However, the broader activity of Celastrol results in the modulation of a wider array of signaling pathways.
This compound Signaling Pathway
The mechanism of this compound is relatively straightforward, focusing on the direct consequences of PRDX1 inhibition.
Caption: this compound inhibits PRDX1, leading to increased ROS, mitochondrial dysfunction, and apoptosis.
Celastrol Signaling Pathway
Celastrol's effects are more pleiotropic, impacting multiple signaling cascades in addition to its direct inhibition of PRDX1.
Caption: Celastrol inhibits PRDX1/2 and modulates multiple signaling pathways to induce apoptosis and autophagy.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summarized protocols for assays relevant to the evaluation of this compound and Celastrol.
PRDX1 Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the peroxidase activity of PRDX1.
Caption: Workflow for the PRDX1 enzymatic inhibition assay.
Protocol Summary:
-
Prepare an assay buffer containing HEPES, EDTA, cofactors, and NADPH.
-
Incubate the test compound with recombinant PRDX1 protein.
-
Initiate the enzymatic reaction by adding hydrogen peroxide (H₂O₂).
-
Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm.
-
Calculate the percentage of inhibition at various compound concentrations to determine the IC50 value.[5]
Cellular ROS Measurement
This protocol outlines the detection of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Caption: Experimental workflow for measuring cellular ROS levels.
Protocol Summary:
-
Seed cells in a suitable culture plate and allow them to adhere.
-
Treat the cells with the test compound for the desired time.
-
Load the cells with DCFH-DA, which is deacetylated by cellular esterases to a non-fluorescent form.
-
In the presence of ROS, the non-fluorescent compound is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer to quantify ROS levels.[8][9]
Apoptosis Assay (Annexin V Staining)
This method detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.
Caption: Workflow for the Annexin V apoptosis assay.
Protocol Summary:
-
Treat cells with the test compound to induce apoptosis.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in a binding buffer.
-
Stain the cells with a fluorescently conjugated Annexin V (e.g., FITC-Annexin V) and a viability dye such as propidium iodide (PI).
-
Analyze the stained cells by flow cytometry.[1][10][11][12] Live cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.
Conclusion
Both this compound and Celastrol effectively inhibit PRDX1 and induce cancer cell death through ROS-mediated mechanisms. This compound appears to be a more selective inhibitor of PRDX1, which could be advantageous in minimizing off-target effects. Celastrol, while also potently inhibiting PRDX1, exhibits a broader pharmacological profile by targeting multiple signaling pathways. This pleiotropic activity may offer therapeutic benefits in certain contexts but could also contribute to its known toxicity. The development of Celastrol derivatives with improved selectivity for PRDX1, such as those mentioned in Table 1, represents a promising strategy to harness the anti-cancer potential of PRDX1 inhibition while potentially reducing side effects. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential and liabilities of these two distinct PRDX1 inhibitors.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celastrol suppresses colorectal cancer via covalent targeting peroxiredoxin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celastrol induces ROS-mediated apoptosis via directly targeting peroxiredoxin-2 in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celastrol suppresses colorectal cancer via covalent targeting peroxiredoxin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel and potent celastrol derivatives as PRDX1 inhibitors for cancer therapy through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Discovery of Celastrol Derivatives as Potent and Selective PRDX1 Inhibitors via Microplate-Based Parallel Compound Library and In Situ Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celastrol induces ROS-mediated apoptosis via directly targeting peroxiredoxin-2 in gastric cancer cells [thno.org]
- 8. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 12. scispace.com [scispace.com]
Validating PRDX1-IN-2 Selectivity for PRDX1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PRDX1-IN-2, a selective inhibitor of Peroxiredoxin 1 (PRDX1), with other known PRDX1 inhibitors. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Comparative Analysis of PRDX1 Inhibitors
This compound demonstrates potent inhibition of PRDX1. To contextualize its performance, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable PRDX1 inhibitors against PRDX1 and other human peroxiredoxin isoforms. This data is crucial for assessing the selectivity of these compounds.
| Compound | PRDX1 IC50 | PRDX2 IC50 | PRDX3 IC50 | PRDX4 IC50 | PRDX5 IC50 | PRDX6 IC50 | Reference |
| This compound | 0.35 µM | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| PRDX1-IN-1 | 0.164 µM | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| Celastrol | 0.29 µM | 3.79 µM | 6.67 µM | No obvious inhibition | 2.30 µM | 27.26 µM | [1] |
| CP1 | 0.08 nM | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [3][4] |
| Compound 19-048 | Not Reported | No obvious inhibition | No obvious inhibition | No obvious inhibition | No obvious inhibition | No obvious inhibition | [1][5] |
Note: "Not Reported" indicates that the data was not available in the cited sources. The selectivity of this compound and CP1 against other PRDX isoforms has been described as high, but quantitative data is not publicly available.
Experimental Methodologies
The following are detailed protocols for key experiments typically used to characterize PRDX1 inhibitors.
Biochemical Assay: PRDX1 Enzyme Inhibition
This assay determines the in vitro potency of an inhibitor against PRDX1. The principle lies in a coupled enzyme reaction where the peroxidase activity of PRDX1 is linked to the oxidation of NADPH, which can be monitored spectrophotometrically.
Materials:
-
Recombinant human PRDX1 protein
-
HEPES buffer
-
EDTA
-
Cofactor A and Cofactor B
-
NADPH
-
Hydrogen peroxide (H₂O₂)
-
Test inhibitor (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction buffer containing 20 mM HEPES, 5 mM EDTA, 5 µM cofactor A, 2 µM cofactor B, and 300 µM NADPH.
-
Add 120 µL of the reaction buffer to each well of a 96-well plate.
-
Prepare serial dilutions of the test inhibitor at the desired concentrations.
-
Incubate the test inhibitor with 200 nM of PRDX1 protein at 37°C for 25 minutes.
-
Add the inhibitor-enzyme mixture to the wells containing the reaction buffer.
-
Initiate the enzymatic reaction by adding 200 µM H₂O₂ to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 90 seconds per cycle for 20 cycles) using a microplate reader.
-
The rate of NADPH oxidation is proportional to PRDX1 activity. Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cell-Based Assay: Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., colorectal cancer cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor (e.g., this compound) and a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
To visualize the biological context of PRDX1 and the experimental process, the following diagrams are provided.
Caption: PRDX1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for biochemical and cell-based inhibitor validation.
References
- 1. Celastrol suppresses colorectal cancer via covalent targeting peroxiredoxin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of novel and potent celastrol derivatives as PRDX1 inhibitors for cancer therapy through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
PRDX1-IN-2: A Selective Tool for Targeting Peroxiredoxin 1
A Comparative Guide on the Cross-Reactivity of PRDX1-IN-2 with other Human Peroxiredoxins
For researchers in oncology, neurodegenerative diseases, and inflammatory disorders, the selective inhibition of specific antioxidant enzymes is crucial for dissecting cellular redox signaling pathways and developing targeted therapies. Peroxiredoxin 1 (PRDX1) has emerged as a significant therapeutic target due to its overexpression in various cancers and its role in promoting cell proliferation and survival. This compound, a recently developed small molecule inhibitor, offers a promising tool for investigating the specific functions of PRDX1. This guide provides a comprehensive comparison of the cross-reactivity of this compound against other members of the human peroxiredoxin family, supported by experimental data and detailed protocols.
High Selectivity of this compound
This compound, a derivative of celastrol, has been identified as a potent and selective inhibitor of PRDX1.[1][2][3] It demonstrates a half-maximal inhibitory concentration (IC50) of 0.35 μM against PRDX1.[1][2] Crucially, its activity against other human peroxiredoxin isoforms (PRDX2, PRDX3, PRDX4, PRDX5, and PRDX6) is significantly weaker, with IC50 values greater than 50 μM for these off-target enzymes.[1][2][3] This represents a greater than 140-fold selectivity for PRDX1 over other family members, highlighting its utility as a specific chemical probe.
The human peroxiredoxin family consists of six members (PRDX1-6) which are classified based on the number and position of their catalytic cysteine residues.[4][5][6] PRDX1, PRDX2, PRDX3, and PRDX4 are typical 2-Cys peroxiredoxins, PRDX5 is an atypical 2-Cys peroxiredoxin, and PRDX6 is a 1-Cys peroxiredoxin.[4][5][6] Despite high sequence and structural homology, particularly between PRDX1 and PRDX2, subtle differences in their active sites and overall conformation allow for the development of selective inhibitors like this compound.
| Target Enzyme | IC50 (μM) | Fold Selectivity vs. PRDX1 |
| PRDX1 | 0.35 [1][2] | 1 |
| PRDX2 | > 50[1][2][3] | > 142 |
| PRDX3 | > 50[1][2][3] | > 142 |
| PRDX4 | > 50[1][2][3] | > 142 |
| PRDX5 | > 50[1][2][3] | > 142 |
| PRDX6 | > 50[1][2][3] | > 142 |
Table 1: Cross-Reactivity of this compound with Human Peroxiredoxin Isoforms. The table summarizes the half-maximal inhibitory concentration (IC50) of this compound against PRDX1 and its lack of significant inhibition against other peroxiredoxin family members.
Visualizing the Experimental Workflow
The determination of inhibitor selectivity is a critical step in drug discovery and chemical biology. The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound like this compound against a panel of related enzymes.
Figure 1: Workflow for assessing the cross-reactivity of this compound.
Experimental Protocol: Peroxiredoxin Inhibition Assay
The following protocol describes a common method for determining the inhibitory activity of compounds against peroxiredoxins, based on a coupled-enzyme assay that monitors the consumption of NADPH.
1. Reagents and Materials:
-
Recombinant human PRDX1, PRDX2, PRDX3, PRDX4, PRDX5, and PRDX6
-
This compound or other test compounds
-
Thioredoxin (Trx)
-
Thioredoxin Reductase (TrxR)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Hydrogen peroxide (H2O2)
-
Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.4, containing 1 mM EDTA
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm
2. Assay Procedure:
-
Prepare Reagent Mix: Prepare a reaction mixture containing the assay buffer, Trx (e.g., 2.5 µM), TrxR (e.g., 0.2 µM), and NADPH (e.g., 200 µM).
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the recombinant PRDX enzyme (a concentration that gives a linear reaction rate, e.g., 50-100 nM) to each well. Then, add the diluted this compound or vehicle control (DMSO in assay buffer). Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, H2O2 (a concentration near the Km value, e.g., 50 µM), to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curve (ΔAbs340/min).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
The selectivity is determined by comparing the IC50 value for PRDX1 to the IC50 values for the other peroxiredoxin isoforms.
-
This guide provides a clear overview of the high selectivity of this compound and the experimental approach to determine such selectivity. This information is intended to assist researchers in utilizing this compound as a precise tool to further our understanding of the role of PRDX1 in health and disease.
References
- 1. Collection - Discovery of Urea Derivatives of Celastrol as Selective Peroxiredoxin 1 Inhibitors against Colorectal Cancer Cells - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comprehensive Analysis of the PRDXs Family in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxiredoxins and Beyond; Redox Systems Regulating Lung Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRDX2 and PRDX4 are negative regulators of hypoxia-inducible factors under conditions of prolonged hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
PRDX1-IN-2: A Comparative Guide to a Novel Antioxidant Inhibitor
In the intricate landscape of cellular redox regulation, the Peroxiredoxin (PRDX) family of enzymes plays a pivotal role in detoxifying reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Peroxiredoxin 1 (PRDX1) is a key member of this family, and its inhibition has emerged as a promising therapeutic strategy, particularly in oncology. This guide provides a comprehensive comparison of PRDX1-IN-2, a selective PRDX1 inhibitor, with other classes of antioxidant inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of redox biology and the development of novel therapeutics.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of PRDX1. Its mechanism of action involves the direct suppression of PRDX1's peroxidase activity, leading to an accumulation of intracellular ROS. This elevation in oxidative stress can, in turn, induce cell cycle arrest and apoptosis, making this compound a molecule of significant interest for cancer research.
Quantitative Comparison of Antioxidant Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of this compound and other representative antioxidant inhibitors. It is important to note that these values are derived from various studies and assay conditions, and direct comparisons should be made with caution.
| Inhibitor | Target | IC50 Value | Cell Line/System | Reference |
| This compound | PRDX1 | 0.35 µM | Enzyme Assay | [1] |
| Celastrol | PRDX1, PRDX2, NOX1, NOX2, NOX4, NOX5 | 0.51 µM (PRDX1) | Enzyme Assay | [2] |
| 1.494 µM (Cell Viability) | U251 Glioblastoma Cells | [3] | ||
| 410 nM (NOX1), 590 nM (NOX2) | Cellular Assay | |||
| CP1 (Celastrol Derivative) | PRDX1 | 0.08 nM | Enzyme Assay | [2] |
| Mercaptosuccinic Acid | Glutathione Peroxidase 1 (GPx1) | 24.7 µM | Bovine Erythrocyte GPx1 | [1] |
| Tiopronin | Glutathione Peroxidase 1 (GPx1) | 356 µM | Bovine Erythrocyte GPx1 | [1] |
| Ebselen | Glutathione Peroxidase (GPx) mimic, Thioredoxin Reductase (TrxR) | ~10 µM (JNK inhibition) | PC12 Cells | [4] |
| 12.5 µM (Cell Viability) | A549 Lung Cancer Cells | |||
| Tempol | Superoxide Dismutase (SOD) mimic | ~1-2 mM (Cell Viability) | A549 & WI-38 VA-13 Cells | [5] |
| N-Acetylcysteine (NAC) | General Antioxidant (GSH precursor) | Not directly inhibitory; acts as a precursor | N/A | [6][7] |
Experimental Protocols
Detailed methodologies for key assays cited in this guide are provided below to facilitate experimental reproducibility.
PRDX1 Inhibition Assay
This assay quantifies the inhibitory effect of a compound on PRDX1 peroxidase activity by measuring the consumption of NADPH.
Materials:
-
96-well plate
-
Recombinant human PRDX1 protein
-
HEPES buffer (20 mM, pH 7.4)
-
EDTA (5 mM)
-
Cofactor A (5 µM)
-
Cofactor B (2 µM)
-
NADPH (300 µM)
-
Hydrogen peroxide (H₂O₂) (200 µM)
-
Test compound (e.g., this compound, Celastrol)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a buffer solution containing 20 mM HEPES, 5 mM EDTA, 5 µM cofactor A, 2 µM cofactor B, and 300 µM NADPH.
-
Add 120 µL of the buffer to each well of a 96-well plate.
-
Prepare serial dilutions of the test compound.
-
Incubate the test compounds at the desired concentrations with 200 nM of PRDX1 protein at 37°C for 25 minutes.
-
Add the pre-incubated enzyme-inhibitor mixture to the wells.
-
Initiate the enzymatic reaction by adding 200 µM H₂O₂ to each well.
-
Immediately measure the oxidation of NADPH by monitoring the decrease in absorbance at 340 nm.
-
Record absorbance readings every 90 seconds for a total of 20 cycles.
-
The rate of NADPH consumption is proportional to PRDX1 activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[2]
Cellular Reactive Oxygen Species (ROS) Detection Assay
This protocol describes the measurement of intracellular ROS levels using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
96-well black, clear-bottom cell culture plate
-
Adherent cells (e.g., HeLa, HepG2)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
DCFH-DA solution
-
Free radical initiator (e.g., tert-butyl hydroperoxide)
-
Fluorescence microplate reader (Excitation/Emission: 485/535 nm)
Procedure:
-
Seed cells in a 96-well plate and culture until they reach 90-100% confluency.
-
Remove the culture medium and wash the cells three times with PBS or HBSS.
-
Add 50 µL of DCFH-DA solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
Remove the DCFH-DA solution and gently wash the cells twice with PBS or HBSS.
-
Add 100 µL of the test compound diluted in cell culture medium to the appropriate wells. Include a vehicle control.
-
To induce ROS production, add a free radical initiator to the cells.
-
Immediately begin measuring the fluorescence intensity at 485 nm excitation and 535 nm emission.
-
Read the plate in kinetic mode at 37°C, taking measurements every 5 minutes for 60 minutes.
-
The increase in fluorescence intensity corresponds to the level of intracellular ROS.[1][5][8]
Glutathione Peroxidase (GPx) Inhibition Assay
This coupled enzyme assay measures GPx activity by monitoring the consumption of NADPH.
Materials:
-
Spectrophotometer
-
GPx enzyme
-
Glutathione reductase (GR)
-
Reduced glutathione (GSH)
-
NADPH
-
Cumene hydroperoxide
-
Phosphate buffer (pH 7.4) with EDTA
-
Test inhibitor
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, EDTA, GSH, GR, and NADPH.
-
Add the test inhibitor at various concentrations to the reaction mixture.
-
Add the GPx enzyme to the mixture and incubate.
-
Initiate the reaction by adding cumene hydroperoxide.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The rate of NADPH consumption is proportional to GPx activity. Calculate the percentage of inhibition and determine the IC50 value.[9][10]
Signaling Pathways and Mechanisms of Action
The inhibition of antioxidant enzymes has profound effects on cellular signaling. PRDX1, in particular, is a critical node in redox-sensitive signaling pathways.
PRDX1 Signaling Network
PRDX1 regulates multiple signaling pathways that are crucial for cell proliferation, survival, and apoptosis. Inhibition of PRDX1 can disrupt these pathways, leading to anti-cancer effects.
Caption: PRDX1 signaling pathways affected by this compound.
Experimental Workflow for Evaluating PRDX1 Inhibitors
The following diagram illustrates a typical workflow for the discovery and validation of novel PRDX1 inhibitors.
Caption: Workflow for PRDX1 inhibitor discovery and validation.
Conclusion
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. Discovery of novel and potent celastrol derivatives as PRDX1 inhibitors for cancer therapy through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tiarisbiosciences.com [tiarisbiosciences.com]
- 4. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Ebselen attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant ebselen reduces oxidative damage in focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. Glutathione peroxidase inhibitory assay for electrophilic pollutants in diesel exhaust and tobacco smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an assay pipeline for the discovery of novel small molecule inhibitors of human glutathione peroxidases GPX1 and GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the On-Target Efficacy of PRDX1-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PRDX1-IN-2, a selective inhibitor of Peroxiredoxin 1 (PRDX1), with other alternative inhibitors. The content is designed to offer an objective analysis of its on-target effects, supported by experimental data and detailed protocols to aid in research and development.
PRDX1 Signaling and Inhibition by this compound
Peroxiredoxin 1 (PRDX1) is a crucial antioxidant enzyme that plays a significant role in cellular signaling by regulating intracellular levels of reactive oxygen species (ROS). It detoxifies peroxides, thereby protecting cells from oxidative damage. PRDX1 is involved in several signaling pathways that control cell growth, differentiation, and apoptosis.[1] Dysregulation of PRDX1 has been implicated in various diseases, including cancer.
This compound is a selective inhibitor of PRDX1 that exerts its effect by increasing intracellular ROS levels, leading to downstream cellular consequences such as apoptosis and cell cycle arrest.[2] The following diagram illustrates the central role of PRDX1 in cellular redox homeostasis and the mechanism of action for this compound.
Caption: PRDX1 signaling pathway and the inhibitory action of this compound.
Comparative On-Target Effects of PRDX1 Inhibitors
The following table summarizes the quantitative data for this compound and other known PRDX1 inhibitors. This allows for a direct comparison of their potency and cellular effects.
| Inhibitor | Target | IC50 (PRDX1) | Cell Line(s) | Observed On-Target Effects | Reference(s) |
| This compound | PRDX1 | 0.35 µM | SW620 | Increases ROS levels, induces apoptosis, and causes G2/M cell cycle arrest. | [2] |
| PRDX1-IN-1 | PRDX1 | 0.164 µM | A549, LTEP-a-2, H1975, MDA-MB-231, SK-Hep-1 | Promotes intracellular ROS accumulation, inhibits proliferation, invasion, and migration, and induces apoptosis. | [3] |
| Celastrol | Pan-PRDX inhibitor | 1.622 µM | Colorectal cancer cells | Potent ROS promoter. | [4] |
| Celastrol Derivative (Compound 7e) | PRDX1 | 0.164 µM | Colorectal cancer cells | Potent PRDX1 inhibitor. | [4] |
| Celastrol Derivative (LC-PDin06) | PRDX1 | 0.042 µM | SW620 | Elevates ROS levels. | [5] |
| Celastrol Derivative (CP1) | PRDX1 | 0.08 nM | A549, HepG2, MCF-7 | Potent antiproliferative effects. | [6] |
| Adenanthin | PRDX1/2 | Not specified | Group-3 medulloblastoma (D425-Med) | Increases ROS, oxidative DNA damage, and induces apoptosis. | [7] |
Key Experimental Protocols
To validate the on-target effects of PRDX1 inhibitors, a series of key experiments are typically performed. The following sections provide detailed methodologies for these assays.
PRDX1 Inhibition Assay
This assay determines the in vitro potency of a compound in inhibiting PRDX1 enzymatic activity.
Protocol:
-
Prepare a reaction buffer containing 20 mM HEPES, 5 mM EDTA, 5 µM cofactor A, 2 µM cofactor B, and 300 µM NADPH.[6]
-
Add the PRDX1 enzyme to the buffer.
-
Introduce the test inhibitor (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding a substrate, such as H₂O₂.
-
Monitor the decrease in NADPH absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Cellular Reactive Oxygen Species (ROS) Detection
This assay quantifies the intracellular ROS levels upon treatment with a PRDX1 inhibitor.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the PRDX1 inhibitor at various concentrations for a specified duration (e.g., 24 hours).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), in the dark.
-
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.[5]
-
Normalize the fluorescence values to the cell number or protein concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following inhibitor treatment.
Protocol:
-
Culture cells and treat them with the PRDX1 inhibitor for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[3]
Cell Cycle Analysis
This assay determines the effect of the inhibitor on cell cycle progression.
Protocol:
-
Treat cells with the PRDX1 inhibitor for a specific period.
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a solution containing PI and RNase A.
-
Incubate the cells in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]
Experimental and Comparative Workflow Diagrams
The following diagrams illustrate a typical workflow for confirming the on-target effects of a PRDX1 inhibitor and a logical framework for comparing different inhibitors.
Caption: Workflow for confirming PRDX1 inhibitor on-target effects.
Caption: Logical framework for comparing PRDX1 inhibitors.
References
- 1. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of novel and potent celastrol derivatives as PRDX1 inhibitors for cancer therapy through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MB-48: PEROXIREDOXIN 1 IS A POTENTIAL THERAPEUTIC TARGET IN GROUP-3 MEDULLOBLASTOMAS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Peroxiredoxin-1 (PRDX1) Inhibitor Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of various inhibitors targeting Peroxiredoxin-1 (PRDX1), a key antioxidant enzyme implicated in cancer progression and therapeutic resistance. The following sections detail the inhibitory activities, the experimental methodologies used for their determination, and the signaling pathways influenced by PRDX1.
Data Presentation: PRDX1 Inhibitor Potency
The potency of several small molecule inhibitors against PRDX1 has been evaluated using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key parameters for comparing their efficacy. A lower value for these metrics indicates a higher potency.
| Inhibitor | Type | IC50 | Kd | Cell-based IC50 | Source |
| CP1 | Celastrol Derivative | 0.08 ± 0.01 nM | 0.06 ± 0.001 nM | 0.22 ± 0.01 µM (A549 cells) | [1][2] |
| CPs 2-5 | Celastrol Derivatives | 0.08 - 0.36 nM | Not Reported | Not Reported | [1] |
| PRDX1-IN-1 | Celastrol-ligustrazine hybrid | 0.164 µM | Not Reported | 1.92 µM (A549 cells) | [3] |
| CM728 | Naphthoquinone-fused benzoxazepine | Not Reported | Not Reported | 0.13 - 0.24 µM (TNBC cell lines) | [4] |
| Celastrol | Natural Product | 0.51 ± 0.04 µM | 0.32 ± 0.02 µM | 1.24 ± 0.08 µM (A549 cells) | [1] |
| Frenolicin B | Natural Product | Mentioned as inhibitor | Not Reported | Not Reported | [1][4] |
| Conoidin A | Pharmacological Inhibitor | Mentioned as inhibitor | Not Reported | Not Reported | [5] |
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to determine inhibitor potency.
PRDX1 Enzyme Inhibition Assay (IC50 Determination)
This assay quantitatively measures the ability of a compound to inhibit the peroxidase activity of PRDX1.
-
Principle: The assay monitors the consumption of a substrate (e.g., hydrogen peroxide) by PRDX1. The rate of this reaction is measured in the presence of varying concentrations of the inhibitor.
-
General Protocol:
-
Recombinant human PRDX1 is incubated with a reaction mixture typically containing a thioredoxin system (thioredoxin and thioredoxin reductase) and NADPH.
-
A range of inhibitor concentrations is added to the reaction wells.
-
The reaction is initiated by the addition of hydrogen peroxide (H2O2).
-
The peroxidase activity is monitored by measuring the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Microscale Thermophoresis (MST) Assay (Kd Determination)
MST is a biophysical technique used to quantify the binding affinity between a target protein and a ligand.[1]
-
Principle: This method measures the directed movement of molecules along a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which is used to determine the binding affinity (Kd).
-
General Protocol:
-
The target protein (PRDX1) is labeled with a fluorescent dye.
-
The labeled protein is kept at a constant concentration, while the ligand (inhibitor) is serially diluted across a range of concentrations.[1]
-
The labeled protein and the ligand are mixed and incubated to allow binding to reach equilibrium.
-
The samples are loaded into glass capillaries, and an infrared laser is used to create a precise temperature gradient.
-
The movement of the fluorescently labeled protein is monitored by fluorescence detection.
-
The change in thermophoresis is plotted against the logarithm of the ligand concentration, and the Kd is calculated by fitting the data to a binding curve.[1]
-
MTT Cell Proliferation Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][4]
-
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.
-
General Protocol:
-
Cancer cells (e.g., A549, HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.[1]
-
The cells are then treated with various concentrations of the PRDX1 inhibitor for a specified period (e.g., 24-72 hours).
-
After the treatment period, the MTT reagent is added to each well and incubated for a few hours to allow formazan formation.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is expressed as a percentage of the untreated control cells, and the IC50 value for cell proliferation is calculated.[1]
-
PRDX1 in Cellular Signaling
PRDX1 is not merely an antioxidant; it is a crucial regulator of cellular signaling pathways, particularly those responsive to reactive oxygen species (ROS).[6][7] Under oxidative stress, PRDX1 can modulate the activity of several kinases and transcription factors.[7][8] For instance, PRDX1 can inhibit apoptosis by interacting with and suppressing components of stress-activated pathways, such as Apoptosis Signal-regulating Kinase 1 (ASK1) and c-Jun N-terminal kinase (JNK).[6][7][9] It also plays a protective role for tumor suppressor proteins like PTEN, shielding them from oxidative inactivation.[7][8] Consequently, inhibiting PRDX1 can increase intracellular ROS levels, disrupt these protective mechanisms, and sensitize cancer cells to apoptosis.[3]
References
- 1. Discovery of novel and potent celastrol derivatives as PRDX1 inhibitors for cancer therapy through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemical-proteomics Identify Peroxiredoxin-1 as an Actionable Target in Triple-negative Breast Cancer [ijbs.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxiredoxin 1 and its role in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The peroxidase PRDX1 inhibits the activated phenotype in mammary fibroblasts through regulating c-Jun N-terminal kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of PRDX1-IN-2 and PRDX2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of PRDX1-IN-2, a selective inhibitor of Peroxiredoxin 1 (PRDX1), with known inhibitors of Peroxiredoxin 2 (PRDX2). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to facilitate an objective evaluation of these compounds for research and drug development purposes.
Introduction to Peroxiredoxins and Their Inhibition
Peroxiredoxins (PRDXs) are a ubiquitous family of antioxidant enzymes that play a crucial role in cellular defense against oxidative stress by reducing hydrogen peroxide and other reactive oxygen species (ROS). The six isoforms in mammals (PRDX1-6) are involved in various cellular processes, including signal transduction, cell proliferation, and apoptosis. Their dysregulation has been implicated in numerous diseases, including cancer, making them attractive therapeutic targets.
This guide focuses on the comparative efficacy of inhibitors targeting two prominent cytosolic isoforms, PRDX1 and PRDX2. We will examine this compound, a selective PRDX1 inhibitor, and compare its performance with Conoidin A and Adenanthin, two known inhibitors with activity against PRDX2.
Quantitative Efficacy of PRDX1 and PRDX2 Inhibitors
The following table summarizes the available quantitative data on the efficacy of this compound, Conoidin A, and Adenanthin. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Inhibitor | Target(s) | IC50 (Enzymatic Assay) | IC50 (Cell-Based Assay) | Cell Line(s) | Key Cellular Effects |
| This compound | PRDX1 (selective) | 0.35 µM[1] | Not Reported | SW620 (colorectal cancer) | Induces ROS production, decreases mitochondrial membrane potential, induces apoptosis, and causes G2/M cell cycle arrest.[1] |
| Conoidin A | PRDX2 (covalent inhibitor), also inhibits PRDX1 to a lesser extent | 25.1 ± 0.8 µM (for Toxoplasma gondii PRDX2)[2] | High toxicity observed | Glioblastoma (GBM) cells | Elevates intracellular ROS levels, leading to cell death.[3][4] |
| Adenanthin | PRDX1 and PRDX2 | Not Reported for individual enzymes | 2.31 - 10.75 µM | HepG2, Bel-7402, SMMC-7721 (hepatocellular carcinoma) | Induces differentiation of leukemic cells, increases ROS levels, and has cytotoxic effects on cancer cells.[5][6] |
Note: The IC50 value for Conoidin A was determined using the enzyme from Toxoplasma gondii and may not be directly comparable to its activity against the human PRDX2 enzyme.
Experimental Protocols
Accurate assessment of inhibitor efficacy is paramount. Below are detailed methodologies for key experiments cited in this guide.
Peroxiredoxin Enzyme Activity Assay (Coupled Assay)
This protocol describes a common method for measuring the enzymatic activity of peroxiredoxins, which can be adapted to determine the IC50 of an inhibitor.
Principle: The peroxidase activity of PRDX is coupled to the oxidation of NADPH by thioredoxin reductase (TrxR) and thioredoxin (Trx). The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant PRDX1 or PRDX2 enzyme
-
Thioredoxin (Trx)
-
Thioredoxin Reductase (TrxR)
-
NADPH
-
Hydrogen peroxide (H₂O₂)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 150 mM NaCl and 1 mM EDTA)
-
Inhibitor compound (e.g., this compound, Conoidin A)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in the assay buffer containing Trx, TrxR, and NADPH at their final desired concentrations.
-
Add the PRDX enzyme to the reaction mixture.
-
To determine the IC50, add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of H₂O₂ to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Determination of Inhibitor IC50 in a Cell-Based Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of an inhibitor on cell viability, from which a cellular IC50 value can be derived.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., SW620, HepG2)
-
Complete cell culture medium
-
Inhibitor compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
The next day, treat the cells with a serial dilution of the inhibitor compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of these inhibitors. The following diagrams were generated using Graphviz (DOT language).
Caption: PRDX1's role in key signaling pathways.
Caption: PRDX2's involvement in cellular signaling.
Caption: Workflow for comparing inhibitor efficacy.
Discussion and Conclusion
Based on the available data, this compound demonstrates high potency and selectivity for PRDX1, with a sub-micromolar IC50 value in enzymatic assays.[1] Its cellular effects, including the induction of ROS and apoptosis, are consistent with the inhibition of a key antioxidant enzyme in cancer cells.
Conoidin A is a covalent inhibitor of PRDX2, although its potency against the human enzyme has not been definitively established with a direct enzymatic IC50 value.[2] Nevertheless, it exhibits significant toxicity in glioblastoma cells, mediated by an increase in intracellular ROS.[3][4] Adenanthin acts as a dual inhibitor of PRDX1 and PRDX2, with cellular IC50 values in the low micromolar range in hepatocellular carcinoma cells.[5]
Direct Comparison:
-
Selectivity: this compound is reported to be a selective inhibitor of PRDX1.[1] Conoidin A is primarily a PRDX2 inhibitor but may have some activity against PRDX1. Adenanthin is a dual inhibitor of both PRDX1 and PRDX2. The selectivity of an inhibitor is a critical factor in minimizing off-target effects.
-
Mechanism of Action: All three inhibitors appear to exert their anticancer effects through the induction of oxidative stress. This is a common mechanism for targeting antioxidant enzymes.
References
- 1. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 2. IDENTIFICATION OF CONOIDIN A AS A COVALENT INHIBITOR OF PEROXIREDOXIN II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conoidin A, a Covalent Inhibitor of Peroxiredoxin 2, Reduces Growth of Glioblastoma Cells by Triggering ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conoidin A, a Covalent Inhibitor of Peroxiredoxin 2, Reduces Growth of Glioblastoma Cells by Triggering ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenanthin targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenanthin targets peroxiredoxin I and II to induce differentiation of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Apoptosis Induced by Targeting Peroxiredoxin 1 (PRDX1) with Caspase Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of validating apoptosis induced by the inhibition of Peroxiredoxin 1 (PRDX1), a key antioxidant enzyme increasingly recognized as a therapeutic target in oncology and other diseases. Due to the limited public data on the specific inhibitor PRDX1-IN-2, this guide will focus on the general mechanism of PRDX1 inhibition and compare its apoptotic signature to other well-characterized inducers using caspase activity assays.
Introduction to PRDX1 and Apoptosis
Peroxiredoxin 1 (PRDX1) is a ubiquitous antioxidant enzyme that plays a critical role in cellular defense against oxidative stress by detoxifying peroxides.[1][2][3] In various cancers, PRDX1 is often overexpressed, where it helps malignant cells survive high levels of reactive oxygen species (ROS), thereby promoting proliferation and inhibiting apoptosis.[4][5][6] Targeting PRDX1 with inhibitors disrupts this protective mechanism, leading to an accumulation of intracellular ROS, which in turn can trigger programmed cell death, or apoptosis.[2][7][8]
Apoptosis is executed by a family of proteases called caspases. Validating the activation of specific caspases is essential to confirm that a compound induces apoptosis and to elucidate the underlying pathway—either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
Mechanism: How PRDX1 Inhibition Induces Apoptosis
Inhibition or knockdown of PRDX1 leads to an increase in intracellular ROS.[2] This surge in oxidative stress primarily damages mitochondria, initiating the intrinsic apoptosis pathway . Key steps include:
-
Increased ROS: The primary consequence of PRDX1 inhibition.
-
Mitochondrial Damage: ROS accumulation leads to mitochondrial outer membrane permeabilization (MOMP).
-
Cytochrome c Release: Damaged mitochondria release cytochrome c into the cytosol.
-
Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the assembly of the apoptosome.
-
Initiator Caspase Activation: The apoptosome recruits and activates pro-caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[4]
-
Cell Death: Executioner caspases dismantle the cell by cleaving key cellular substrates, resulting in the characteristic morphological changes of apoptosis.[4]
dot
Caption: PRDX1 Inhibition and Apoptosis Induction Pathway.
Comparison of Apoptosis-Inducing Compounds
To validate apoptosis and understand the specific pathway engaged by a PRDX1 inhibitor, its caspase activation profile can be compared to standard apoptosis inducers. Staurosporine is a potent, broad-spectrum kinase inhibitor that primarily induces the intrinsic pathway, while Tumor Necrosis Factor-alpha (TNF-α), often combined with cycloheximide (CHX), activates the extrinsic pathway.[9][10][11]
The following table presents illustrative data on caspase activation for a hypothetical PRDX1 inhibitor compared to Staurosporine and TNF-α/CHX. This data represents a typical expected outcome based on their mechanisms of action.
| Compound | Concentration | Time (hours) | Caspase-9 Activation (Intrinsic Pathway) | Caspase-8 Activation (Extrinsic Pathway) | Caspase-3/7 Activation (Executioner) |
| Vehicle Control | - | 6 | 1.0-fold | 1.0-fold | 1.0-fold |
| Hypothetical this compound | 10 µM | 6 | 8.5-fold | 1.2-fold | 9.8-fold |
| Staurosporine | 1 µM | 6 | 9.2-fold | 1.5-fold | 11.5-fold |
| TNF-α + CHX | 100 ng/mL + 1 µg/mL | 6 | 2.1-fold | 12.3-fold | 14.2-fold |
| Note: Data are illustrative and represent fold-change over vehicle control. |
This comparison highlights that a PRDX1 inhibitor is expected to strongly activate caspase-9, similar to Staurosporine, indicating a primary reliance on the intrinsic apoptotic pathway.[9] In contrast, TNF-α robustly activates caspase-8, the hallmark of the extrinsic pathway.[10] All compounds converge on the activation of executioner caspases-3/7.
Experimental Protocols and Workflow
Accurate validation requires robust and standardized experimental protocols. Luminescent "add-mix-measure" assays, such as the Caspase-Glo® series from Promega, are widely used in drug discovery for their high sensitivity and simple workflow.
dot
Caption: General Experimental Workflow for Caspase-Glo® Assays.
Protocol: Luminescent Caspase-3/7 Assay (e.g., Caspase-Glo® 3/7)
This assay measures the activity of the primary executioner caspases, caspase-3 and -7.
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density of 5,000-20,000 cells per well in 80 µL of culture medium. Include wells for vehicle controls and no-cell background controls.
-
Incubation: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Add 20 µL of 5X concentrated compound (e.g., this compound, Staurosporine) or vehicle to the appropriate wells for a final volume of 100 µL.
-
Induction: Incubate for the desired treatment period (e.g., 4-24 hours).
-
Reagent Preparation: Thaw the Caspase-Glo® 3/7 Buffer and Substrate and allow them to equilibrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.
-
Assay Procedure:
-
Remove the cell plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence of the no-cell background control from all other readings. Calculate the fold-change in caspase activity by dividing the signal from treated wells by the signal from vehicle control wells.
Protocols for Caspase-Glo® 8 (Extrinsic) and Caspase-Glo® 9 (Intrinsic) assays follow the same principle, differing only in the specific caspase substrate provided in the reagent.
Logical Framework for Apoptosis Validation
Validating apoptosis requires demonstrating the activation of both initiator and executioner caspases. Measuring the activity of specific initiator caspases (caspase-8 or -9) provides evidence for the pathway involved.
dot
Caption: Logic of Apoptosis Pathway Validation.
Validating the pro-apoptotic activity of a novel compound like a PRDX1 inhibitor is a critical step in its preclinical development. Caspase activity assays provide a sensitive, quantitative, and high-throughput method to confirm apoptosis and delineate the specific signaling pathway initiated by the compound. By comparing the caspase activation profile of a PRDX1 inhibitor to well-known inducers like Staurosporine and TNF-α, researchers can confidently establish its mechanism of action as a potent inducer of the intrinsic apoptotic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. PRDX1 is essential for the viability and maintenance of reactive oxygen species in chicken DT40 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRDX1 Influences The Occurrence and Progression of Liver Cancer by Inhibiting Mitochondrial Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PRDX1 knockdown promotes erastin-induced ferroptosis and impedes diffuse large B-cell lymphoma development by inhibiting the MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxiredoxin 1 modulates oxidative stress resistance and cell apoptosis through stemness in liver cancer under non-thermal plasma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caspase activation pathways induced by staurosporine and low potassium: role of caspase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tumor necrosis factor alpha induces a caspase-independent death pathway in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
PRDX1-IN-2: A Comparative Analysis of Selectivity and Mechanism of Action
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
PRDX1-IN-2 is a potent and selective inhibitor of Peroxiredoxin 1 (PRDX1), a key antioxidant enzyme implicated in cancer progression and other diseases. This guide provides a comprehensive overview of this compound, focusing on its selectivity and mechanism of action. While direct comparative data against a kinase panel is not publicly available, this document serves to objectively present the existing experimental data for this compound and outlines the methodologies for its evaluation.
It is important to note that this compound is not a kinase inhibitor but rather targets the antioxidant enzyme PRDX1. Its mechanism of action is centered on the induction of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells. This guide will delve into the specifics of its known target engagement and provide protocols for relevant assays.
Selectivity Profile of this compound
Currently, there is no publicly available data on the selectivity profile of this compound against a broad panel of kinases. The primary literature identifies this compound as a selective inhibitor of PRDX1.
Table 1: Inhibitory Activity of this compound Against Peroxiredoxin 1 (PRDX1)
| Target | IC50 (µM) | Kinase Panel Selectivity |
| Peroxiredoxin 1 (PRDX1) | 0.35[1] | Data Not Available |
This table illustrates the known inhibitory concentration of this compound against its primary target, PRDX1. The absence of data for a kinase panel highlights a gap in the current public knowledge and an area for future investigation.
Mechanism of Action
This compound exerts its biological effects through the specific inhibition of Peroxiredoxin 1. PRDX1 is a vital antioxidant enzyme that neutralizes reactive oxygen species (ROS), thereby protecting cells from oxidative stress. By inhibiting PRDX1, this compound leads to an accumulation of intracellular ROS. This increase in oxidative stress can trigger a cascade of events, including DNA damage and the activation of apoptotic pathways, ultimately leading to cancer cell death.
Signaling Pathway of PRDX1
The following diagram illustrates the central role of PRDX1 in cellular signaling, including its interactions with various kinases.
References
PRDX1-IN-2: A Comparative Analysis of In Vitro and In Vivo Efficacy
A Detailed Examination of a Selective Peroxiredoxin 1 Inhibitor in Colorectal Cancer Models
PRDX1-IN-2, a selective inhibitor of Peroxiredoxin 1 (PRDX1), has demonstrated significant anti-tumor effects in both laboratory-based (in vitro) and animal (in vivo) studies targeting colorectal cancer. This guide provides a comprehensive comparison of its performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
In Vitro vs. In Vivo Performance: A Tabular Comparison
The following tables summarize the key quantitative data from in vitro and in vivo experiments investigating the effects of this compound on colorectal cancer cells.
Table 1: In Vitro Efficacy of this compound in SW620 Colorectal Cancer Cells
| Parameter | Concentration | Results |
| IC50 | 0.35 µM | 50% inhibition of PRDX1 enzymatic activity.[1] |
| Apoptosis | 0.5 µM | Increased expression of Cytochrome C. |
| 1 µM | Down-regulation of anti-apoptotic proteins Bcl-2 and Bcl-xL. | |
| 2 µM | Accumulation of DNA damage marker γ-H2AX. | |
| Cell Cycle Arrest | 0.5 - 2 µM | Dose-dependent increase in G2/M phase (7.1% to 17.4%).[1] |
| Reactive Oxygen Species (ROS) | 0.5 - 2 µM | Dose-dependent increase in intracellular ROS levels.[1] |
| Mitochondrial Membrane Potential | 0.5 - 2 µM | Dose-dependent decrease, indicating mitochondrial dysfunction.[1] |
Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
| Parameter | Dosage and Administration | Results |
| Tumor Growth Inhibition | 2 mg/kg, once a day for 16 days (intragastric administration) | Successful inhibition of tumor growth.[1] |
| Mechanism of Action | 2 mg/kg | Induction of cell apoptosis in tumor tissue.[1] |
| Tolerance | 20 mg/kg for 14 days (intraperitoneal injection) | No observable death, noticeable drop in body weight, or significant pathohistological differences in key organs, indicating good tolerance.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
In Vitro Assays
1. Cell Culture: The human colorectal cancer cell line SW620 was cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Apoptosis Assay (Annexin V-FITC/PI Staining):
-
SW620 cells were seeded in 6-well plates and treated with varying concentrations of this compound (0.25-2 µM) for 48 hours.
-
Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated in the dark.
-
The percentage of apoptotic cells (Annexin V-positive) was quantified using flow cytometry.
-
Western blot analysis was also performed to measure the expression levels of apoptosis-related proteins such as Cytochrome C, Bcl-2, Bcl-xL, and γ-H2AX.
3. Cell Cycle Analysis (Propidium Iodide Staining):
-
SW620 cells were treated with this compound (0.5, 1, and 2 µM) for 48 hours.
-
Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells were treated with RNase A and stained with Propidium Iodide (PI).
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) was analyzed by flow cytometry.
4. Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay):
-
SW620 cells were treated with this compound (0.5-2 µM) for 48 hours.
-
Cells were then incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
The fluorescence intensity, which is proportional to the intracellular ROS levels, was measured using a fluorescence plate reader or flow cytometry.
In Vivo Assay
1. Colorectal Cancer Xenograft Model:
-
Athymic nude mice were subcutaneously injected with SW620 cells to establish tumors.
-
Once the tumors reached a palpable size, the mice were randomly divided into treatment and control groups.
-
The treatment group received intragastric administration of this compound at a dose of 2 mg/kg daily for 16 days.
-
Tumor volume was measured regularly using calipers.
-
At the end of the treatment period, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis, including immunohistochemistry to detect markers of apoptosis.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of PRDX1 inhibition and the general experimental workflows.
Proposed signaling pathway of this compound leading to apoptosis.
General workflow for in vitro experiments.
General workflow for the in vivo xenograft study.
References
Safety Operating Guide
Proper Disposal of PRDX1-IN-2: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of the research chemical PRDX1-IN-2 based on general laboratory safety principles and regulations for investigational compounds. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach, treating the compound as potentially hazardous, is strongly recommended. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
The proper disposal of laboratory chemicals is not merely a regulatory requirement but a critical component of a safe and responsible research environment. For novel compounds like this compound, a selective inhibitor of Peroxiredoxin 1 (PRDX1), understanding the appropriate disposal procedures is paramount to protecting personnel and the environment. Given its biological activity, including the induction of reactive oxygen species (ROS) and apoptosis, this compound should be handled and disposed of with care.[1][2]
Immediate Safety and Handling Considerations
Before disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood. In case of a spill, follow your laboratory's established spill cleanup procedures for potentially hazardous materials.
Step-by-Step Disposal Protocol for this compound
The following steps outline a recommended procedure for the disposal of this compound and its associated waste. This protocol is based on general guidelines for the disposal of investigational drugs and research chemicals.[3][4][5][6]
-
Waste Identification and Segregation:
-
Treat all forms of this compound waste as hazardous chemical waste. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and any spill cleanup materials.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible wastes can react dangerously.[7][8][9]
-
Keep solid and liquid waste in separate, clearly marked containers.[7]
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition with a secure, tight-fitting lid.[7][10][11][12]
-
Affix a "Hazardous Waste" label to the container as soon as the first piece of waste is added.[3]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid abbreviations or chemical formulas.
-
The name and contact information of the Principal Investigator (PI) or responsible researcher.
-
The laboratory location (building and room number).
-
An accumulation start date.[13]
-
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of laboratory personnel.[3][10][11]
-
Keep the waste container closed at all times, except when adding waste.[9][10][11]
-
Ensure the SAA is regularly inspected for leaks or container degradation.[3]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[11]
-
-
Disposal of Empty Containers:
-
An empty container that held this compound must be managed as hazardous waste unless it has been triple-rinsed.
-
The first rinseate from the container must be collected and disposed of as hazardous waste.[8][9]
-
After triple-rinsing, deface or remove the original label before disposing of the container in the regular trash or glass disposal, as appropriate.[9][11]
-
-
Requesting Waste Pickup:
-
Once the waste container is full or you are approaching the storage time limit set by your institution, contact your EHS department to schedule a waste pickup.
-
Do not dispose of this compound down the sanitary sewer or in the regular trash.[9][10] Evaporation of chemical waste is also not a permissible disposal method.[11]
-
Quantitative Data Summary for Disposal
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | This compound is a biologically active, investigational compound. |
| Container Type | Leak-proof, chemically compatible, with a secure lid | To prevent spills and exposure.[7][11] |
| Labeling Requirement | "Hazardous Waste" label with full chemical name, PI info, location, and start date | Regulatory compliance and safety.[3] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Safe and controlled accumulation of waste.[3][10] |
| Container Status | Closed at all times, except when adding waste | To prevent the release of vapors and spills.[10][11] |
| Disposal Method | Collection by institutional EHS for incineration or other approved treatment | Ensures environmentally sound and compliant disposal.[4][6] |
| Prohibited Disposal | Sink drain, regular trash, evaporation | To prevent environmental contamination and potential harm.[9][10][11] |
Experimental Protocols
While specific experimental protocols for this compound are proprietary to the developing researchers, its mechanism of action involves the inhibition of PRDX1, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent apoptosis.[1] This biological activity is the primary consideration for classifying it as a potentially hazardous substance for disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Signaling Pathway Context
This compound targets Peroxiredoxin 1 (PRDX1), a key enzyme in cellular redox homeostasis. By inhibiting PRDX1, this compound disrupts the normal detoxification of reactive oxygen species (ROS), leading to their accumulation. Elevated ROS levels can trigger downstream signaling cascades that result in cellular stress and, ultimately, apoptosis (programmed cell death). This mechanism is central to its investigation as a potential anti-cancer agent.[1][14] Understanding this pathway underscores the biological potency of this compound and reinforces the need for cautious handling and disposal.
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and responsible environmental stewardship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. sites.rowan.edu [sites.rowan.edu]
- 14. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling PRDX1-IN-2
Essential Safety and Handling Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of PRDX1-IN-2, a selective inhibitor of Peroxiredoxin 1 (PRDX1). Adherence to these protocols is paramount to ensure personal safety and maintain the integrity of your research. As a potent bioactive small molecule, this compound requires careful handling to minimize exposure and prevent contamination.
Hazard Assessment and Engineering Controls
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a small molecule inhibitor necessitates handling with caution. The primary hazards include potential inhalation of aerosolized powder, skin and eye contact, and ingestion. Therefore, a thorough risk assessment should be conducted before any handling.
Engineering Controls are the first line of defense in minimizing exposure.
-
Fume Hood: All initial handling of solid this compound, including weighing and preparation of stock solutions, must be conducted in a certified chemical fume hood.[1]
-
Ventilation: Ensure adequate general laboratory ventilation to minimize the concentration of any airborne contaminants.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Disposable Nitrile Gloves (double-gloving recommended) - Laboratory Coat - Safety Goggles with Side Shields - Face Mask (N95 or higher) | Prevents inhalation of fine powder and protects against skin and eye contact. |
| Preparing Stock Solutions | - Disposable Nitrile Gloves - Laboratory Coat - Chemical Splash Goggles | Protects against splashes of the solvent and the dissolved compound. |
| Cell Culture and In Vitro Assays | - Disposable Nitrile Gloves - Laboratory Coat - Safety Glasses | Standard practice for sterile cell culture and handling of chemical solutions. |
| Spill Cleanup | - Chemical-Resistant Gloves (e.g., Butyl rubber) - Laboratory Coat - Chemical Splash Goggles - Face Shield - Disposable Shoe Covers | Provides enhanced protection during direct contact with a potentially concentrated spill. |
Note: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The manufacturer, MedchemExpress, suggests that for long-term storage, it should be kept at -20°C.
-
Clearly label the container with the compound name, date received, and any hazard warnings.
Handling Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area and prevent unauthorized entry.
-
Protect: Don the appropriate PPE for spill cleanup (see table above).
-
Contain: For a solid spill, gently cover with an absorbent material to avoid raising dust. For a liquid spill, use an appropriate chemical spill kit to absorb the material.
-
Clean: Carefully collect the absorbed material and contaminated items into a labeled hazardous waste container. Clean the spill area with a suitable decontaminating solution.
-
Report: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
Disposal
All waste materials contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS office for specific guidance.
Understanding the Target: The PRDX1 Signaling Pathway
This compound exerts its effects by inhibiting Peroxiredoxin 1 (PRDX1), a key antioxidant enzyme involved in cellular signaling pathways. Understanding this pathway provides context for the inhibitor's mechanism of action.
By inhibiting PRDX1, this compound can lead to an accumulation of reactive oxygen species (ROS), which in turn can activate downstream signaling cascades, such as the ASK1-JNK/p38 MAPK pathway, ultimately leading to apoptosis.
By adhering to these safety protocols and understanding the biological context of this compound, researchers can conduct their work safely and effectively, contributing to the advancement of science while prioritizing personal and environmental safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
